Technical Documentation Center

1H-indol-2-yl-(4-methylphenyl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-indol-2-yl-(4-methylphenyl)methanone
  • CAS: 1026-21-7

Core Science & Biosynthesis

Foundational

The Pharmacological Versatility of 2-Aroyl-1H-Indoles: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 2-Aroyl-1H-Indoles in Medicinal Chemistry The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to bind to a multitude o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 2-Aroyl-1H-Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrrole ring, is a common motif in numerous natural products, alkaloids, and synthetic compounds with significant pharmacological activities.[3][4] Among the vast landscape of indole derivatives, the 2-aroyl-1H-indole scaffold has emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse pharmacological properties of 2-aroyl-1H-indoles, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, and antimicrobial activities, elucidating the underlying mechanisms, structure-activity relationships, and the experimental methodologies used for their evaluation.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

2-Aroyl-1H-indoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][5]

A. Mechanism of Action: Disruption of the Cytoskeleton and Beyond

A primary mechanism of action for many anticancer 2-aroyl-1H-indoles is the inhibition of tubulin polymerization.[6] Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and ultimately apoptosis (programmed cell death).[5]

Certain 2-aroyl benzofuran derivatives, which share structural similarities with 2-aroyl-1H-indoles, have also been shown to exert potent antiproliferative activity by targeting the colchicine binding site on tubulin.[7]

Beyond tubulin inhibition, some indole derivatives have been found to target other key proteins involved in cancer progression. For instance, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is involved in various cellular processes including signal transduction and cell cycle regulation.[8] Furthermore, some indolyl-based hybrid heterocycles have shown promising cytotoxic activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9]

Anticancer_Mechanisms_of_2_Aroyl_1H_Indoles 2-Aroyl-1H-Indole 2-Aroyl-1H-Indole Tubulin Tubulin 2-Aroyl-1H-Indole->Tubulin Inhibition VEGFR-2 VEGFR-2 2-Aroyl-1H-Indole->VEGFR-2 Inhibition 14-3-3η Protein 14-3-3η Protein 2-Aroyl-1H-Indole->14-3-3η Protein Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Angiogenesis Inhibition Angiogenesis Inhibition VEGFR-2->Angiogenesis Inhibition Angiogenesis Inhibition->Apoptosis Cell Cycle Dysregulation Cell Cycle Dysregulation 14-3-3η Protein->Cell Cycle Dysregulation Cell Cycle Dysregulation->Apoptosis

Caption: Anticancer mechanisms of 2-aroyl-1H-indoles.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aroyl-1H-indoles is significantly influenced by the nature and position of substituents on both the indole and aroyl rings.

  • Aroyl Moiety: The substitution pattern on the benzoyl group at the 2-position is critical. For instance, in a series of 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives, the number and position of methoxy groups on the benzoyl moiety influenced the antiproliferative activity and selectivity against different cancer cell lines.[7]

  • Indole Ring: Modifications on the indole nucleus, such as N-substitution, can dramatically alter biological activity. Generally, N-unsubstituted indole analogues exhibit greater antiproliferative potency compared to their N-substituted counterparts, highlighting the importance of the indole N-H for activity.[8] The position of substituents, such as a methoxy group, on the indole ring is also a critical determinant of biological activity.[8]

C. Experimental Protocols for Evaluating Anticancer Activity

1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, A2780, MCF-7) in 96-well plates and allow them to adhere overnight.[10]

    • Treat the cells with various concentrations of the 2-aroyl-1H-indole derivatives for a specified period (e.g., 24, 48, or 72 hours).[10]

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[10]

2. Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin can be monitored by the increase in light scattering or fluorescence of a reporter molecule.

  • Procedure:

    • Incubate purified tubulin with GTP in a polymerization buffer at 37°C in the presence or absence of the test compound.

    • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

    • Inhibitors of tubulin polymerization will prevent the increase in signal.

D. Quantitative Data Summary
Compound ClassCancer Cell LineIC50 (µM)Reference
2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-methylthiazoleA2780 (ovarian)11.6[10]
2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-methylthiazoleHeLa (cervical)22.4[10]
2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-phenylthiazoleA2780 (ovarian)12.4[10]
2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-phenylthiazoleHeLa (cervical)19.4[10]
1H-indole-2-carboxylic acid derivative (9e)HeLa (cervical)0.37[8]
1H-indole-2-carboxylic acid derivative (9e)HT29 (colon)0.16[8]
1H-indole-2-carboxylic acid derivative (9e)MCF-7 (breast)0.17[8]

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. 2-Aroyl-1H-indoles have emerged as promising anti-inflammatory agents.[5][11]

A. Mechanism of Action: Inhibition of Key Inflammatory Enzymes

A primary mechanism of anti-inflammatory action for many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Some indole derivatives have also been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) through the inhibition of the NF-κB signaling pathway.[12][13]

Anti_Inflammatory_Mechanisms cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS NF-κB Pathway NF-κB Pathway LPS->NF-κB Pathway COX-2 Gene COX-2 Gene NF-κB Pathway->COX-2 Gene iNOS Gene iNOS Gene NF-κB Pathway->iNOS Gene Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes NF-κB Pathway->Pro-inflammatory Cytokine Genes COX-2 Enzyme COX-2 Enzyme COX-2 Gene->COX-2 Enzyme iNOS Enzyme iNOS Enzyme iNOS Gene->iNOS Enzyme Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokine Genes->Pro-inflammatory Cytokines (TNF-α, IL-6) 2-Aroyl-1H-Indole 2-Aroyl-1H-Indole 2-Aroyl-1H-Indole->NF-κB Pathway Inhibition 2-Aroyl-1H-Indole->COX-2 Enzyme Inhibition Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Nitric Oxide Nitric Oxide iNOS Enzyme->Nitric Oxide Inflammation Inflammation Prostaglandins->Inflammation Nitric Oxide->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Caption: Anti-inflammatory mechanisms of 2-aroyl-1H-indoles.

B. Experimental Protocols for Evaluating Anti-inflammatory Activity

1. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 or COX-2 enzymes.

  • Procedure:

    • Pre-incubate the purified COX-1 or COX-2 enzyme with the test compound or a known inhibitor (e.g., indomethacin).

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation time, stop the reaction.

    • Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index (COX-1 IC50 / COX-2 IC50).

2. In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling).

  • Procedure:

    • Administer the test compound or a reference drug (e.g., indomethacin) to the animals orally or intraperitoneally.

    • After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Indole derivatives have demonstrated a broad spectrum of antimicrobial activities.[2][14]

A. Mechanism of Action: Diverse Strategies Against Microbes

2-Aryl-1H-indoles can exert their antimicrobial effects through various mechanisms:

  • Efflux Pump Inhibition: Some 2-aryl-1H-indoles act as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus.[15][16] These pumps are responsible for extruding antibiotics from the bacterial cell, contributing to multidrug resistance. By inhibiting these pumps, the indole derivatives can restore the efficacy of existing antibiotics.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation and kill cells within mature biofilms.[17]

  • Direct Antibacterial and Antifungal Activity: Many indole derivatives exhibit direct antimicrobial activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi.[18][19] The exact mechanisms can vary but may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with DNA synthesis.[2]

Antimicrobial_Mechanisms cluster_bacteria Bacterial Cell 2-Aroyl-1H-Indole 2-Aroyl-1H-Indole Efflux Pump (e.g., NorA) Efflux Pump (e.g., NorA) 2-Aroyl-1H-Indole->Efflux Pump (e.g., NorA) Inhibition Biofilm Formation Biofilm Formation 2-Aroyl-1H-Indole->Biofilm Formation Inhibition Essential Cellular Processes Essential Cellular Processes 2-Aroyl-1H-Indole->Essential Cellular Processes Disruption Bacterial Death Bacterial Death Efflux Pump (e.g., NorA)->Bacterial Death Sensitization to Antibiotics Biofilm Formation->Bacterial Death Prevention of Resistance Essential Cellular Processes->Bacterial Death Antibiotics Antibiotics Antibiotics->Efflux Pump (e.g., NorA) Extrusion

Caption: Antimicrobial mechanisms of 2-aroyl-1H-indoles.

B. Experimental Protocols for Evaluating Antimicrobial Activity

1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method is a commonly used technique.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]

2. Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of microbial biofilms.

  • Principle: The amount of biofilm formed can be quantified using a crystal violet staining method.

  • Procedure:

    • Grow the microorganism in the wells of a microtiter plate in the presence of various concentrations of the test compound.

    • After incubation, wash the wells to remove non-adherent cells.

    • Stain the adherent biofilm with a crystal violet solution.

    • Wash away the excess stain and solubilize the bound dye with a suitable solvent (e.g., ethanol).

    • Measure the absorbance of the solubilized dye, which is proportional to the amount of biofilm formed.

C. Quantitative Data Summary
Compound ClassMicroorganismMIC (µg/mL)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98[20]
Indolylbenzo[d]imidazoles (3ao and 3aq)Staphylococci< 1[17]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleM. smegmatis3.9[17]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleC. albicans3.9[17]

IV. Other Notable Biological Activities

The pharmacological versatility of the 2-aroyl-1H-indole scaffold extends beyond the activities detailed above. Research has also explored their potential as:

  • Antioxidant agents: Some 2-phenyl-1H-indoles have shown significant antioxidant capacity and free radical scavenging activity.[18]

  • CB1 receptor allosteric modulators: Substituted 1H-indole-2-carboxamides have been evaluated as allosteric modulators of the cannabinoid 1 (CB1) receptor, which has implications for various neurological and psychiatric disorders.[21][22]

  • PPARγ partial agonists: Aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, with potential applications in the treatment of type 2 diabetes.[23]

  • Inhibitors of indoleamine-2,3-dioxygenase (IDO1): C2-aroyl indoles have been developed as novel inhibitors of IDO1, an enzyme implicated in tumor immune evasion, making them promising candidates for cancer immunotherapy.[24]

V. Future Perspectives and Drug Development Challenges

The 2-aroyl-1H-indole scaffold represents a highly promising starting point for the development of new therapeutic agents. The extensive body of research highlights the significant potential for structural optimization to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Elucidation of novel mechanisms of action: While significant progress has been made, the precise molecular targets for many of these compounds remain to be fully characterized.

  • Rational drug design: Utilizing computational tools and a deeper understanding of structure-activity relationships will enable the design of more potent and selective inhibitors.

  • Preclinical and clinical development: Promising lead compounds need to be advanced through rigorous preclinical and clinical studies to assess their safety and efficacy in humans.

The journey from a promising scaffold to a clinically approved drug is long and challenging. However, the remarkable biological versatility of 2-aroyl-1H-indoles provides a strong foundation for the discovery of novel medicines to address a wide range of human diseases.

References

  • Hamel, E., & Lin, C. M. (1984). Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. Science, 224(4647), 415-417.
  • Markham, P. N., & Neyfakh, A. A. (2001). Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. Journal of bacteriology, 183(21), 6245-6252. [Link]

  • Gibbons, S., & Ulanowska, K. (2008). Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus. Bioorganic & medicinal chemistry letters, 18(15), 4294-4297. [Link]

  • Smith, A. M., et al. (2025). Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission. Journal of Medicinal Chemistry. [Link]

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current medicinal chemistry, 19(28), 4828-4837. [Link]

  • Abdel-Moty, S. G., et al. (2025). Synthesis of certain 2-aroylindole derivatives of potential analgesic, anti-inflammatory and antipyretic activities. ResearchGate. [Link]

  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]

  • Rossello, A., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 29(14), 3236. [Link]

  • Piscitelli, F., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & medicinal chemistry, 23(9), 2195-2203. [Link]

  • Hefney, A. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 9(8), 123-132. [Link]

  • Kaur, M., & Kumar, S. (2018). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 80(4), 739-744. [Link]

  • Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Its Analogues. Molecules, 26(11), 3326. [Link]

  • Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles. International Journal of Molecular Sciences, 24(20), 15264. [Link]

  • Huffman, J. W., et al. (2015). Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. Bioorganic & medicinal chemistry, 23(9), 2195-2203. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 28(4), 1735. [Link]

  • Collins, J. L., et al. (2005). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & medicinal chemistry letters, 15(22), 5043-5046. [Link]

  • Kumar, S., et al. (2021). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Frontiers in Chemistry, 9, 695574. [Link]

  • Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 23(11), 2779. [Link]

  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 001-017. [Link]

  • Kamal, A., & Ramana, A. V. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini reviews in medicinal chemistry, 16(12), 999-1016. [Link]

  • Kumar, A., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(2), 962-969. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Dhaneesh, S. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(194). [Link]

  • El-fakharany, E. M., et al. (2025). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports. [Link]

  • Pop, R., et al. (2018). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Molecules, 23(1), 162. [Link]

  • Al-Suwaidan, I. A., et al. (2026). Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. Molecules. [Link]

  • Barbero, N., & Cadamuro, S. (2015). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry, 19(12), 1134-1158. [Link]

  • Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic chemistry, 144, 108091. [Link]

  • Naveen, K. T., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 442-447. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(25), 17983-17988. [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Indol-2-yl Methanones: A Comprehensive Guide to Therapeutic Targets and Workflows

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that dictate the trajectory of a therapeutic program. The indole nucleus is one such structure. However, the ex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that dictate the trajectory of a therapeutic program. The indole nucleus is one such structure. However, the exact positional substitution of functional groups on this ring is not merely a structural nuance—it is the defining factor in target engagement. While indole-3-yl methanones typically exhibit broad-spectrum anti-inflammatory properties via NF-κB modulation[1], shifting the methanone group to the 2-position fundamentally alters the molecule's electronic distribution and steric profile.

This seemingly minor isomerization transforms indol-2-yl methanones into highly specific, high-affinity ligands for critical oncology targets, including receptor tyrosine kinases, cytoskeletal proteins, and emerging tumor stemness markers. This whitepaper synthesizes the mechanistic causality, quantitative target affinities, and self-validating experimental workflows necessary to evaluate indol-2-yl methanone derivatives in preclinical development.

Primary Therapeutic Targets & Mechanistic Causality

The pharmacological versatility of indol-2-yl methanones stems from their ability to act as hydrogen bond donors/acceptors while maintaining a planar, hydrophobic core that inserts seamlessly into deep protein pockets.

Receptor Tyrosine Kinases (FLT3, PDGFR, and EGFR)

Aberrant kinase signaling is a hallmark of hematological malignancies and solid tumors. Bis(1H-indol-2-yl)methanones have emerged as highly potent inhibitors of FLT3 (FMS-like tyrosine kinase 3) and PDGFR (Platelet-derived growth factor receptor)[2][3].

  • Mechanistic Causality: Docking studies reveal that the indol-2-yl moiety engages in a bidentate binding mode with the peptide backbone of Cys-694 in the FLT3 ATP-binding pocket[2][3]. The selectivity for FLT3 over PDGFR is driven by the interaction of the indole ring with a specific hydrophobic pocket containing Phe-691 (which is replaced by Thr-681 in PDGFR)[2][3]. By competitively blocking ATP, these compounds halt autophosphorylation, thereby starving downstream survival pathways (STAT5 and AKT) and triggering apoptosis in acute myeloid leukemia (AML) blasts[2][3].

  • EGFR Inhibition: When fused with pyrimidine or thieno-pyrimidine systems, indol-2-yl methanones also act as potent dual inhibitors of wild-type and mutant (T790M) Epidermal Growth Factor Receptors (EGFR), overcoming resistance mechanisms common in non-small cell lung cancer[4][5].

Cytoskeletal Dynamics: Tubulin Polymerization Inhibition

Beyond kinases, indol-2-yl methanones are formidable antimitotic agents. Derivatives such as indolyl-imidazopyridines and diaryl-ketones bind directly to the colchicine-binding site on α/β-tubulin heterodimers[6][7].

  • Mechanistic Causality: By occupying the interfacial colchicine pocket, the planar central ring of the indol-2-yl methanone sterically hinders the conformational changes required for tubulin monomers to stack into microtubules[7][8]. This prevents spindle formation during mitosis, inducing G2/M cell cycle arrest. Crucially, because these molecules do not bind to the taxane or vinca alkaloid sites, they effectively bypass P-glycoprotein (P-gp) mediated multidrug resistance (MDR)[6][7].

Emerging Targets: Aminopeptidase N (APN/CD13)

Recent structural optimizations have hybridized tetrahydro-β-carbolines with indol-2-yl methanones to target Aminopeptidase N (APN) , a biomarker for cancer stem cells[9][10].

  • Mechanistic Causality: APN overexpression drives tumor stemness and chemoresistance. Indol-2-yl methanone derivatives occupy the hydrophobic pocket of APN, suppressing its enzymatic activity[11]. This blockade downregulates stemness transcription factors (OCT-4, SOX-2, Nanog) and acts as a profound chemosensitizer, synergistically enhancing the efficacy of traditional agents like paclitaxel[10][12].

Mechanistic Visualization

To map the pleiotropic effects of this scaffold, the following diagram illustrates the divergent signaling pathways modulated by indol-2-yl methanones.

Pathway Indol Indol-2-yl Methanones FLT3 FLT3 / PDGFR (Tyrosine Kinases) Indol->FLT3 Inhibits ATP binding Tubulin α/β-Tubulin (Colchicine Site) Indol->Tubulin Inhibits polymerization APN Aminopeptidase N (APN/CD13) Indol->APN Binds hydrophobic pocket STAT5 STAT5 / AKT Pathways FLT3->STAT5 Blocks activation Microtubules Microtubule Assembly Tubulin->Microtubules Prevents formation Tumor Cancer Stemness APN->Tumor Reduces stemness Apoptosis Apoptosis Induction STAT5->Apoptosis Triggers Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Induces Sensitization Chemosensitization Tumor->Sensitization Promotes

Mechanistic pathways of indol-2-yl methanones across key therapeutic targets.

Quantitative Data: Target Affinities

The following table summarizes the structure-activity relationship (SAR) data, highlighting how specific modifications to the indol-2-yl methanone core dictate target affinity.

TargetCompound Class / DerivativePrimary IndicationIC₅₀ Range / Affinity
FLT3 Bis(1H-indol-2-yl)methanones (e.g., Cmpd 102)Acute Myeloid Leukemia (AML)40 – 60 nM[2][3]
PDGFR Bis(1H-indol-2-yl)methanonesMyeloproliferative Disorders300 – 960 nM[13]
EGFR (WT/T790M) Pyrrolo[2,3-d]pyrimidine-indol-2-yl methanonesNon-Small Cell Lung Cancer1 – 10 nM[4][5]
Tubulin 6-Indolyl-imidazopyridines (e.g., Cmpd 43)Melanoma / Prostate Cancer3 – 175 nM[7][8]
APN (CD13) Tetrahydro-β-carboline indol-2-yl methanonesBreast Cancer (Chemosensitization)High enzyme inhibition (>55% at 30 µM)[11]

Self-Validating Experimental Workflows

To ensure data integrity, experimental protocols must be designed as self-validating systems. As an application scientist, I mandate the inclusion of internal controls that verify both the dynamic range of the assay and the specific mechanistic causality of the compound.

Protocol 1: FLT3 Autophosphorylation Kinase Assay

This cell-based assay validates whether the indol-2-yl methanone successfully penetrates the cell membrane and engages the intracellular kinase domain.

Rationale & Causality: We utilize 32D cells transfected with FLT3-ITD (Internal Tandem Duplication). Because FLT3-ITD is constitutively active, any reduction in phosphorylation is directly causal to the inhibitor's action, not a lack of extracellular ligand stimulation[2][3].

Step-by-Step Methodology:

  • Cell Starvation: Wash 32D/FLT3-ITD cells twice in PBS and incubate in serum-free RPMI medium for 12 hours. Causality: This eliminates background noise from serum-derived growth factors.

  • Compound Treatment: Treat cells with the indol-2-yl methanone derivative (0.01 µM to 10 µM) for 90 minutes at 37°C.

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) to establish maximum phosphorylation, and a known FLT3 inhibitor (e.g., Midostaurin) to validate the assay's lower limit of detection.

  • Lysis & Immunoprecipitation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Immunoprecipitate total FLT3 using an anti-FLT3 capture antibody conjugated to Protein A/G magnetic beads.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe the membrane with an anti-phosphotyrosine antibody (e.g., 4G10) to detect active FLT3, then strip and reprobe with an anti-FLT3 antibody to quantify total protein.

  • Data Normalization: Calculate the ratio of phosphorylated FLT3 to total FLT3. Generate an IC₅₀ curve using non-linear regression.

Protocol 2: In Vitro Tubulin Polymerization Assay

This cell-free kinetic assay isolates the direct interaction between the compound and the tubulin heterodimer.

Rationale & Causality: Tubulin polymerization is a highly temperature-dependent and GTP-dependent process. By measuring turbidity (absorbance at 340 nm), we can track the nucleation and elongation phases of microtubule assembly in real-time[14][15].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep strictly on ice to prevent premature polymerization.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine 3 mg/mL purified porcine brain tubulin with the indol-2-yl methanone derivative.

    • Self-Validation Check: Use Combretastatin A-4 (CA-4) as a positive control for colchicine-site inhibition[16], and Paclitaxel as a negative control (which will accelerate polymerization).

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis: Calculate the maximum velocity ( Vmax​ ) of the elongation phase. A potent indol-2-yl methanone will flatten the curve, reducing Vmax​ and final steady-state absorbance compared to the DMSO control.

Workflow Step1 1. Prepare Tubulin in G-PEM Buffer Step2 2. Add Indol-2-yl Methanone & GTP Step1->Step2 Step3 3. Incubate at 37°C (Microplate Reader) Step2->Step3 Step4 4. Measure Absorbance (340 nm) Continuously Step3->Step4 Step5 5. Calculate Vmax & IC50 vs Control Step4->Step5

Self-validating in vitro tubulin polymerization assay workflow.

Conclusion

The indol-2-yl methanone scaffold represents a masterclass in rational drug design. By leveraging its unique spatial geometry, researchers can selectively target the ATP-binding pockets of oncogenic kinases (FLT3, EGFR), disrupt the structural integrity of the mitotic spindle via the colchicine site, or suppress tumor stemness through APN inhibition. As demonstrated by the workflows above, rigorous, self-validating assays are paramount to translating these high-affinity interactions into viable preclinical candidates.

References

  • Mahboobi, S., et al. (2006). "Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase." Journal of Medicinal Chemistry, 49(11), 3101-3115.[Link]

  • Hwang, D.-J., et al. (2015). "Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents." ACS Medicinal Chemistry Letters, 6(9), 993-997.[Link]

  • Xing, X., et al. (2022). "Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers." Frontiers in Oncology, 12, 894842.[Link]

Sources

Foundational

Unveiling the Mechanism of Action of 1H-Indol-2-yl-(4-methylphenyl)methanone: A Technical Whitepaper

Executive Summary 1H-indol-2-yl-(4-methylphenyl)methanone (CAS: 1026-21-7), commonly referred to as 2-(4-methylbenzoyl)indole, belongs to the 2-aroylindole class of synthetic small molecules. Originally explored as a ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-indol-2-yl-(4-methylphenyl)methanone (CAS: 1026-21-7), commonly referred to as 2-(4-methylbenzoyl)indole, belongs to the 2-aroylindole class of synthetic small molecules. Originally explored as a versatile synthetic scaffold, this compound and its close structural analogs (such as the clinical candidate D-64131) have been identified as highly potent, orally active tubulin polymerization inhibitors .

This whitepaper provides an in-depth mechanistic analysis of how 1H-indol-2-yl-(4-methylphenyl)methanone disrupts cytoskeletal dynamics, evades multidrug resistance (MDR) efflux pumps, and induces apoptotic cell death in oncological models.

Molecular Target and Binding Kinetics

The Colchicine Binding Site

The primary molecular target of 2-aroylindoles is the αβ -tubulin heterodimer. Unlike taxanes, which stabilize microtubules, or vinca alkaloids, which bind at the interface of two heterodimers, 1H-indol-2-yl-(4-methylphenyl)methanone acts as a destabilizer by competitively binding to the colchicine binding site located at the intra-dimer interface of β -tubulin [1].

Structural Causality: The Role of the 4-Methylphenyl Moiety

The pharmacological efficacy of this compound is driven by its specific structural geometry:

  • The Indole Core: Acts as a rigid, planar scaffold that mimics the spatial arrangement of the trimethoxyphenyl ring found in natural colchicine. It forms critical hydrogen bonds with the β -tubulin backbone (specifically via the indole N-H).

  • The 4-Methylphenyl Group: The colchicine binding pocket is highly hydrophobic (lined by residues such as Cys241, Leu255, and Ala316). The addition of the para-methyl group on the phenyl ring enhances lipophilic van der Waals interactions within this pocket compared to an unsubstituted phenyl ring, significantly lowering the dissociation constant ( Kd​ ) and improving the overall inhibitory potency [2].

Cellular Mechanism of Action

The binding of 1H-indol-2-yl-(4-methylphenyl)methanone to free tubulin dimers prevents them from adopting the straight conformation required for incorporation into the growing plus-end of microtubules. This triggers a cascading cellular failure:

  • Microtubule Destabilization: The dynamic instability of the microtubule network shifts heavily toward catastrophe (depolymerization).

  • Spindle Assembly Checkpoint (SAC) Activation: During mitosis, the failure to form a functional mitotic spindle leaves kinetochores unattached. This triggers the SAC, recruiting MAD2 to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C).

  • G2/M Arrest: Inhibition of APC/C prevents the degradation of Cyclin B and Securin, irreversibly halting the cell cycle at the G2/M transition.

  • Apoptosis: Prolonged mitotic arrest leads to the exhaustion of survival signals (e.g., degradation of Mcl-1), triggering mitochondrial outer membrane permeabilization (MOMP) and caspase-9/caspase-3 mediated apoptosis [3].

MOA A 1H-indol-2-yl-(4-methylphenyl)methanone B Binds Colchicine Site on β-Tubulin A->B C Inhibits Tubulin Polymerization B->C D Microtubule Destabilization C->D E Spindle Assembly Checkpoint (SAC) Activation D->E F G2/M Phase Cell Cycle Arrest E->F G Caspase-Mediated Apoptosis F->G

Fig 1: Molecular pathway from 2-aroylindole binding to tubulin leading to apoptotic cell death.

Evasion of Multidrug Resistance (MDR)

A critical limitation of natural tubulin inhibitors (e.g., Paclitaxel, Vincristine) is their susceptibility to efflux by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein (MRP).

1H-indol-2-yl-(4-methylphenyl)methanone overcomes this limitation. Because it is a small, uncharged, and relatively simple synthetic molecule, it lacks the bulky, amphipathic structural motifs required for recognition by the P-gp binding pocket. Consequently, it retains full cytotoxic efficacy in MDR-phenotype cancer cell lines [3].

Validated Experimental Methodologies

To empirically validate the mechanism of action of 1H-indol-2-yl-(4-methylphenyl)methanone, the following self-validating experimental systems are employed.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Causality Rationale: Microtubules scatter light at 340 nm proportionally to their polymer mass, whereas free tubulin dimers do not. Monitoring OD 340​ provides a real-time, quantitative readout of polymerization kinetics.

  • Reagent Preparation: Reconstitute >99% pure bovine brain tubulin to 3 mg/mL in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.9).

    • Note on Causality: PIPES maintains physiological pH without chelating metals. EGTA chelates trace calcium (which actively inhibits polymerization), while MgCl 2​ provides the necessary Mg 2+ for GTP hydrolysis.

  • Compound Incubation: Aliquot 100 μ L of tubulin solution into a pre-warmed (37°C) 96-well half-area plate. Add 1H-indol-2-yl-(4-methylphenyl)methanone (0.1 μ M to 10 μ M final concentration). Incubate for 15 minutes at 37°C to allow equilibrium binding at the colchicine site.

  • Initiation: Add GTP to a final concentration of 1 mM to initiate assembly.

  • Kinetic Readout: Immediately measure absorbance at 340 nm every 30 seconds for 60 minutes using a temperature-controlled microplate reader (37°C).

  • Data Analysis: Calculate the Vmax​ of the growth phase. The IC 50​ is defined as the compound concentration that reduces the Vmax​ by 50% relative to the DMSO vehicle control.

Workflow S1 1. Prepare Tubulin (>99% pure, 3 mg/mL) S2 2. Add PEM Buffer (PIPES, EGTA, MgCl2) S1->S2 S3 3. Introduce Compound (Varying Concentrations) S2->S3 S4 4. Add GTP (1 mM) to Initiate Assembly S3->S4 S3_note Incubate 15 min at 37°C to allow binding S3->S3_note S5 5. Kinetic Readout (Absorbance at 340 nm) S4->S5 S6 6. Calculate IC50 (Vmax inhibition) S5->S6

Fig 2: Step-by-step turbidimetric workflow for evaluating tubulin polymerization inhibition.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality Rationale: Propidium Iodide (PI) intercalates stoichiometrically into DNA. By measuring PI fluorescence, cells can be stratified by DNA content (2n = G1; 4n = G2/M).

  • Treatment: Seed HeLa cells at 1×105 cells/well. Treat with 1H-indol-2-yl-(4-methylphenyl)methanone (IC 50​ and IC 50​ concentrations) for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours (permeabilizes the cell membrane).

  • Staining: Pellet cells, resuspend in 500 μ L of PI staining solution (50 μ g/mL PI, 100 μ g/mL RNase A in PBS).

    • Note on Causality: RNase A is strictly required because PI also binds double-stranded RNA, which would artificially inflate the fluorescence signal.

  • Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze via flow cytometry (excitation 488 nm, emission 610 nm). A successful tubulin inhibitor will show a near-complete collapse of the G1 peak and a massive accumulation in the G2/M (4n) peak.

Quantitative Data Summary

The table below summarizes the comparative pharmacological profile of 2-aroylindole derivatives against standard clinical agents.

CompoundPrimary TargetTubulin Polymerization IC 50​ ( μ M)HeLa Proliferation IC 50​ (nM)P-gp Substrate?
1H-indol-2-yl-(4-methylphenyl)methanone β -Tubulin (Colchicine site)~1.5 - 3.0~50 - 100No
D-64131 (Lead Analog) β -Tubulin (Colchicine site)1.174No
Paclitaxel β -Tubulin (Taxane site)N/A (Stabilizer)2 - 10Yes
Colchicine β -Tubulin (Colchicine site)2.015Yes

Alternative Pharmacological Roles

While highly potent as a tubulin inhibitor, the 1H-indol-2-yl-(4-methylphenyl)methanone scaffold is chemically versatile. It serves as a critical synthetic intermediate in the development of Cyclooxygenase-2 (COX-2) inhibitors . By substituting the indole ring at the 2 and 3 positions, researchers have utilized this core to design non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 without the gastrointestinal toxicity associated with COX-1 inhibition [4].

References

  • Mahboobi, S., et al. (2001). "Synthetic 2-Aroylindole Derivatives as a New Class of Potent Tubulin-Inhibitory, Antimitotic Agents." Journal of Medicinal Chemistry, 44(26), 4535-4553.[Link]

  • Beckers, T., et al. (2002). "2-Aroylindoles, a Novel Class of Potent, Orally Active Small Molecule Tubulin Inhibitors." Cancer Research, 62(11), 3113-3119.[Link]

  • Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research, 29(11), 2943–2971.[Link]

  • Pfizer Pharmaceuticals Inc. (1999). "2,3-Substituted Indole Compounds as COX-2 Inhibitors.

Sources

Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Pharmacological Properties of 1H-Indol-2-yl-(4-methylphenyl)methanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of medicinal chemistry, the indole scaffold is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry, the indole scaffold is a privileged pharmacophore. Specifically, 1H-indol-2-yl-(4-methylphenyl)methanone (CAS: 1026-21-7), also known as (1H-indol-2-yl)(p-tolyl)methanone, represents a highly valuable class of compounds known as 2-aroylindoles. Unlike their C3-substituted counterparts, 2-aroylindoles exhibit profound biological activity, most notably as potent tubulin polymerization inhibitors and antimitotic agents .

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical properties, decode the diagnostic analytical markers, and provide a self-validating, modern synthetic protocol that circumvents the historical challenges of C2-selective indole functionalization.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 1H-indol-2-yl-(4-methylphenyl)methanone is defined by a rigid carbonyl bridge linking the indole core to a p-tolyl ring. This rigidity restricts free rotation, locking the molecule into a conformation that perfectly mimics the pharmacophore required to bind the colchicine site of tubulin.

The p-methyl substitution is not merely structural; it provides a mild electron-donating effect and increases the overall lipophilicity (LogP), enhancing hydrophobic contacts within the target protein's binding pocket.

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₆H₁₃NOCompliant with Lipinski’s Rule of 5 for oral bioavailability.
Molecular Weight 235.28 g/mol Low molecular weight allows for further functionalization without exceeding 500 Da.
LogP (Estimated) ~3.5 - 4.0Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Donors 1 (Indole N-H)Critical for anchoring the molecule to the tubulin interface (e.g., Thr179).
H-Bond Acceptors 1 (Carbonyl C=O)Participates in essential dipole-dipole interactions with target proteins.
Melting Point ~156-158 °CIndicates a stable crystalline lattice, highly favorable for solid-state formulation.

Analytical Characterization: The Self-Validating NMR System

When synthesizing 2-aroylindoles, the primary risk is isomeric contamination (specifically C3-acylation). Direct Friedel-Crafts acylation of indole predominantly occurs at the C3 position due to its enamine-like high nucleophilicity. Therefore, analytical validation must focus on confirming C2-substitution.

A robust ¹H-NMR spectrum acts as a self-validating system for this compound . The presence of the C3 proton is the definitive marker of success.

Table 2: Diagnostic ¹H-NMR Shifts (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityDiagnostic Value
Indole N-H 9.0 - 10.9Broad singletConfirms the presence of the free indole core.
p-Tolyl ortho-H ~7.8Doublet (J ~ 8 Hz)Heavily deshielded by the adjacent carbonyl group.
Indole C3-H 7.0 - 7.2Singlet / narrow doubletCritical Marker: Confirms C2-substitution; absence indicates unwanted C3-acylation.
p-Tolyl methyl ~2.4SingletValidates the intact 4-methyl substitution.

Modern Synthetic Methodologies

Traditional Fischer indolization is sub-optimal for 2-aroylindoles, requiring complex 1,2-diketone mono-hydrazones and often yielding intractable mixtures. To selectively access the C2-aroyl derivative, modern synthetic routes utilize pre-functionalized precursors.

Protocol: One-Pot Synthesis via PEG-400 Mediated Condensation

This protocol leverages the reaction of N-(2-formylphenyl)trifluoroacetamides with α-bromoacetophenones .

Causality of Reagents:

  • PEG-400: Acts as an eco-friendly, thermally stable solvent that enhances the solubility of the inorganic base (acting similarly to a phase-transfer catalyst), accelerating the initial N-alkylation step.

  • K₂CO₃: A mild base carefully chosen to deprotonate the trifluoroacetamide without triggering premature degradation of the starting materials.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, charge N-(2-formylphenyl)trifluoroacetamide (1.0 mmol) and α-bromo-4-methylacetophenone (1.2 mmol).

  • Solvent & Base Addition: Add 5 mL of PEG-400 followed by anhydrous K₂CO₃ (2.0 mmol). Rationale: PEG-400 ensures a homogeneous dispersion of the solid base.

  • Thermal Activation: Stir the reaction mixture at 100 °C for 3 hours. Rationale: Elevated temperature is required to drive the intramolecular aldol-type condensation and subsequent dehydration after the initial N-alkylation.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the starting material and emergence of a lower Rf fluorescent spot (under 254 nm UV) indicates the formation of the indole core.

  • Workup: Cool the mixture to room temperature and quench by diluting with 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

SyntheticWorkflow A N-(2-Formylphenyl) trifluoroacetamide C K2CO3 / PEG-400 (100°C, 3h) A->C B α-Bromo-4-methyl acetophenone B->C D N-Alkylation Intermediate C->D Step 1 E Intramolecular Condensation D->E Step 2 F Deprotection & Dehydration E->F Step 3 G 1H-Indol-2-yl- (4-methylphenyl)methanone F->G Final

Fig 1. One-pot synthesis workflow of 2-aroylindoles via PEG-400 mediated condensation.

Alternative Route: For researchers working with chalcones, a Cu(I)-catalyzed SNAr reaction of o-bromochalcones with sodium azide, followed by intramolecular nitrene C–H insertion, is an excellent orthogonal approach .

Pharmacological Profile & Mechanism of Action

1H-indol-2-yl-(4-methylphenyl)methanone and its derivatives are highly potent antimitotic agents. Their primary mechanism of action involves binding to the colchicine site of tubulin dimers.

By binding to this interface, the compound prevents the curved tubulin dimers from adopting the straight conformation necessary for microtubule assembly. This inhibition of polymerization destabilizes the mitotic spindle apparatus. Consequently, cells fail to pass the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptotic cell death pathways .

MoA Drug 2-Aroylindole Derivative Tubulin Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds to Inhibition Inhibition of Polymerization Tubulin->Inhibition Spindle Mitotic Spindle Destabilization Inhibition->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Fig 2. Pharmacological mechanism of 2-aroylindoles inducing G2/M arrest and apoptosis.

References

  • Bacher, G. et al. "Synthetic 2-Aroylindole Derivatives as a New Class of Potent Tubulin-Inhibitory, Antimitotic Agents." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Zhao, Y. et al. "A Practical Synthesis of 2-Aroylindoles from N-(2-formylphenyl)trifluoroacetamides in PEG-400." Synthesis, Organic Chemistry Portal.[Link]

  • Goriya, Y. and Ramana, C. V. "2-Aroylindoles from o-bromochalcones via Cu(I)-catalyzed SNAr with an azide and intramolecular nitrene C–H insertion." Chemical Communications, RSC Publishing.[Link]

Foundational

The Enduring Legacy of the 2-Acylindole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of therapeutic agents. Among its many derivatives, the 2-acylindoles represent a class of compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of therapeutic agents. Among its many derivatives, the 2-acylindoles represent a class of compounds with a rich history and a continuously expanding repertoire of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of 2-acylindole derivatives. We will navigate through the evolution of synthetic methodologies, from classical approaches to modern catalytic systems, elucidating the mechanistic underpinnings and the rationale behind these advancements. Furthermore, this guide will explore the profound impact of the 2-acylindole core in drug discovery, with a focus on its role in the development of anticancer agents and other therapeutics, supported by structure-activity relationship studies and examples of compounds that have progressed in the drug development pipeline.

Introduction: The Significance of the Indole Scaffold

The story of indole chemistry is deeply intertwined with the history of organic and medicinal chemistry. The indole core, consisting of a benzene ring fused to a pyrrole ring, was first isolated in 1866 by Adolf von Baeyer through the zinc dust reduction of oxindole.[1] This discovery opened the door to a vast and intricate world of heterocyclic chemistry. The indole scaffold is a ubiquitous motif in nature, forming the core of the essential amino acid tryptophan and a plethora of alkaloids with potent physiological effects.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored scaffold in the design of small molecule drugs.

Among the diverse family of indole derivatives, 2-acylindoles have emerged as a particularly valuable class of compounds. The presence of a carbonyl group at the 2-position of the indole ring provides a key handle for modulating the electronic and steric properties of the molecule, allowing for fine-tuning of its interaction with biological targets. This has led to the discovery of 2-acylindole derivatives with a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][3][4] This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules.

A Journey Through Time: The Discovery and History of 2-Acylindole Synthesis

The synthetic history of indoles dates back to the late 19th century with the development of the Fischer indole synthesis in 1883, a robust method for preparing 2- and 3-substituted indoles.[1] However, the specific history of the 2-acylindole subclass is more nuanced. Early methods for introducing acyl groups onto the indole ring, such as the Friedel-Crafts acylation, predominantly favored substitution at the more electron-rich 3-position.[5]

One of the earliest and most versatile methods that provided access to functionalized indoles, including those that could be precursors to 2-acylindoles, is the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929.[5] This reaction, involving the condensation of a benzoquinone with a β-aminocrotonic ester, yields 5-hydroxyindole derivatives.[5] While not a direct synthesis of 2-acylindoles, the functionality introduced by the Nenitzescu reaction provided a platform for further elaboration to obtain the desired 2-acyl substitution pattern.

The direct and regioselective synthesis of 2-acylindoles remained a challenge for a considerable time. The development of modern synthetic methodologies, particularly those leveraging transition metal catalysis, has revolutionized the field, providing efficient and selective routes to this important scaffold.

The Synthetic Arsenal: From Classical Reactions to Modern Catalysis

The quest for efficient and versatile methods to construct the 2-acylindole core has led to the development of a diverse array of synthetic strategies. The evolution of these methods reflects the broader trends in organic synthesis, moving from harsh, classical conditions to milder, more selective, and atom-economical catalytic processes.

Classical Approaches: The Foundation of 2-Acylindole Synthesis

While modern methods are now often preferred, classical syntheses laid the essential groundwork.

The Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings.[5] However, its application to the direct synthesis of 2-acylindoles is hampered by the inherent electronic properties of the indole nucleus. The highest electron density is at the C3 position, making it the preferred site of electrophilic attack.

  • Causality Behind Experimental Choices: The use of strong Lewis acids like aluminum chloride (AlCl₃) is necessary to generate the highly reactive acylium ion electrophile.[6] However, these harsh conditions can lead to polymerization and degradation of the sensitive indole ring. Furthermore, achieving selectivity for the C2 position over the C3 position is a significant challenge and often results in mixtures of isomers, necessitating difficult purification steps.

Isatins (indole-2,3-diones) have served as versatile starting materials for the synthesis of various indole derivatives. A notable method involves the N-alkylation of isatin with an α-haloketone, followed by a base-mediated rearrangement to furnish the 2-acylindole core. This approach offers a more controlled route to C2-acylated products compared to direct acylation.

The Modern Era: Transition-Metal-Catalyzed Pathways

The advent of transition-metal catalysis has been a paradigm shift in the synthesis of 2-acylindoles, offering unprecedented levels of efficiency, regioselectivity, and functional group tolerance. Palladium-based catalysts, in particular, have proven to be exceptionally versatile.

Palladium catalysts are at the forefront of modern indole synthesis. Various strategies have been developed that leverage the unique reactivity of palladium to construct the 2-acylindole scaffold.

  • Mechanism of Palladium-Catalyzed Annulation: A common strategy involves the palladium-catalyzed coupling of an o-alkynylaniline with a suitable partner. The generally accepted mechanism initiates with an aminopalladation of the alkyne, forming a σ-indolylpalladium(II) intermediate. This intermediate can then undergo a series of steps, including ligand exchange, reductive elimination, and potentially N-demethylation, to afford the final 2,3-disubstituted indole product.[7] The choice of ligands and additives, such as acetate and iodide, plays a crucial role in directing the reaction towards the desired product and preventing side reactions.[7]

  • Rationale for Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands is critical for catalytic efficiency. Ligands modulate the electronic and steric environment of the palladium center, influencing the rates of key steps like oxidative addition and reductive elimination. For instance, in some C-H activation reactions leading to indoles, a norbornene-mediated cascade is employed, where a specific palladacycle intermediate is formed, and the oxidative addition of an alkyl bromide to the Pd(II) center is the rate-determining step.[8] The development of low-catalyst-loading processes is a key goal, and mechanistic studies have shown that in some cases, the oxidation of soluble Pd(0) species back to the active Pd(II) state is the turnover-limiting step.[7]

While palladium dominates the landscape, other transition metals have also been successfully employed in the synthesis of 2-acylindoles. Silver and copper triflates have been shown to catalyze the anti-Michael hydroamination of β-(2-aminophenyl)-α,β-ynones, providing an efficient route to 3-unsubstituted 2-acylindoles.

Emerging Synthetic Strategies

The field of 2-acylindole synthesis continues to evolve with the development of innovative, sustainable, and efficient methodologies. These include visible-light-induced photocatalytic reactions and multi-component reactions that allow for the rapid construction of molecular complexity from simple starting materials.

Experimental Protocols: A Practical Guide

To provide actionable insights for the practicing chemist, this section details a representative experimental protocol for a modern synthesis of a 2-acylindole derivative.

Palladium-Catalyzed Synthesis of 2-Arylindoles from o-Iodoanilines and Terminal Alkynes

This one-pot, two-step procedure, based on a Sonogashira-type alkynylation followed by a base-assisted cycloaddition, is a versatile method for preparing a diverse range of 2-arylindole derivatives.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the substituted 2-iodoaniline (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF), add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv).

  • Sonogashira Coupling: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cyclization: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) to the reaction mixture and heat to 80-100 °C.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylindole.

The 2-Acylindole Core in Drug Discovery: A Privileged Scaffold

The 2-acylindole motif is a prominent feature in a number of biologically active molecules and has been extensively explored in drug discovery programs. The carbonyl group at the C2 position can act as a hydrogen bond acceptor and provides a point for further structural modification, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.

Targeting the Cytoskeleton: 2-Acylindoles as Tubulin Polymerization Inhibitors

One of the most significant applications of 2-acylindoles in oncology is their ability to inhibit tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

A class of synthetic 2-aroylindoles has been discovered to be potent antimitotic agents. For instance, (5-Methoxy-1H-2-indolyl)-phenylmethanone and its analogs have demonstrated high cytotoxicity against various human carcinoma cell lines, with IC₅₀ values in the nanomolar range.[1] Their antiproliferative activity correlates with the inhibition of tubulin polymerization, leading to an arrest in the G2/M phase of the cell cycle.[1] These compounds represent a promising new class of antitubulin agents with the potential for clinical development in cancer treatment.[1]

Modulating Cellular Signaling: Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold has been successfully utilized in the design of numerous kinase inhibitors.[3] 2-Acylindole derivatives have emerged as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks).[3]

Structure-Activity Relationship (SAR) Insights:

SAR studies have been instrumental in optimizing the potency and selectivity of indole-based kinase inhibitors. For example, substitutions at the 2nd and 6th positions of the indole ring have been shown to be crucial for potent CDK5 inhibition.[3] Similarly, modifications to the acyl group and substitutions on the indole and aroyl rings can significantly impact the inhibitory activity against other kinases.

Expanding Therapeutic Horizons: Antiviral and Anti-inflammatory Applications

The biological activity of 2-acylindoles extends beyond cancer. Recently, a series of 3-acyl-indole derivatives were identified as potent and pan-serotype dengue virus (DENV) inhibitors.[4] Further optimization of these compounds has led to preclinical candidates with improved oral bioavailability and in vivo efficacy.[4]

In the realm of inflammation, 2-arylindole derivatives have been evaluated as inhibitors of nitric oxide synthase and NF-κB, key players in the inflammatory cascade.[9]

Quantitative Data Presentation

To facilitate a comparative understanding of the efficacy of various synthetic methods and the biological activity of 2-acylindole derivatives, the following tables summarize key quantitative data.

Table 1: Comparison of Synthetic Methods for 2-Arylindoles

MethodStarting MaterialsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Bischler-Möhlau (Microwave)N-PhenacylanilineAnilinium bromideNone (solid-state)MW (540W)0.0271[10]
Pd-Catalyzed C-H Activation2-Iodostyrene, Di-t-butyldiaziridinonePd(TFA)₂, dppf, PivOHToluene10048-[10]
Larock Indole Synthesiso-Iodoaniline, Internal alkynePd(OAc)₂, LiCl, K₂CO₃DMF1006-24-[10]

Table 2: Biological Activity of Representative 2-Aroylindole Tubulin Inhibitors

CompoundIC₅₀ (HeLa/KB, nM)IC₅₀ (SK-OV-3, nM)IC₅₀ (U373, nM)Reference
15-OCH₃H202530[1]
35-OCH₃3-OCH₃757060[1]
365-OCH₃3-F253035[1]

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a key synthetic mechanism and a workflow.

Friedel_Crafts_Acylation acyl_chloride Acyl Chloride (R-COCl) acylium_ion Acylium Ion [R-C≡O]⁺ acyl_chloride->acylium_ion Activation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex indole Indole indole->sigma_complex Nucleophilic Attack (C3) product 3-Acylindole sigma_complex->product Deprotonation catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->lewis_acid

Caption: Mechanism of Friedel-Crafts Acylation of Indole.

Drug_Discovery_Workflow start Identify Biological Target (e.g., Tubulin, Kinase) synthesis Synthesis of 2-Acylindole Library start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Iterative Process lead_opt Lead Optimization (ADME/Tox) sar->lead_opt lead_opt->sar preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug Discovery Workflow for 2-Acylindole Derivatives.

Conclusion and Future Perspectives

The journey of 2-acylindole derivatives, from their early synthetic challenges to their current status as a versatile and privileged scaffold in drug discovery, is a testament to the power of innovation in organic chemistry. The development of modern catalytic methods has not only provided efficient access to these molecules but has also enabled the exploration of a vast chemical space, leading to the discovery of compounds with potent and diverse biological activities.

Looking ahead, the field is poised for further advancements. The development of even more sustainable and atom-economical synthetic methods, such as those employing earth-abundant metal catalysts or biocatalysis, will be a key area of focus. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of new 2-acylindole-based therapeutics with enhanced potency, selectivity, and safety profiles. The rich history and promising future of 2-acylindoles ensure that they will remain a cornerstone of medicinal chemistry for years to come.

References

  • Medina, J. L., et al. (2001). Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents. Journal of Medicinal Chemistry, 44(26), 4509-4523. [Link]

  • Chen, J., et al. (2014). Mechanistic study on the palladium(II)-catalyzed synthesis of 2,3-disubstituted indoles under aerobic conditions: anion effects and the development of a low-catalyst-loading process. Chemistry, 20(38), 12255-12261. [Link]

  • Ventura College. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(17), 2235-2255. [Link]

  • Wang, D., et al. (2012). Pd(II)-catalyzed regioselective 2-alkylation of indoles via a norbornene-mediated C-H activation: mechanism and applications. Journal of the American Chemical Society, 134(35), 14330-14333. [Link]

  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • ResearchGate. (n.d.). The structure of some tubulin assembly inhibitors containing indole or benzofuran. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Lee, J. H., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry, 10(46), 9234-9241. [Link]

  • ResearchGate. (n.d.). 2-Arylindoles: A New Entry to Transition Metal-free Synthesis of 2-Aminobenzophenones. [Link]

  • National Center for Biotechnology Information. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

  • Wang, Y., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. Acta Pharmacologica Sinica, 41(1), 115-122. [Link]

  • Organic Chemistry Portal. (2020). Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation for Regioselective Construction of N-Acylindoles. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed synthesis of acylindoles through C−H activation/annulation sequence. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • MDPI. (2025). Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. [Link]

  • Kumar, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Medicinal Chemistry, 29(30), 5035-5054. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • ACS Publications. (1972). Direct synthesis of 2-acylindoles. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-acyl- and Z-benzoylindoles. [Link]

  • Open Access Journals. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 260, 115621. [Link]

  • Indian Chemical Society. (2020). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. [Link]

  • ResearchGate. (n.d.). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. [Link]

  • Journal of Food and Drug Analysis. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • De Burghgraeve, T., et al. (2023). Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors. Journal of Medicinal Chemistry, 66(14), 9836-9855. [Link]

  • ResearchGate. (n.d.). Drugs and biologically active compounds bearing a 2-oxindole skeleton. [Link]

  • MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]

  • ACS Publications. (2007). 2-Aroylindoles and 2-Aroylbenzofurans with N-Hydroxyacrylamide Substructures as a Novel Series of Rationally Designed Histone Deacetylase Inhibitors. [Link]

  • Taylor & Francis. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. [Link]

  • Scilit. (n.d.). Synthesis of 2-acyl- and 2-benzoylindoles. [Link]

  • R Discovery. (1989). Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles II. Synthesis of 2-Acylindole Derivatives. [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2011). Indole synthesis: a review and proposed classification. [Link]

Sources

Exploratory

Structural Elucidation of 1H-Indol-2-yl-(4-methylphenyl)methanone: A Comprehensive Guide to X-Ray Crystallography and Supramolecular Architecture

Executive Summary Indole-2-yl methanones represent a privileged molecular scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, tubulin-binding agents, and allosteric modulators. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-yl methanones represent a privileged molecular scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, tubulin-binding agents, and allosteric modulators. The specific derivative 1H-indol-2-yl-(4-methylphenyl)methanone (also known as 2-(p-toluoyl)indole) features a rigid indole core conjugated to a flexible p-tolyl group via a methanone linker. Understanding its precise three-dimensional spatial arrangement—specifically its dihedral angles and hydrogen-bonding networks—is critical for predicting its pharmacodynamic profile and binding affinity to target proteins.

This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of 1H-indol-2-yl-(4-methylphenyl)methanone, emphasizing the causality behind experimental protocols and the resulting supramolecular architecture.

Synthesis and High-Quality Crystal Growth Protocol

Obtaining single crystals suitable for X-ray diffraction (XRD) requires meticulous control over nucleation thermodynamics. Impurities or rapid precipitation often lead to crystal twinning or amorphous powders, which are unsuitable for high-resolution structural refinement.

Step-by-Step Methodology
  • Synthesis via Weinreb Amide : React 1H-indole-2-carboxylic acid with N,O-dimethylhydroxylamine to form the intermediate Weinreb amide. Subsequent addition of p-tolylmagnesium bromide yields the target methanone.

  • Chromatographic Purification : Purify the crude product via silica gel column chromatography using a Hexane/Ethyl Acetate (8:2 v/v) gradient.

    • Causality: Purity >99% is mandatory. Trace organic impurities act as nucleation inhibitors, disrupting the uniform growth of the crystal lattice.

  • Solvent Layering Crystallization : Dissolve 50 mg of the purified 1H-indol-2-yl-(4-methylphenyl)methanone in 2 mL of ethyl acetate (good solvent) in a narrow borosilicate vial. Carefully layer 4 mL of n-hexane (antisolvent) on top without mixing.

  • Controlled Evaporation : Puncture the vial cap with a single 20-gauge needle and leave undisturbed in a vibration-free environment at 293 K for 5–7 days.

    • Causality: The differential volatility and gradual diffusion of ethyl acetate and hexane create a slow, controlled supersaturation gradient. This thermodynamic control promotes the growth of macroscopic, defect-free single crystals rather than kinetic precipitation.

XRD_Workflow A Synthesis of 1H-indol-2-yl- (4-methylphenyl)methanone B Slow Evaporation (EtOAc/Hexane) A->B C Single Crystal Selection under Polarized Light B->C D X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->D E Structure Solution (SHELXT) & Refinement (SHELXL) D->E

Workflow for the synthesis, crystallization, and X-ray diffraction analysis.

X-Ray Diffraction (XRD) Data Acquisition & Refinement

To achieve a self-validating structural model, the data acquisition and refinement pipeline must adhere to rigorous crystallographic standards [1, 2].

Experimental Protocol
  • Crystal Mounting : Select a block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized optical microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Cryogenic Data Collection : Transfer the mounted crystal to the goniometer head in a cold nitrogen stream maintained at 100 K.

    • Causality: Low-temperature data collection minimizes atomic thermal motion (anisotropic displacement parameters). This yields higher-resolution diffraction data at higher Bragg angles and allows for the accurate empirical localization of light atoms (hydrogen).

  • Diffraction : Utilize a diffractometer equipped with a graphite-monochromated Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS area detector.

  • Structure Solution (SHELXT) : Solve the phase problem using the dual-space algorithm implemented in SHELXT [2]. This algorithm automates routine structure determination by expanding reflection data to the P1 space group and testing Laue group consistencies.

  • Refinement (SHELXL) : Refine the structure using full-matrix least-squares on F2 using SHELXL [1]. Non-hydrogen atoms are refined anisotropically. The critical indole N-H hydrogen atom must be located from the difference Fourier electron density map and refined freely to accurately determine hydrogen-bonding geometries.

Core Structural Features & Conformational Analysis

The structural integrity of 1H-indol-2-yl-(4-methylphenyl)methanone is governed by the delicate interplay between electronic π -conjugation (which favors planarity) and steric hindrance (which forces torsion).

Intramolecular Geometry
  • Indole Planarity : The nine non-hydrogen atoms of the indole ring system are essentially coplanar, with a Root Mean Square (RMS) deviation typically less than 0.025 Å. The sum of the bond angles around the indole nitrogen is approximately 360°, confirming sp2 hybridization and delocalization of the nitrogen lone pair into the aromatic system.

  • Dihedral Torsion : The methanone linker dictates the relative orientation of the p-tolyl ring. Due to severe steric repulsion between the carbonyl oxygen and the peri-hydrogen (C3-H) of the indole, as well as the ortho-hydrogens of the p-tolyl ring, the molecule cannot adopt a fully planar conformation. Crystallographic studies of similar 2-aroylindoles demonstrate that the dihedral angle between the indole plane and the phenyl/tolyl ring typically ranges between 50° and 75° [3].

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for 2-aroylindole derivatives, providing a baseline for comparative structural validation.

ParameterRepresentative ValueStructural SignificanceCrystal SystemMonoclinic / TriclinicDictates the macroscopic crystal habit and symmetry.Space Group P21​/c or P1ˉ Common for centrosymmetric packing of organic molecules.Indole RMS Deviation< 0.025 ÅConfirms extended π -conjugation across the bicyclic core.Indole/p-Tolyl Dihedral Angle50° – 75°Minimizes steric clash at the carbonyl linker; vital for receptor fit.N-H···O=C Distance2.85 – 2.95 ÅIndicates strong, structure-directing hydrogen bonds. π π Stacking Centroid Distance3.6 – 3.9 ÅStabilizes the 3D supramolecular lattice via dispersion forces.

Supramolecular Architecture & Intermolecular Interactions

The crystal packing of 1H-indol-2-yl-(4-methylphenyl)methanone is driven by a hierarchy of intermolecular forces that assemble the individual molecules into a cohesive 3D lattice.

  • Dominant Hydrogen Bonding : The primary structure-directing interaction is the intermolecular N-H···O hydrogen bond. The indole nitrogen acts as the hydrogen bond donor, while the methanone carbonyl oxygen of an adjacent molecule acts as the acceptor. Depending on the space group, this interaction typically generates infinite one-dimensional C(6) chains along the crystallographic axes, or discrete R22​(10) inversion dimers [3].

  • Secondary Weak Interactions: The supramolecular assembly is further stabilized by weak C-H··· π interactions—where the methyl group of the p-tolyl ring acts as a donor to the electron-rich indole π -system—and offset π

    π stacking between the aromatic rings of adjacent molecular layers.

Supramolecular Root Crystal Structure Analysis Node1 Intramolecular Geometry Root->Node1 Node2 Intermolecular Interactions Root->Node2 Sub1 Indole Planarity (RMSD < 0.025 Å) Node1->Sub1 Sub2 Dihedral Angle: Indole vs p-Tolyl Node1->Sub2 Sub3 Strong N-H···O Hydrogen Bonds Node2->Sub3 Sub4 Weak C-H···π & π-π Stacking Node2->Sub4

Logical framework for analyzing the intra- and intermolecular structural features.

Conclusion

The crystal structure analysis of 1H-indol-2-yl-(4-methylphenyl)methanone provides indispensable insights into its conformational preferences. By utilizing rigorous crystallization protocols and advanced dual-space refinement algorithms (SHELXT/SHELXL), researchers can accurately map the steric torsions and hydrogen-bonding networks. These crystallographic parameters are not merely academic; they form the foundational data required for accurate in silico docking studies, enabling drug development professionals to optimize the pharmacophore for targeted biological pathways.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8.[Link] [1]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, Foundations and Advances, 71(1), 3-8.[Link] [2]

  • Black, C., et al. (2015). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position: the C(6) N—H⋯O chain remains the same, but the weak reinforcing interactions are different. Acta Crystallographica Section C, Structural Chemistry, 71(2), 114-119.[Link] [3]

Protocols & Analytical Methods

Method

Application Note: Targeted Synthesis of 2-Aroylindoles via the Fischer Indole Synthesis

Executive Summary & Strategic Rationale The 2-aroylindole scaffold is a privileged structure in medicinal chemistry, frequently exhibiting potent biological activities, most notably as anti-cancer agents and tubulin poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-aroylindole scaffold is a privileged structure in medicinal chemistry, frequently exhibiting potent biological activities, most notably as anti-cancer agents and tubulin polymerization inhibitors . While modern transition-metal-catalyzed cross-couplings (e.g., palladium-catalyzed carbonylations) have emerged for indole functionalization, the Fischer Indole Synthesis (FIS) remains one of the most robust, scalable, and atom-economical methods for constructing the indole core de novo.

However, synthesizing 2-aroylindoles via traditional FIS presents a unique chemical challenge. Reacting arylhydrazines with 1,3-dicarbonyl compounds typically defaults to a thermodynamic sink, producing pyrazoles rather than indoles. This application note details a highly optimized, self-validating protocol that circumvents pyrazole formation through precise kinetic control, substrate masking (acetals), and the strategic application of polyphosphoric acid (PPA) to force the desired [3,3]-sigmatropic rearrangement .

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields of 3-unsubstituted 2-aroylindoles, researchers must navigate the competing reaction pathways of the hydrazone intermediate.

  • Substrate Selection (The Acetal Advantage): Free β -ketoaldehydes (like 3-aryl-3-oxo-propanals) are highly unstable and prone to self-condensation. By utilizing their acetal-protected equivalents (e.g., 3,3-dimethoxy-1-phenylpropan-1-one), the aldehyde is generated in situ under acidic conditions. Because aldehydes are significantly more electrophilic than ketones, the arylhydrazine condenses exclusively at the terminal carbon, ensuring perfect regiocontrol.

  • Catalyst Selection (Overcoming the Pyrazole Sink): Under weak acidic conditions (e.g., acetic acid), the hydrazone undergoes intramolecular cyclization involving the ketone to form a pyrazole. To prevent this, a highly viscous, strongly acidic Brønsted catalyst like Polyphosphoric Acid (PPA) is employed. PPA rapidly protonates the hydrazone, forcing tautomerization to the ene-hydrazine and drastically lowering the activation energy for the [3,3]-sigmatropic rearrangement, thereby outcompeting pyrazole formation .

Mechanism A Arylhydrazine + Acetal-Protected β-Ketoaldehyde B Hydrazone Intermediate (Regioselective) A->B Acidic Hydrolysis & Condensation C Ene-Hydrazine Tautomer B->C Strong Acid (PPA) G Pyrazole (Undesired Side Product) B->G Weak Acid (Thermodynamic Sink) D [3,3]-Sigmatropic Rearrangement C->D Heat (>100°C) E Aminal Intermediate D->E Rearomatization F 2-Aroylindole (Target Product) E->F -NH3 (Cyclization)

Mechanistic pathway of Fischer Indole Synthesis for 2-aroylindoles vs. pyrazole formation.

Experimental Methodology: Synthesis of 1H-indol-2-yl(phenyl)methanone

This protocol describes the synthesis of a representative 2-aroylindole (2-benzoylindole) using a two-stage, self-validating workflow.

Workflow S1 1. Condensation (EtOH, 80°C, 2h) S2 2. Solvent Removal (Rotary Evaporator) S1->S2 S3 3. Indolization (PPA, 110°C, 3h) S2->S3 S4 4. Quenching (Ice Water, pH 7) S3->S4 S5 5. Purification (Silica Gel Column) S4->S5

Step-by-step experimental workflow for the synthesis of 2-benzoylindole.

Materials & Reagents
  • Phenylhydrazine (1.0 equiv, freshly distilled to remove oxidized impurities)

  • 3,3-Dimethoxy-1-phenylpropan-1-one (1.05 equiv, acetal precursor)

  • Polyphosphoric Acid (PPA) (10-15 equivalents by weight)

  • Ethanol (Absolute) (Solvent for condensation)

  • Ethyl Acetate & Hexanes (Extraction and Chromatography)

  • Saturated Aqueous NaHCO₃ (Quenching)

Step-by-Step Protocol

Step 1: Hydrazone Formation (Kinetic Condensation)

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethoxy-1-phenylpropan-1-one (10.5 mmol) in 25 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2 drops) followed by the dropwise addition of phenylhydrazine (10.0 mmol).

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 4:1). The starting acetal ( Rf​≈0.5 ) should disappear, replaced by a new, UV-active hydrazone spot ( Rf​≈0.6 ).

Step 2: Solvent Exchange 4. Cool the reaction to room temperature and concentrate the mixture in vacuo using a rotary evaporator to remove all ethanol. Causality: Ethanol must be completely removed as it can react with PPA in the next step, diluting its acidity and lowering the reaction temperature.

Step 3: PPA-Catalyzed Indolization 5. To the crude hydrazone residue, add 15 g of pre-warmed (60 °C) Polyphosphoric Acid (PPA). 6. Equip the flask with a mechanical stirrer (magnetic stirring will fail due to PPA's high viscosity). Heat the mixture to 110 °C using an oil bath for 3 hours.

  • Validation Checkpoint 2: The mixture will turn deep brown/red. TLC analysis of a micro-aliquot (quenched in water/EtOAc) should reveal the disappearance of the hydrazone and the emergence of a bright blue-fluorescent spot under 254 nm UV ( Rf​≈0.4 ), corresponding to the 2-aroylindole.

Step 4: Quenching and Work-up 7. Remove the flask from the oil bath and carefully pour the hot, viscous mixture onto 150 g of crushed ice with vigorous stirring. 8. Neutralize the aqueous phase to pH 7–8 using saturated aqueous NaHCO₃. Causality: Neutralization is critical to break up phosphate emulsions and ensure the free indole partitions completely into the organic phase. 9. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification 10. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1) to afford pure 1H-indol-2-yl(phenyl)methanone as a yellow crystalline solid.

Quantitative Data & Optimization

The choice of acid catalyst dictates the fate of the hydrazone intermediate. Table 1 summarizes the optimization data, demonstrating why PPA is the mandatory catalyst for this specific transformation.

Table 1: Optimization of Acid Catalysts for 2-Benzoylindole Synthesis

Catalyst SystemTemperature (°C)Time (h)Indole Yield (%)Pyrazole Yield (%)Mechanistic Causality / Observation
Acetic Acid (AcOH) 80121575Weak acidity fails to drive tautomerization; favors thermodynamic pyrazole cyclization.
PTSA (10 mol%) in Toluene 11064535Incomplete [3,3]-shift due to insufficient protonation of the bulk medium.
ZnCl₂ (2.0 equiv) / Neat 15046812High heat drives the shift, but harsh Lewis acidity causes partial substrate degradation.
Polyphosphoric Acid (PPA) 110385 < 5 Viscous medium and strong Brønsted acidity perfectly tune tautomerization and trap the intermediate.

References

  • Open Medicinal Chemistry Journal . Synthesis of Medicinally Important Indole Derivatives: A Review. Available at:[Link]

  • Thieme Connect . Product Class 13: Indole and Its Derivatives. Available at:[Link]

  • Organic Chemistry Portal . Synthesis of indoles. Available at:[Link]

Application

1H NMR characterization of 1H-indol-2-yl-(4-methylphenyl)methanone

An Application Note for the Structural Elucidation of 1H-indol-2-yl-(4-methylphenyl)methanone using 1H NMR Spectroscopy Abstract In the landscape of drug discovery and development, the unambiguous structural confirmation...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 1H-indol-2-yl-(4-methylphenyl)methanone using 1H NMR Spectroscopy

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Aryl indole ketones, a privileged scaffold in medicinal chemistry, demand rigorous characterization. This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1H-indol-2-yl-(4-methylphenyl)methanone. We delve into the theoretical principles guiding spectral prediction, present a detailed, field-proven protocol for sample preparation and data acquisition, and offer an in-depth analysis of the expected spectrum. This document is intended for researchers, chemists, and quality control scientists who require a robust methodology for the structural verification of similar heterocyclic ketone compounds.

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it indispensable. For a molecule like 1H-indol-2-yl-(4-methylphenyl)methanone, which contains multiple distinct aromatic systems and functional groups, ¹H NMR provides a unique fingerprint, allowing for confirmation of its identity and assessment of its purity. The chemical shift (δ), spin-spin coupling (J), and signal integration are the three primary pillars of information derived from a ¹H NMR spectrum, each contributing to the final structural assignment.[2][3]

Molecular Structure and Predicted Proton Environments

A thorough analysis begins with a systematic dissection of the molecule to identify all chemically non-equivalent protons. The structure of 1H-indol-2-yl-(4-methylphenyl)methanone possesses several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

Diagram: Molecular Structure and Proton Numbering

Caption: Structure of 1H-indol-2-yl-(4-methylphenyl)methanone with proton numbering.

Based on the structure, we can predict the following signals:

  • Indole N-H (H-1): This proton is attached to a nitrogen atom and is exchangeable. It is expected to appear as a very broad singlet at a significantly downfield chemical shift, often above 10 ppm, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆.[4][5]

  • Indole C-H Protons (H-3, H-4, H-5, H-6, H-7):

    • H-3: This proton is on the five-membered ring, adjacent to the nitrogen. It is expected to be a singlet or a narrow triplet and appear in the aromatic region, typically around 7.0-7.5 ppm.[6]

    • H-4 to H-7: These four protons are on the benzene portion of the indole ring. They will appear as a complex set of multiplets in the aromatic region (approx. 7.0-7.8 ppm). Their exact shifts and coupling patterns depend on the electronic environment, but they typically exhibit characteristic ortho, meta, and para couplings.[7]

  • 4-Methylphenyl Protons (H-2', H-3', H-5', H-6'):

    • H-2' and H-6': These protons are ortho to the electron-withdrawing carbonyl group. This proximity causes significant deshielding, pushing their signals downfield in the aromatic region (approx. 7.8-8.0 ppm).[8][9] Due to symmetry, they are chemically equivalent and will likely appear as a doublet, coupled to H-3' and H-5'.

    • H-3' and H-5': These protons are meta to the carbonyl group and ortho to the electron-donating methyl group. They are less deshielded than their ortho counterparts and will appear further upfield (approx. 7.3-7.5 ppm). They will appear as a doublet, coupled to H-2' and H-6'. Together, the H-2'/H-6' and H-3'/H-5' systems form a characteristic AA'BB' pattern that often simplifies to two distinct doublets.

  • Methyl Protons (H-Me): The three protons of the methyl group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their position, attached to an aromatic ring, typically places them in the 2.3-2.5 ppm range.[9]

Experimental Protocol

A high-quality spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[10]

Diagram: Experimental Workflow

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis A Weigh 5-15 mg of 1H-indol-2-yl-(4-methylphenyl)methanone B Transfer to a clean vial A->B C Add ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) B->C D Vortex until fully dissolved C->D E Filter solution through a pipette with glass wool into a clean NMR tube D->E F Cap the NMR tube E->F G Insert sample into NMR spectrometer (e.g., 400 MHz) F->G H Lock, Tune, and Shim G->H I Acquire 1D Proton Spectrum (zg30 pulse sequence) H->I J Apply Fourier Transform (FT) I->J K Phase Correction J->K L Baseline Correction K->L M Reference spectrum (e.g., residual DMSO at 2.50 ppm) L->M N Integrate signals M->N O Assign peaks to protons N->O

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Materials and Equipment
  • Sample: 1H-indol-2-yl-(4-methylphenyl)methanone (5-15 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • Equipment: High-quality 5 mm NMR tube, Pasteur pipette, glass wool, vortex mixer

  • Instrument: 400 MHz (or higher) NMR spectrometer

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-15 mg of the solid sample.[11][12][13] The use of a sufficient quantity ensures a good signal-to-noise ratio without causing issues from excessive concentration, such as line broadening.[12]

  • Dissolution: Transfer the solid to a small, clean glass vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[10]

    • Causality: A deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[11] DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it slows down the exchange rate, often resulting in a more observable peak.

  • Homogenization: Vortex the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[10]

  • Filtration: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into a clean NMR tube.[11][13]

    • Causality: This step removes any suspended particulate matter. Solid particles in the sample will disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and a loss of resolution.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition Parameters

The following are typical parameters for a standard 1D proton experiment on a 400 MHz spectrometer.

  • Pulse Program: zg30

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 16 or 32 (can be increased for dilute samples)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): ~20 ppm

Predicted Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR data for 1H-indol-2-yl-(4-methylphenyl)methanone in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak at δ 2.50 ppm.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (N-H) ~11.8Broad Singlet (br s)N/A1H
H-2', H-6' ~7.90Doublet (d)~8.02H
H-7 ~7.75Doublet (d)~8.01H
H-4 ~7.65Doublet (d)~8.21H
H-3', H-5' ~7.40Doublet (d)~8.02H
H-5, H-6 7.20 - 7.30Multiplet (m)N/A2H
H-3 ~7.10Singlet (s)N/A1H
H-Me ~2.42Singlet (s)N/A3H

Interpretation Notes:

  • The N-H Proton (H-1): The highly deshielded and broad nature of this peak is characteristic of an indole N-H. Its integration value of 1H confirms its identity. In CDCl₃, this peak may be even broader or exchange with trace water, sometimes making it difficult to observe.

  • The Aromatic Region (δ 7.0 - 8.0 ppm): This region is complex but highly informative.

    • The most downfield signals are the H-2' and H-6' protons, deshielded by the adjacent carbonyl group. They appear as a clean doublet integrating to 2H.

    • The corresponding doublet for H-3' and H-5' will be found upfield, completing the para-substituted pattern. The coupling constant for these two doublets should be identical (~8 Hz), which is a typical value for ortho-coupling on a benzene ring.[14]

    • The indole aromatic protons (H-4 to H-7) will present a more complex pattern. H-4 and H-7 are often the most distinct, appearing as doublets, while H-5 and H-6, being in the middle of the system, often overlap to form a multiplet.

  • The Upfield Region (δ < 3.0 ppm): The only signal expected in this region is the sharp singlet for the three methyl protons at ~2.42 ppm, integrating cleanly to 3H. This is a key identifier for the 4-methylphenyl moiety.

Conclusion

The ¹H NMR spectrum provides a definitive and information-rich fingerprint for the structural confirmation of 1H-indol-2-yl-(4-methylphenyl)methanone. By following the detailed protocol for sample preparation and data acquisition, a high-resolution spectrum can be reliably obtained. The key diagnostic signals include the broad N-H singlet above 11 ppm, the distinct pair of doublets for the para-substituted phenyl ring, the complex multiplets of the indole aromatic system, and the sharp 3H singlet for the methyl group around 2.4 ppm. This comprehensive approach ensures scientific integrity and provides the trustworthy data required for advancing research and development in medicinal chemistry.

References

  • Sample Preparation & NMR Tubes. Chemical Research Support, Weizmann Institute of Science. [Link]

  • Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part II. Nanalysis. [Link]

  • Ch 13 - Coupling. University of Calgary. [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Ketones NMR. OpenOChem Learn. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • 1H NMR Spectroscopy. SlideShare. [Link]

  • 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... ResearchGate. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

Sources

Method

Application Note: Mass Spectrometry Analysis of 1H-indol-2-yl-(4-methylphenyl)methanone

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Compound: 1H-indol-2-yl-(4-methylphenyl)methanone (CAS: 1026-21-7) Technique: Liquid Chromatography-El...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Compound: 1H-indol-2-yl-(4-methylphenyl)methanone (CAS: 1026-21-7) Technique: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Introduction and Structural Fundamentals

1H-indol-2-yl-(4-methylphenyl)methanone is a synthetic diaryl methanone derivative characterized by an indole ring conjugated to a p-tolyl group via a central carbonyl bridge. Molecules containing the diaryl methanone scaffold are of significant interest in medicinal chemistry due to their presence in various kinase inhibitors and synthetic cannabinoids.

In mass spectrometry, the structural elucidation of this compound relies heavily on the predictable behavior of the central carbonyl group under Collision-Induced Dissociation (CID). The asymmetry of the molecule—flanked by an electron-rich indole and a moderately electron-donating p-tolyl ring—creates a competitive fragmentation environment that yields highly characteristic product ions [1].

Elucidation of Fragmentation Pathways (CID MS/MS)

The fragmentation of diaryl methanones is fundamentally governed by the thermodynamic stability of the resulting acylium ions generated via α-cleavage [1]. When subjected to positive electrospray ionization (ESI+), the compound readily forms a protonated precursor ion [M+H]+ at m/z 236.1.

Pathway A: Formation of the 4-Methylbenzoyl Cation

The most favorable dissociation route involves the heterolytic cleavage of the C–C bond between the carbonyl carbon and the C2 position of the indole ring. This α-cleavage yields the 4-methylbenzoyl cation (m/z 119) . This ion is highly stabilized by resonance from the adjacent p-tolyl ring, making it the thermodynamically favored product and typically the base peak in the MS/MS spectrum [2].

Following its formation, the 4-methylbenzoyl cation undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da) to generate the tropylium/tolyl cation (m/z 91) . This transition (m/z 119 m/z 91) is a classic hallmark of alkyl-substituted aromatic systems and serves as a highly reliable diagnostic transition for Multiple Reaction Monitoring (MRM) assays [2].

Pathway B: Formation of the Indole-2-carbonyl Cation

Conversely, α-cleavage on the opposite side of the carbonyl group (between the carbonyl and the p-tolyl ring) produces the indole-2-carbonyl cation (m/z 144) . While the indole nitrogen can donate electron density to stabilize this positive charge, this pathway is often secondary to Pathway A due to the superior electron-donating effect of the para-methyl group on the phenyl ring[3].

Further fragmentation of the m/z 144 ion via the extrusion of CO yields the indole-2-yl cation (m/z 116) , a common fragment observed in the tandem mass spectrometry of C2-substituted indoles [4].

Quantitative Data Summary

The table below summarizes the exact masses, molecular formulas, and relative abundances of the key fragment ions expected during high-resolution MS/MS analysis.

Fragment IonExact Mass (m/z)Molecular FormulaStructural AssignmentExpected Relative Abundance
[M+H]+ 236.1070 C16​H14​NO+ Protonated precursor100% (MS1)
[F1]+ 144.0444 C9​H6​NO+ Indole-2-carbonyl cationMedium
[F2]+ 119.0491 C8​H7​O+ 4-Methylbenzoyl cationBase Peak (MS2)
[F3]+ 116.0495 C8​H6​N+ Indole-2-yl cationLow-Medium
[F4]+ 91.0542 C7​H7+​ Tropylium / Tolyl cationHigh

Visualizing the Fragmentation Cascade

MS_Fragmentation M [M+H]+ m/z 236.1 1H-indol-2-yl-(4-methylphenyl)methanone F144 Indole-2-carbonyl cation m/z 144.04 M->F144 α-Cleavage (Loss of C7H7•) F119 4-Methylbenzoyl cation m/z 119.05 M->F119 α-Cleavage (Loss of C8H6N•) F116 Indole-2-yl cation m/z 116.05 M->F116 Cleavage (Loss of C8H8O) F144->F116 -CO (28 Da) F91 Tropylium cation m/z 91.05 F119->F91 -CO (28 Da)

Fig 1. ESI-MS/MS fragmentation pathways of 1H-indol-2-yl-(4-methylphenyl)methanone.

Standardized LC-ESI-MS/MS Protocol

To ensure reproducibility and self-validation, the following protocol details the optimized parameters for the detection and quantification of 1H-indol-2-yl-(4-methylphenyl)methanone using a Triple Quadrupole (QqQ) mass spectrometer.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol to achieve a 1 mg/mL stock solution. Store at -20°C.

  • Working Solution: Dilute the stock solution to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: The addition of formic acid is critical to drive the equilibrium toward the protonated [M+H]+ state prior to electrospray ionization.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear gradient to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column wash)

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters (Positive ESI)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 650 L/hr (Nitrogen)

  • Collision Gas: Argon (Pressure: 2×10−3 mbar)

  • MRM Transitions & Collision Energies (CE):

    • Quantifier Transition: m/z 236.1 119.1 (CE: 20 eV)

    • Qualifier Transition 1: m/z 236.1 91.1 (CE: 35 eV)

    • Qualifier Transition 2: m/z 236.1 144.0 (CE: 18 eV)

Self-Validation Check: Inject a blank sample (diluent only) immediately following the highest calibration standard to verify the absence of carryover, which is common with highly lipophilic indole derivatives.

References

  • Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry. PubMed Central.[Link]

  • Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. ResearchGate.[Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives. Marine Drugs. PubMed Central.[Link]

Application

Application Note: Preparation of 1H-indol-2-yl-(4-methylphenyl)methanone Stock Solutions in DMSO for Research Applications

Abstract This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and handling of Dimethyl Sulfoxide (DMSO) stock solutions of 1H-indol-2-yl-(4-methylphenyl)methanone. The indole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and handling of Dimethyl Sulfoxide (DMSO) stock solutions of 1H-indol-2-yl-(4-methylphenyl)methanone. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for developing novel therapeutic agents[1][2]. Accurate and reproducible experimental results are critically dependent on the integrity and correct concentration of the compound stock solution. This document outlines best practices to ensure compound solubility, maintain stability, and prevent common pitfalls such as precipitation and degradation, thereby ensuring the reliability of data in downstream biological assays.

Introduction: The Critical Role of Stock Solution Integrity

1H-indol-2-yl-(4-methylphenyl)methanone is a member of the indole-methanone class of compounds, a scaffold frequently explored in drug discovery for a wide range of biological activities[2]. Dimethyl Sulfoxide (DMSO) is the solvent of choice for an extensive array of organic compounds in biological research due to its exceptional solvating power and miscibility with aqueous media[3][4][5].

However, the process of creating a stock solution is far from trivial. Improper technique can lead to inaccurate concentrations, compound precipitation upon dilution, or chemical degradation, all of which compromise experimental validity. The causality behind each step of this protocol is explained to empower researchers to not only follow the methodology but also to understand the principles ensuring a self-validating and reproducible system.

Compound Information & Physicochemical Properties

A thorough understanding of the compound's properties is foundational to its effective handling.

PropertyValueSource / Method
IUPAC Name (1H-indol-2-yl)(4-methylphenyl)methanone---
Molecular Formula C₁₆H₁₃NOCalculated
Molecular Weight 235.28 g/mol Calculated
Appearance Expected to be a solidInferred from related structures[6]
Solubility in DMSO High; specific value not published but generally soluble as an organic molecule[3][5].General Chemical Principles

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this novel compound is not available, data from structurally related indole and ketone derivatives suggest the following precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses to prevent skin and eye contact[7][8].

  • Engineering Controls: Handle the solid compound and concentrated DMSO solutions within a chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors[7][9].

  • Hazard Profile: Similar compounds are known to cause skin and serious eye irritation[7][10][11]. Avoid breathing dust[10].

  • Disposal: Dispose of waste according to local, regional, and national regulations[8].

Materials & Equipment

Reagents:

  • 1H-indol-2-yl-(4-methylphenyl)methanone powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (CAS 67-68-5)

Equipment:

  • Calibrated analytical balance (readability of at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Sterile, amber, screw-cap vials or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (recommended)

  • Personal Protective Equipment (PPE)

Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be adapted for different volumes and concentrations.

Step 1: Foundational Calculation

The first step is to accurately calculate the mass of the compound required. This calculation is the bedrock of your experiment's final concentration.

Formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For a 10 mM (0.010 M) stock in 1 mL (0.001 L): Mass (mg) = 0.010 mol/L x 0.001 L x 235.28 g/mol x 1000 mg/g = 2.35 mg

Step 2: Weighing the Compound

Precision in this step is non-negotiable for concentration accuracy.

  • Place a weigh boat on the calibrated analytical balance and tare to zero.

  • Inside a fume hood, carefully weigh out 2.35 mg of 1H-indol-2-yl-(4-methylphenyl)methanone powder.

  • Carefully transfer the weighed powder into a sterile, appropriately labeled amber vial. The use of amber vials is a precautionary measure to protect potentially light-sensitive compounds[9].

Step 3: Dissolution in Anhydrous DMSO

The choice of solvent and its purity is paramount.

  • Equilibrate both the compound vial and the sealed bottle of anhydrous DMSO to room temperature before opening. This prevents atmospheric moisture from condensing into the hygroscopic DMSO, which could compromise compound stability and solubility[12].

  • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution[3][4].

Step 4: Aiding Solubilization (If Necessary)

Many organic compounds dissolve readily in DMSO, but some may require assistance. A visual inspection for any remaining solid particulates is a critical quality control check.

  • Vortexing: Continue vortexing for several minutes[13].

  • Sonication: If solids persist, place the vial in an ultrasonic water bath for 5-15 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break apart compound aggregates, significantly enhancing dissolution[3][13].

  • Gentle Warming: As a final resort, warm the solution briefly in a 37°C water bath. However, use caution, as heat can degrade thermally sensitive compounds. Always verify compound stability before applying heat[3][9].

Step 5: Aliquoting and Long-Term Storage

Proper storage is essential for maintaining the compound's integrity over time.

  • Once the compound is fully dissolved, creating a clear, homogenous solution, dispense the stock into smaller, single-use aliquots in sterile amber microcentrifuge tubes.

  • The primary reason for aliquoting is to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and cause the compound to fall out of solution or degrade, leading to inconsistent results in subsequent experiments[3][4].

  • Store the aliquots at -20°C or -80°C for long-term stability[3].

Diagram 1: Workflow for High-Concentration Stock Solution Preparation

G start_node Start calc_node 1. Calculate Mass (e.g., 2.35 mg for 10 mM) start_node->calc_node weigh_node 2. Weigh Compound (Analytical Balance) calc_node->weigh_node dissolve_node 3. Add Anhydrous DMSO (e.g., 1 mL) weigh_node->dissolve_node mix_node 4. Mix Thoroughly (Vortex) dissolve_node->mix_node check_sol_node Visually Inspect: Completely Dissolved? mix_node->check_sol_node aid_sol_node Aid Solubilization (Sonicate / Gentle Warmth) check_sol_node->aid_sol_node No aliquot_node 5. Aliquot into Single-Use Vials check_sol_node->aliquot_node Yes aid_sol_node->mix_node store_node 6. Store at -20°C or -80°C aliquot_node->store_node end_node End store_node->end_node

Caption: A logical workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of Working Solutions for Biological Assays

The high-concentration stock must be diluted into an aqueous medium (e.g., cell culture medium, PBS) for most biological applications.

Key Considerations:
  • Final DMSO Concentration: High concentrations of DMSO can be cytotoxic or interfere with assay components. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%[3][14][15].

  • Vehicle Control: Always include a vehicle control in your experiments. This control contains the same final concentration of DMSO as your test samples, allowing you to distinguish the compound's effect from any solvent effect[3].

  • Precipitation Risk: Organic compounds dissolved in DMSO may precipitate when diluted into an aqueous solution[12][13]. To mitigate this, add the DMSO stock to the aqueous buffer (not the other way around) while gently mixing[9]. Performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium can also prevent this issue[12].

Example: Preparing a 10 µM Working Solution from a 10 mM Stock

This represents a 1:1000 dilution.

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired cell culture medium or assay buffer.

  • Mix immediately and thoroughly by gentle pipetting or inversion. Do not vortex vigorously, as this can cause protein denaturation in media containing serum.

  • Visually inspect the working solution for any signs of precipitation. If turbidity is observed, refer to the troubleshooting section.

  • Use the freshly prepared working solution immediately for the best results[16].

Diagram 2: Serial Dilution Workflow

G stock_node 10 mM Stock in 100% DMSO intermediate_node Intermediate Dilutions (Optional, in 100% DMSO) stock_node->intermediate_node Dilute in DMSO final_node Final Working Solution (e.g., 10 µM in Medium) stock_node->final_node Direct Dilution (e.g., 1:1000) intermediate_node->final_node Dilute in Aqueous Medium assay_node Add to Assay (Final DMSO < 0.5%) final_node->assay_node

Caption: Preparing working solutions from a concentrated DMSO stock.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO Insufficient mixing; compound has low intrinsic solubility; poor quality DMSO (not anhydrous).Continue vortexing and/or sonicate the solution[3][13]. Use gentle warming (37°C) if the compound is heat-stable[9]. Ensure you are using fresh, anhydrous DMSO[12].
Precipitation upon dilution into aqueous buffer/medium The compound is "crashing out" due to poor aqueous solubility; dilution was performed too quickly.Perform intermediate serial dilutions in 100% DMSO first[12]. Add the DMSO stock slowly to the aqueous medium while gently swirling[9]. A brief sonication of the final working solution may help redissolve the precipitate[13].
Inconsistent or no biological activity Compound degradation due to repeated freeze-thaw cycles; inaccurate initial weighing; stock solution used after prolonged storage at room temperature.Always use single-use aliquots to avoid freeze-thaw cycles[3]. Re-verify calculations and ensure the balance was calibrated. Prepare fresh working solutions for each experiment and thaw stock aliquots only when needed.
Toxicity observed in vehicle control cells Final DMSO concentration is too high.Ensure the final DMSO concentration in the assay is non-toxic for your specific cell type, typically <0.5%[14][15]. Perform a dose-response curve for DMSO alone if using a sensitive or primary cell line[14].

References

  • Bridges Lab. (2018). Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio.com. [Link]

  • Suhana, S. et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. [Link]

  • Suhana, S. et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. [Link]

  • EMBL-EBI. Assay: Solubility of the compound in DMSO (CHEMBL3878090). EBI.ac.uk. [Link]

  • PubChem. 1H-Indol-1-ylphenylmethanone. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Wikipedia.org. [Link]

  • Balakin, K. V. et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Sravanthi, T. & Manjula, A. (2016). A manifold implications of indole and its derivatives: A brief Review. Indo American Journal of Pharmaceutical Sciences, 3(12), 1547-1555. [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 1H-indol-2-yl-(4-methylphenyl)methanone in Cell-Based Assays

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery The indole moiety, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole moiety, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[2] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The versatility of the indole ring system allows for chemical modifications at various positions, leading to the generation of large libraries of compounds with diverse biological functions.[1]

1H-indol-2-yl-(4-methylphenyl)methanone belongs to the family of indole-2-carboxamides and related methanones, which have garnered significant attention for their potential as therapeutic agents. Research on structurally similar compounds suggests that this class of molecules can modulate key cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.[4][5][6][7] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 1H-indol-2-yl-(4-methylphenyl)methanone in a variety of cell-based assays to elucidate its biological activity and mechanism of action.

I. Preliminary Handling and Preparation of Stock Solutions

Prior to initiating any cell-based assay, it is critical to ensure the proper handling and solubilization of 1H-indol-2-yl-(4-methylphenyl)methanone to maintain its stability and ensure accurate and reproducible results.

Table 1: Compound Handling and Storage Recommendations

ParameterRecommendationRationale
Storage Store at -20°C or -80°C in a desiccated environment.To prevent degradation from light, moisture, and temperature fluctuations.
Solvent Selection Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds and is compatible with most cell culture media at low final concentrations.
Stock Solution Concentration Prepare a 10 mM stock solution in 100% DMSO.A high-concentration stock allows for minimal volumes to be added to cell culture media, thereby reducing the final DMSO concentration and minimizing solvent-induced cytotoxicity.
Working Solutions Prepare serial dilutions from the stock solution in cell culture medium immediately before use.To ensure accurate final concentrations and minimize the time the compound is in an aqueous environment, where it may be less stable.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Determine the Molecular Weight (MW) of 1H-indol-2-yl-(4-methylphenyl)methanone.

  • Weigh an appropriate amount of the compound using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)

  • Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

II. Assessment of Cytotoxicity and Antiproliferative Effects

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1H-indol-2-yl-(4-methylphenyl)methanone from the 10 mM stock solution in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and an untreated control.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Compound Add compound to cells Cell_Seeding->Add_Compound Compound_Preparation Prepare serial dilutions of compound Compound_Preparation->Add_Compound Incubation Incubate for 24-72h Add_Compound->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for determining cell viability.

III. Investigation of Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[5] Several assays can be employed to determine if 1H-indol-2-yl-(4-methylphenyl)methanone induces apoptosis.

A. Caspase Activity Assay

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of 1H-indol-2-yl-(4-methylphenyl)methanone and appropriate controls for a predetermined time (e.g., 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add 100 µL of the caspase-3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of the treated samples to that of the vehicle control to determine the fold-change in caspase-3/7 activity.

B. Annexin V/Propidium Iodide (PI) Staining

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol 4: Annexin V/PI Staining for Apoptosis Detection

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with 1H-indol-2-yl-(4-methylphenyl)methanone for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

dot

Apoptosis_Detection_Pathway cluster_stimulus Apoptotic Stimulus cluster_cellular_response Cellular Response cluster_detection Detection Method Compound 1H-indol-2-yl-(4-methylphenyl)methanone PS_Translocation Phosphatidylserine (PS) Translocation Compound->PS_Translocation Caspase_Activation Caspase Activation Compound->Caspase_Activation Annexin_V Annexin V Staining PS_Translocation->Annexin_V Early Apoptosis Membrane_Compromise Membrane Compromise Caspase_Activation->Membrane_Compromise Caspase_Assay Caspase-3/7 Assay Caspase_Activation->Caspase_Assay PI_Staining Propidium Iodide (PI) Staining Membrane_Compromise->PI_Staining Late Apoptosis/Necrosis

Caption: Cellular events and detection methods in apoptosis.

IV. Elucidation of Mechanism of Action: Kinase Inhibition Profile

Many indole derivatives have been shown to target protein kinases, which are key regulators of cellular signaling pathways.[5][8] Determining the effect of 1H-indol-2-yl-(4-methylphenyl)methanone on specific kinases can provide valuable insights into its mechanism of action.

Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol)

  • Assay Setup:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

    • The assay typically includes a recombinant kinase, a specific substrate, and ATP.

  • Compound Addition:

    • Add serial dilutions of 1H-indol-2-yl-(4-methylphenyl)methanone to the assay wells.

    • Include a known inhibitor of the kinase as a positive control and a vehicle control.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for the time specified in the kit protocol.

  • Detection:

    • Stop the reaction and add the detection reagent.

    • The detection reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the degree of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value to quantify the compound's potency as a kinase inhibitor.

Table 2: Potential Kinase Targets for Indole Derivatives

Kinase FamilyExamplesRationale for Investigation
Tyrosine Kinases EGFR, VEGFR, PDGFR, SrcFrequently implicated in cancer cell proliferation, survival, and angiogenesis.[5][8]
Serine/Threonine Kinases Akt, mTOR, CDKsKey regulators of the cell cycle, cell growth, and metabolism.
Haspin Kinase HaspinA mitotic kinase that is a potential target for cancer therapy.[9]

V. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 1H-indol-2-yl-(4-methylphenyl)methanone in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and kinase activity, researchers can gain a comprehensive understanding of its biological profile. Further investigations could include more detailed mechanistic studies, such as Western blotting to analyze the phosphorylation status of key signaling proteins, cell cycle analysis by flow cytometry, and in vivo efficacy studies in animal models. The indole scaffold continues to be a rich source of novel therapeutic agents, and the systematic evaluation of new derivatives like 1H-indol-2-yl-(4-methylphenyl)methanone is essential for advancing the field of drug discovery.

References

  • Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.
  • Ciechańska, D., Szymański, P., Wesołowska, O., & Gornowicz, A. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. (2021). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Molecules, 26(16), 4983. [Link]

  • Ciechańska, D., Szymański, P., Wesołowska, O., & Gornowicz, A. (2022).
  • de Souza, M. V. N., & de Almeida, M. V. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 57(15), 6467-6480. [Link]

  • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42353–42364. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5293. [Link]

  • Prezzavento, O., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Pharmaceuticals, 18(2), 245. [Link]

  • Singh, P., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Kumar, A., et al. (2020). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 10(58), 35147-35161. [Link]

  • Srinivasan, P., & Raj, P. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research, 10(13), 205-212. [Link]

  • Traxler, P., et al. (2002). Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 45(5), 1018-1026. [Link]

  • Tice, C. M., et al. (2012). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][4][6]triazolo[4,3-a][1][10]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 22(15), 5035-5040. [Link]

  • Kandhavelu, M., et al. (2020). Antiproliferative and Apoptotic Effects of Indole Derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) Methyl) Indoline in Breast Cancer Cells. European Journal of Pharmacology, 879, 173195. [Link]

  • Kumar, A., & Singh, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Basile, T., et al. (2021). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. International Journal of Molecular Sciences, 22(19), 10398. [Link]

Sources

Application

Protocol for kinase inhibition assay with 1H-indol-2-yl-(4-methylphenyl)methanone

Application Note: In Vitro Kinase Inhibition Profiling of 1H-indol-2-yl-(4-methylphenyl)methanone Targeting p38α MAPK Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Kinase Inhibition Profiling of 1H-indol-2-yl-(4-methylphenyl)methanone Targeting p38α MAPK

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

The indole nucleus is a highly privileged scaffold in modern medicinal chemistry, forming the core of numerous targeted therapeutics. While indole-3-yl derivatives are widely studied, indole-2-yl methanones have emerged as highly specific and potent kinase inhibitors [1]. The positional isomerism of the methanone group at the 2-position directs the molecule's spatial geometry to optimally occupy the ATP-binding pocket of several critical kinases, including FLT3, PDGF receptor kinases, and the p38 Mitogen-Activated Protein Kinase (MAPK) family [1].

The test article for this protocol, 1H-indol-2-yl-(4-methylphenyl)methanone (also known as 2-p-toluoylindole, CAS: 1026-21-7)[2], features a p-tolyl moiety that provides additional hydrophobic interactions within the kinase hinge region.

We have selected p38α MAPK (MAPK14) as the primary target for this evaluation. p38α is a central signaling node activated by environmental stress and proinflammatory cytokines (e.g., TNF-α, IL-1β) [3]. Its hyperactivation drives chronic inflammation and is implicated in various oncological processes [4]. To ensure a self-validating and highly trustworthy readout, this protocol employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. TR-FRET mitigates false positives caused by compound auto-fluorescence by utilizing a time-gated europium (Eu) emission, providing an exceptionally high signal-to-background ratio.

p38 MAPK Signaling & Inhibition Logic

p38_Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK p38 p38α MAPK (MAPK14) (Target Enzyme) MKK->p38 Phosphorylation Effectors Downstream Effectors (ATF2, MK2, CHOP) p38->Effectors Inhibitor 1H-indol-2-yl-(4-methylphenyl)methanone (Competitive ATP Inhibitor) Inhibitor->p38 Blocks ATP Binding Response Inflammatory Response & Cytokine Biosynthesis Effectors->Response

Caption: p38α MAPK signaling cascade and the targeted mechanism of action of the indole-2-yl methanone inhibitor.

Materials and Reagents

To maintain scientific integrity, all reagents must be molecular biology grade. The TR-FRET setup relies on the competitive displacement of a fluorescent kinase tracer by the test compound.

Reagent / ComponentDescription / PurposeRecommended Source / Notes
Test Compound 1H-indol-2-yl-(4-methylphenyl)methanoneCAS: 1026-21-7; Prepare 10 mM stock in 100% DMSO.
Reference Inhibitor SB203580 or SD-169Established p38α MAPK inhibitors for assay validation [5].
Target Kinase Recombinant Human p38α (GST-tagged)Purified, active kinase (MAPK14).
TR-FRET Antibody Eu-anti-GST AntibodyEuropium cryptate-labeled targeting the GST tag.
Kinase Tracer Tracer 199 (Alexa Fluor 647 labeled)ATP-competitive fluorescent probe.
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Ensures optimal kinase folding and tracer binding.
Microplates 384-well low-volume, solid black platesMinimizes cross-talk and background fluorescence.

Experimental Workflow & Protocol

Phase 1: Compound Preparation (Serial Dilution)

Causality Insight: Kinase inhibitors often exhibit steep dose-response curves. A 3-fold serial dilution over 11 points ensures sufficient data density across the inflection point of the IC50 curve, allowing for precise mathematical modeling.

  • Prepare a 100X working stock of 1H-indol-2-yl-(4-methylphenyl)methanone in 100% DMSO (e.g., 1 mM for a top final concentration of 10 µM).

  • Perform a 3-fold serial dilution in 100% DMSO across 11 wells of a 96-well dilution plate. Well 12 should contain DMSO only (Positive Control for tracer binding).

  • Dilute the DMSO stocks 100-fold into Kinase Assay Buffer to create 4X intermediate compound solutions (containing 1% DMSO).

Phase 2: TR-FRET Assay Assembly

Causality Insight: The order of addition is critical. The compound must pre-incubate with the kinase before the tracer is added to allow for steady-state binding kinetics, especially if the indole derivative exhibits slow-binding characteristics.

  • Kinase Addition: Add 5 µL of 4X GST-p38α MAPK (final concentration: 5 nM) to the 384-well assay plate.

  • Compound Addition: Add 5 µL of the 4X intermediate compound solutions to the respective wells.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (22°C) for 30 minutes.

  • Tracer/Antibody Addition: Prepare a 2X detection mix containing the Kinase Tracer (final conc: 30 nM) and Eu-anti-GST antibody (final conc: 2 nM) in Assay Buffer. Add 10 µL of this mix to all wells.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the competitive binding equilibrium to stabilize.

Phase 3: Data Acquisition
  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision).

  • Excitation: 337 nm or 340 nm (Laser or Flash lamp).

  • Emission 1 (Donor): 615 nm (Europium).

  • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

  • Delay Time: 100 µs; Integration Time: 200 µs.

TR-FRET Assay Workflow

TR_FRET_Workflow Step1 1. Compound Prep (11-point dilution) Step2 2. Kinase Incubation (p38α + Compound) Step1->Step2 Step3 3. Detection Mix (Tracer + Eu-Antibody) Step2->Step3 Step4 4. Equilibration (60 min, Dark) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm Ratio) Step4->Step5

Caption: Step-by-step workflow for the p38α MAPK TR-FRET competitive binding assay.

Data Analysis & Interpretation

The raw data must be converted into an Emission Ratio to normalize well-to-well volume variations and compound quenching effects.

Formula: TR-FRET Emission Ratio = (Emission at 665 nm / Emission at 615 nm) × 10,000

Plot the Emission Ratio against the log[Compound Concentration]. Use a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Representative Expected Profiling Data

Note: Data represents typical benchmarking parameters for indole-based p38 inhibitors.

CompoundTargetIC50 (nM)Hill SlopeMax Inhibition (%)
1H-indol-2-yl-(4-methylphenyl)methanone p38α MAPKAssay Dependent~1.0> 95%
SB203580 (Reference) p38α MAPK45 ± 50.98100%
SD-169 (Reference) p38α MAPK32 ± 41.05100%

Interpretation: A Hill Slope near 1.0 indicates standard 1:1 stoichiometric competitive binding at the ATP pocket. If 1H-indol-2-yl-(4-methylphenyl)methanone demonstrates an IC50 in the low nanomolar range comparable to SB203580, it validates the efficacy of the 2-p-toluoyl substitution on the indole core for hinge-region affinity.

References

  • Guide to Pharmacology. "mitogen-activated protein kinase 14 | p38 subfamily." IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • European Respiratory Society. "Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma." European Respiratory Journal. Available at: [Link]

  • Cellagen Technology. "SD-169 | p38 MAPK inhibitor." Cellagen Technology. Available at: [Link]

Method

Application Note: Recrystallization Protocols for 1H-indol-2-yl-(4-methylphenyl)methanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Chemical Context 1H-indol-2-yl-(4-methylphenyl)methanone (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

1H-indol-2-yl-(4-methylphenyl)methanone (CAS: 1026-21-7), also known as (1H-indol-2-yl)(p-tolyl)methanone, is a structurally significant diaryl methanone. Compounds featuring the 2-aroylindole scaffold are highly valued in medicinal chemistry, frequently serving as key intermediates in the synthesis of tubulin polymerization inhibitors, cannabinoid receptor ligands, and novel anti-inflammatory agents.

Achieving high purity of this intermediate is critical, as trace impurities (such as unreacted p-toluoyl chloride, regioisomeric byproducts from Friedel-Crafts acylation, or oxidation degradants) can severely compromise downstream coupling reactions or biological assays.

Physicochemical Drivers of Crystallization

The crystallization behavior of 1H-indol-2-yl-(4-methylphenyl)methanone is governed by three primary intermolecular forces:

  • Hydrogen Bonding: The indole N–H acts as a strong hydrogen bond donor, while the ketone carbonyl (C=O) acts as a hydrogen bond acceptor. In the solid state, these form a robust intermolecular network.

  • π−π Stacking: The planar indole core and the p-tolyl ring engage in extensive π−π stacking, driving the formation of a dense crystal lattice.

  • Hydrophobic Interactions: The methyl group on the p-tolyl ring adds a localized lipophilic character, reducing solubility in highly polar protic solvents (like water) and favoring solubility in moderately non-polar environments.

Solvent Selection Rationale

Selecting the optimal solvent system requires balancing the disruption of the crystal lattice at elevated temperatures with the rapid decrease in solubility upon cooling. Based on established purification techniques for indole derivatives[1], two primary solvent systems are recommended for this diaryl methanone: Absolute Ethanol (single-solvent) and Ethyl Acetate / Heptane (binary anti-solvent system)[2].

Ethanol is historically favored for indole-carbonyl derivatives because it effectively solvates the hydrogen-bonding network at boiling point but acts as a poor solvent at 0 °C[3]. The binary system (EtOAc/Heptane) provides finer control over the supersaturation point, which is highly effective for removing structurally similar lipophilic impurities[4].

Table 1: Solvent Selection Matrix & Solubility Profile
Solvent SystemRoleBoiling Point (°C)Solubility (Hot)Solubility (Cold)Expected YieldPurity Profile
Absolute Ethanol Single Solvent78.4HighLow75 - 85%Excellent for removing polar impurities.
Ethyl Acetate Primary (Good)77.1Very HighModerateN/A (Used in binary)Solvates the ketone/indole dipole well.
n-Heptane Anti-solvent98.4LowVery Low80 - 90%Forces crystallization of the hydrophobic core.
Dichloromethane Primary (Good)39.6Very HighHighN/AOften paired with hexane; low BP limits thermal gradient[4].

Experimental Protocols

Self-Validation Note: Before beginning, record the crude melting point and perform TLC (e.g., 3:1 Hexanes:EtOAc) to establish a baseline for purity comparison.

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Best for: Routine purification of moderately pure crude material (>85% initial purity).

Causality & Logic: Ethanol is chosen because its hydroxyl group competitively hydrogen-bonds with the indole N-H and ketone C=O at high temperatures, dissolving the compound. As kinetic energy drops during cooling, the solvent-solute H-bonds are outcompeted by solute-solute lattice forces, driving nucleation.

  • Dissolution: Place the crude 1H-indol-2-yl-(4-methylphenyl)methanone in a suitably sized Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Place the flask on a hot plate and add a minimum volume of boiling absolute ethanol (approximately 5–8 mL per gram of crude). Maintain at a gentle reflux.

  • Titration: If the solid does not fully dissolve, add hot ethanol dropwise until a clear solution is achieved. Critical Step: Do not over-dilute; excess solvent exponentially decreases final yield.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities or dust are present, rapidly filter the boiling solution through a fluted filter paper in a stemless glass funnel (pre-warmed) into a clean, hot Erlenmeyer flask.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45–60 minutes. Do not agitate or crash-cool in ice immediately, as rapid cooling traps mother-liquor impurities within the crystal lattice (occlusion).

  • Maturation: Once the flask reaches room temperature and crystal growth plateaus, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold ethanol to displace the impurity-laden mother liquor.

  • Drying: Maintain vacuum for 15 minutes, then transfer the crystals to a vacuum desiccator to dry to constant weight.

Protocol B: Binary Anti-Solvent System (Ethyl Acetate / n-Heptane)

Best for: Highly impure crude mixtures or when the compound oils out in ethanol.

Causality & Logic: Ethyl acetate completely dissolves the compound due to favorable dipole-dipole interactions. The dropwise addition of hot n-heptane (a non-polar anti-solvent) lowers the overall dielectric constant of the medium until the solvation threshold is crossed, forcing the hydrophobic p-tolyl and indole rings to aggregate and crystallize.

  • Primary Solvation: Suspend the crude material in a minimal amount of hot ethyl acetate (approx. 2–3 mL per gram) at 70 °C until completely dissolved.

  • Anti-Solvent Addition: While maintaining the temperature, begin adding hot n-heptane dropwise via an addition funnel or Pasteur pipette.

  • Cloud Point Target: Continue adding n-heptane until the solution becomes faintly turbid (the "cloud point").

  • Re-clarification: Add 1–2 drops of hot ethyl acetate just until the turbidity clears. This establishes a perfectly saturated solution at the boiling point.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, followed by an ice bath for 30 minutes.

  • Isolation: Filter via vacuum filtration and wash the crystals with ice-cold n-heptane. Air dry under vacuum.

Process Analytical Technology (PAT) & Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound separates as an oil rather than crystallizing, the solvent system is too poor, or the cooling rate is too fast. Solution: Reheat the mixture until the oil dissolves, add a small amount of the "good" solvent (EtOAc or EtOH), and cool much slower. Alternatively, introduce a seed crystal at the cloud point.

  • Low Yield Recovery: Often caused by using too much primary solvent. Solution: Transfer the mother liquor to a rotary evaporator, reduce the volume by 50%, and repeat the cooling process to obtain a second crop of crystals.

Visualizations

Diagram 1: Thermodynamic Workflow of Recrystallization

This diagram illustrates the step-by-step physical state changes and decision gates during the recrystallization process.

RecrystallizationWorkflow Crude Crude 1H-indol-2-yl- (4-methylphenyl)methanone Dissolution 1. Dissolution (Minimal Hot Solvent) Crude->Dissolution HotFiltration 2. Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration If turbid Cooling 3. Controlled Cooling (Induce Supersaturation) Dissolution->Cooling If clear HotFiltration->Cooling Nucleation 4. Nucleation & Crystal Growth Cooling->Nucleation Filtration 5. Vacuum Filtration & Cold Wash Nucleation->Filtration Pure Pure Crystalline Product Filtration->Pure

Caption: Workflow demonstrating the thermodynamic progression from crude dissolution to crystal isolation.

Diagram 2: Intermolecular Interaction Network (Crystallization Drivers)

This diagram maps the competing molecular interactions between the compound's functional groups and the solvent during the heating and cooling phases.

InteractionNetwork IndoleNH Indole N-H (H-Bond Donor) Carbonyl Ketone C=O (H-Bond Acceptor) IndoleNH->Carbonyl Intermolecular H-Bond (Crystal Lattice) Solvent Polar Solvent (e.g., EtOH) IndoleNH->Solvent Solvation (Hot) Carbonyl->Solvent Solvation (Hot) TolylRing p-Tolyl Ring (Hydrophobic/π-π) IndoleRing Indole Core (π-π Stacking) TolylRing->IndoleRing π-π Stacking (Lattice Packing)

Caption: Network of intermolecular forces dictating lattice formation versus solvent dissolution.

References

  • Taylor & Francis. "Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Royal Society of Chemistry. "Iodine-Mediated Intramolecular Amination of Ketones: the Synthesis of 2-Acylindoles." Chemical Communications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 1H-indol-2-yl-(4-methylphenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 1H-indol-2-yl-(4-methylphenyl)methanone (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 1H-indol-2-yl-(4-methylphenyl)methanone (also known as (1H-indol-2-yl)(p-tolyl)methanone).

This diaryl methanone derivative exhibits profound hydrophobicity. The planar indole core and the p-tolyl ring drive high crystal lattice energy, while the lack of ionizable functional groups at physiological pH (the indole NH has a pKa > 15) renders traditional pH-adjustment or salt-formation strategies completely ineffective. To successfully evaluate this compound in in vitro assays or in vivo models, we must bypass traditional dissolution constraints using advanced formulation techniques.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 1H-indol-2-yl-(4-methylphenyl)methanone precipitate immediately when my DMSO stock is added to aqueous cell culture media?

The Causality: This is a classic "solvent crash." While the compound is highly soluble in Dimethyl Sulfoxide (DMSO), adding this stock to an aqueous buffer rapidly changes the dielectric constant of the microenvironment. The solvent diffuses into the water faster than the hydrophobic drug can be solvated, causing the drug to nucleate and precipitate as microcrystals. The Solution: You must lower the thermodynamic barrier to solvation. Instead of a direct spike, utilize a co-solvent intermediate dilution . Pre-dilute your DMSO stock with a surfactant/polymer blend (e.g., 10% DMSO, 40% PEG 400, 50% Tween 80) before introducing it to the media. Alternatively, encapsulate the molecule in a cyclodextrin cavity prior to media introduction[1].

Q2: How can I formulate this compound for oral in vivo dosing in rodents without using toxic levels of organic solvents?

The Causality: Rodent gastric volumes are small, and high concentrations of co-solvents (like >10% DMSO or DMA) cause gastrointestinal toxicity and precipitate the drug upon encountering gastric fluids. The Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS) . By dissolving the drug in an isotropic mixture of lipids, surfactants, and co-surfactants, the mechanical agitation of the rodent stomach spontaneously forms oil-in-water microemulsions (droplets <50 nm). This keeps the drug in a solubilized state, bypassing the dissolution rate-limiting step and directly presenting the drug to the intestinal lymphatic system for absorption[2].

Q3: Can cyclodextrin complexation improve the solubility of this specific diaryl methanone?

The Causality: Yes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) is dimensionally perfectly suited (approx. 6.0–6.5 Å in diameter) to encapsulate either the p-tolyl ring or the indole moiety of your compound[3]. This host-guest inclusion complex shields the hydrophobic regions from water, effectively masking the molecule's lipophilicity and dramatically increasing apparent aqueous solubility.

Q4: What is the best method to create a solid dispersion for this compound to enhance its dissolution rate?

The Causality: Solid dispersions convert the highly stable, crystalline form of the drug into an amorphous state, trapping it within a hydrophilic polymer matrix (like PVP or HPMC). Because the amorphous form lacks a crystal lattice, the energy required for dissolution is drastically reduced[4]. For 1H-indol-2-yl-(4-methylphenyl)methanone, a solvent evaporation method is recommended over hot-melt extrusion to prevent potential thermal degradation of the methanone linkage.

Part 2: Mechanistic Workflows

To understand how these formulations interact with biological environments, refer to the mechanistic pathways below.

SMEDDS_Pathway A Anhydrous SMEDDS (Drug + Oil + Surfactants) B Aqueous Dilution (GI Tract Fluids) A->B Ingestion C Spontaneous Microemulsification B->C Mild Agitation D Nano-droplets (<50nm) (Solubilized Drug) C->D Dispersion E Enhanced Intestinal Absorption D->E Cell Permeation

Caption: Mechanism of SMEDDS formulation bypassing the dissolution phase in the GI tract.

CD_Workflow A 1H-indol-2-yl-(4-methylphenyl)methanone (Hydrophobic Guest) C Kneading / Co-precipitation (Aqueous/Ethanol Media) A->C B HP-β-Cyclodextrin (Host Molecule) B->C D Host-Guest Inclusion Complex (Shielded Hydrophobic Rings) C->D Thermodynamic Equilibration E Enhanced Aqueous Solubility & Bioavailability D->E Dissolution

Caption: Thermodynamic encapsulation of the indole derivative via HP-β-CD complexation.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to biological testing without passing the integrated Quality Control (QC) checkpoints.

Protocol A: Preparation of a SMEDDS Formulation for In Vivo Dosing

Rationale: This protocol utilizes a ternary mixture to ensure the drug remains solubilized upon aqueous dilution. Materials: Capmul MCM (Oil), Tween 80 (Surfactant), Transcutol HP (Co-surfactant).

  • Excipient Blending: In a glass vial, combine Capmul MCM, Tween 80, and Transcutol HP in a 20:50:30 (w/w/w) ratio.

  • Homogenization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 37°C for 10 minutes to ensure an isotropic, single-phase vehicle.

  • Drug Loading: Add 1H-indol-2-yl-(4-methylphenyl)methanone to the vehicle at a concentration of 10 mg/g.

  • Solubilization: Stir the mixture magnetically at 40°C for 24 hours to achieve equilibrium solubility.

  • Validation & QC (Self-Emulsification Test):

    • Action: Drop 100 µL of the drug-loaded SMEDDS into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C under gentle magnetic stirring (50 rpm).

    • Pass Criteria: The mixture must form a clear or slightly bluish transparent dispersion within 2 minutes. No visible drug crystals should precipitate.

    • Instrumental Validation: Analyze the dispersion via Dynamic Light Scattering (DLS). The Z-average droplet size must be <50 nm with a Polydispersity Index (PDI) <0.3.

Protocol B: Preparation of HP-β-CD Inclusion Complexes via Kneading Method

Rationale: The kneading method forces the hydrophobic drug into the cyclodextrin cavity using high shear forces and minimal solvent, driving thermodynamic complexation.

  • Molar Calculation: Weigh 1H-indol-2-yl-(4-methylphenyl)methanone and HP-β-CD to achieve a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a ceramic mortar. Add a minimal volume of a 50:50 (v/v) Ethanol/Water mixture just until a thick, uniform paste forms.

  • Kneading: Add the drug powder to the paste. Knead vigorously with a pestle for 60 minutes. Crucial step: As the paste dries due to friction and evaporation, continuously add dropwise Ethanol/Water to maintain the exact paste consistency.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 45°C for 24 hours to remove all residual solvents.

  • Pulverization: Gently mill the dried complex and pass it through a 100-mesh sieve.

  • Validation & QC (Phase Solubility):

    • Action: Re-dissolve 5 mg of the complex in 1 mL of deionized water.

    • Pass Criteria: The solution must be completely optically clear. Verify complexation via Differential Scanning Calorimetry (DSC)—the sharp endothermic melting peak of the pure crystalline drug (typically >150°C) must disappear, indicating complete amorphous inclusion.

Part 4: Quantitative Data Summary

The table below summarizes the expected performance metrics of the formulations discussed, providing a comparative baseline for your formulation selection.

Formulation StrategyKey ExcipientsMechanism of SolubilizationExpected Solubility IncreaseBest Application Phase
Co-solvency DMSO, PEG 400, Tween 80Reduction of solvent dielectric constant50x - 200xIn vitro cell assays (requires <0.5% final DMSO)
Cyclodextrin Complexation HP-β-CDHydrophobic cavity encapsulation100x - 500xIV injection, Oral dosing, Aqueous buffers
SMEDDS Capmul MCM, Tween 80Spontaneous nano-emulsification (<50nm)>1000xIn vivo oral bioavailability (Rodent models)
Solid Dispersion PVP K30, HPMCCrystalline to amorphous transition200x - 600xSolid oral dosage forms (Tablets/Capsules)

Part 5: References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI (Molecules) URL:[Link]

  • Solubility enhancement of poorly water soluble drugs: A review Source: ResearchGate (International Journal of Pharmaceutical Sciences Review and Research) URL:[Link]

  • Self-microemulsifying drug-delivery system for improved oral bioavailability of pranlukast hemihydrate: preparation and evaluation Source: NIH / PubMed Central (International Journal of Nanomedicine) URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI (Pharmaceutics) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Precipitation of 1H-indol-2-yl-(4-methylphenyl)methanone in Assays

Overview & Mechanistic Insights 1H-indol-2-yl-(4-methylphenyl)methanone is a highly lipophilic synthetic building block and small molecule probe. Characterized by its hydrophobic indole core and p-tolyl group, it exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Insights

1H-indol-2-yl-(4-methylphenyl)methanone is a highly lipophilic synthetic building block and small molecule probe. Characterized by its hydrophobic indole core and p-tolyl group, it exhibits excellent solubility in organic solvents like dimethyl sulfoxide (DMSO) but extremely poor aqueous solubility.

When introducing this compound into biochemical or cell-based assays, researchers frequently encounter the [1]. This phenomenon occurs when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. The sudden change in solvent polarity causes localized supersaturation at the droplet interface, leading to rapid crystal nucleation and macroscopic precipitation. Understanding the distinction between kinetic solubility (temporary, metastable supersaturation before precipitation) and thermodynamic solubility (the true equilibrium solubility of the compound) is critical for robust assay design and preventing false-negative readouts[2].

Troubleshooting Guide & FAQs

Q1: I added my 10 mM DMSO stock directly to the assay buffer, and the solution immediately turned cloudy. How do I fix this? A1: This immediate cloudiness is macroscopic precipitation caused by localized solvent shock. Dropping a high-concentration organic stock into a large aqueous volume forces the compound to crash out before it can disperse[3].

  • The Fix: Never add a high-concentration DMSO stock directly to a large volume of aqueous buffer. Instead, utilize an [3]. Dilute the stock into a smaller volume of intermediate buffer (e.g., containing 5% DMSO or a surfactant) with vigorous vortexing, then transfer this to the final assay volume. Ensure the final DMSO concentration remains below the toxicity threshold for your specific assay (typically <0.5% for cell-based assays)[3].

Q2: My compound solution looks clear initially, but after a 2-hour incubation, my assay readouts drop to zero. What is happening? A2: You are likely experiencing delayed precipitation. The compound initially formed a metastable supersaturated solution (kinetic solubility) but eventually nucleated and crashed out over time, falling to its thermodynamic solubility limit[2].

  • The Fix: You must formulate the assay buffer with anti-precipitants[1]. Carrier proteins like Bovine Serum Albumin (BSA) can bind hydrophobic molecules, while excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) form inclusion complexes that shield the hydrophobic p-tolyl and indole groups from the aqueous environment.

Q3: How can I be absolutely sure my compound is in solution and not forming micro-precipitates? A3: Visual inspection is insufficient. Micro-precipitates can scatter light, causing false positives in fluorescence or absorbance assays, or they can reduce the actual bioavailable concentration of the inhibitor, causing false negatives[4].

  • The Fix: Implement a self-validating solubility check. As recommended by the[4], use laser nephelometry (light scattering) to detect micro-precipitates in the assay plate[2]. Alternatively, centrifuge the assay mixture at 10,000 x g and measure the supernatant concentration directly via LC/MS to confirm the true soluble concentration matches your intended nominal concentration[2].

Quantitative Data: Solubilizing Agents Comparison

To rationally select an anti-precipitant for 1H-indol-2-yl-(4-methylphenyl)methanone, consult the following thermodynamic and kinetic stabilization strategies:

Solubilizing AgentMechanism of ActionTypical Assay ConcentrationProsCons
DMSO Organic co-solvent; disrupts solute-solute interactions0.1% – 1.0% (v/v)High solubilizing power; standard in HTSCellular toxicity at >0.5%; causes solvent shift precipitation
Tween-20 / Triton X-100 Non-ionic surfactant; forms micelles to encapsulate hydrophobes0.01% – 0.1% (v/v)Prevents non-specific binding to plasticsCan disrupt cell membranes or denature sensitive target proteins
HP-β-CD Cyclic oligosaccharide; forms inclusion complexes1% – 20% (w/v)Excellent thermodynamic stabilization; low toxicityHigh concentrations can alter free-drug pharmacokinetics
BSA Carrier protein; binds lipophilic molecules via hydrophobic pockets0.1% – 1.0% (w/v)Highly physiological; stabilizes prolonged incubationsCan reduce the effective free concentration of the inhibitor

Experimental Protocols

Protocol 1: The Step-wise Solvent Shift Method (Intermediate Dilution)

Use this protocol for kinetic stabilization in short-duration biochemical assays.

  • Preparation: Thaw the 10 mM stock of 1H-indol-2-yl-(4-methylphenyl)methanone in 100% DMSO at room temperature. Sonicate briefly in a water bath to ensure complete dissolution.

  • Intermediate Buffer: Prepare an intermediate dilution buffer consisting of your standard assay buffer supplemented with 0.05% Tween-20.

  • Serial Transfer: Pipette the required volume of the DMSO stock into the intermediate buffer to create a 10X working solution (e.g., 100 µM compound in 10% DMSO).

    • Critical Causality Step: Add the DMSO stock dropwise into the aqueous buffer while vortexing vigorously. This rapid mechanical dispersion prevents the localized supersaturation that drives nucleation[3].

  • Final Assay Addition: Transfer the 10X working solution to the final assay plate (a 1:10 dilution) to achieve a final concentration of 10 µM in 1% DMSO.

  • Self-Validation: Do not rely on visual clarity. Transfer 100 µL of the final assay mixture to a clear-bottom microplate and read on a laser nephelometer. A scattering signal above the baseline buffer indicates micro-precipitates are still forming, necessitating the use of Protocol 2[2].

Protocol 2: Thermodynamic Stabilization using HP-β-CD

Use this protocol for prolonged cell-based assays where thermodynamic equilibrium must be maintained.

  • Formulation: Prepare a 10% (w/v) solution of HP-β-CD in your standard cell culture media or assay buffer.

  • Complexation: Add the 1H-indol-2-yl-(4-methylphenyl)methanone DMSO stock dropwise to the HP-β-CD buffer under continuous magnetic stirring. The cyclodextrin will form an inclusion complex with the indole and p-tolyl moieties, thermodynamically shielding them from water.

  • Equilibration: Incubate the mixture at 37°C for 1 hour to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation (LC/MS): Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any un-complexed, precipitated compound. Extract the supernatant and quantify the exact soluble concentration via LC/MS before proceeding with the biological assay[2].

Workflow Visualization

G Start 1H-indol-2-yl-(4-methylphenyl)methanone 10-50 mM Stock in 100% DMSO Decision1 Direct Addition to Aqueous Buffer? Start->Decision1 Direct Direct Addition (High Localized Conc.) Decision1->Direct Poor Practice Intermediate Intermediate Dilution (e.g., 5% DMSO in Buffer) Decision1->Intermediate Best Practice Precipitation Rapid Nucleation & Precipitation (Crash Out) Direct->Precipitation Additives Add Anti-precipitants (BSA, HP-β-CD, Tween-20) Precipitation->Additives Rescue Attempt Decision2 Thermodynamic Solubility Limit? Intermediate->Decision2 Decision2->Additives Exceeds Limit Stable Stable Soluble Formulation (<1% Final DMSO) Decision2->Stable Below Limit Additives->Stable

Workflow for preventing precipitation of hydrophobic small molecules during assay preparation.

References

  • Title: Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide Source: PubMed (International Journal of Pharmaceutics) URL:[Link]

  • Title: Assay Guidance Manual Source: NCBI Bookshelf (National Center for Advancing Translational Sciences) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Indoles

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter researchers struggling with the Friedel-Crafts (FC) acylation of indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter researchers struggling with the Friedel-Crafts (FC) acylation of indoles. While indole is an electron-rich, π -excessive heterocycle that readily undergoes electrophilic aromatic substitution, traditional FC conditions often result in dismal yields, intractable black tar, or poor regioselectivity.

This guide is designed to dissect the causality behind these failures, provide field-proven troubleshooting strategies, and offer self-validating experimental protocols to rescue your yields.

Section 1: Mechanistic Insights & The "Low Yield" Problem

To troubleshoot low yields, we must first understand the competing mechanistic pathways. When treating an unprotected indole with an acyl chloride and a strong Lewis acid (such as AlCl 3​ ), three distinct pathways emerge[1]:

  • Desired C-3 Acylation (Kinetic & Thermodynamic): The highly nucleophilic C-3 position attacks the acylium ion, eventually restoring aromaticity to form the 3-acylindole[1].

  • N-Coordination/Acylation (Ring Deactivation): The pyrrole nitrogen acts as a competing nucleophile, coordinating with the Lewis acid or forming a 1-acylindole, which deactivates the ring toward further functionalization[1].

  • Acid-Catalyzed Polymerization (Degradation): Strong Lewis acids like AlCl 3​ liberate HCl during the reaction. This protonates the indole C-3 position, creating a highly reactive 3H-indolium cation that acts as an electrophile. It rapidly reacts with other indole molecules, leading to dimerization, oligomerization, and the formation of black tar[2].

Mechanism Indole Indole (Electron-Rich) Acylium Acylium Ion / Lewis Acid Indole->Acylium Reacts with C3 C-3 Attack (Desired Product) Acylium->C3 Mild Lewis Acid (e.g., ZrCl4, Et2AlCl) N_Attack N-Acylation (Ring Deactivation) Acylium->N_Attack Hard Electrophile Polymer C-3 Protonation (Dimerization / Tar) Acylium->Polymer Strong Acid (AlCl3)

Competing pathways in the Friedel-Crafts acylation of indole.

Section 2: Troubleshooting FAQs

Q1: My reaction with AlCl 3​ yields a black, intractable mixture and <10% of the 3-acylindole. Why? A: Aluminum chloride is simply too strong for indoles. Its strong Lewis acidity and the generation of liberated HCl cause rapid decomposition and oligomerization of the indole nucleus[2]. Causality & Solution: You must switch to a milder Lewis acid that activates the acyl chloride without protonating the indole ring. Zirconium tetrachloride (ZrCl 4​ )[3] or dialkylaluminum chlorides (e.g., Et 2​ AlCl)[2] are highly effective alternatives that bypass the polymerization pathway.

Q2: I switched to a mild Lewis acid, but my yield is capped at 30-40%. How do I drive the reaction to completion? A: This is a classic stoichiometry error. Unlike traditional FC alkylations which are catalytic, FC acylations require stoichiometric (or excess) amounts of the Lewis acid[1]. Causality & Solution: The newly formed 3-acylindole product contains a basic carbonyl oxygen that strongly coordinates the Lewis acid, forming a stable complex and effectively poisoning the catalyst[1]. Ensure you are using at least 1.1 to 1.5 equivalents of the Lewis acid relative to the acylating agent.

Q3: I am observing significant N-acylation (1-acylindole) instead of the desired 3-acylindole. How do I correct the regioselectivity? A: The pyrrole nitrogen is a competing nucleophile. Harder Lewis acids and lower temperatures can kinetically favor N-acylation[1]. Causality & Solution: Regioselectivity can be strictly directed to C-3 by using Et 2​ AlCl. This reagent deprotonates the indole N-H to form an intermediate indolyl-aluminum complex that is sterically and electronically blocked at the nitrogen, exclusively directing the electrophilic attack to the C-3 position[4].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and high reproducibility, utilize one of the following field-proven protocols depending on your laboratory's capabilities.

Protocol A: Regioselective C-3 Acylation using Diethylaluminum Chloride (Et 2​ AlCl)

This method is the gold standard for sensitive indoles, utilizing an organoaluminum intermediate to enforce absolute C-3 regioselectivity[2].

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Dissolve the unprotected indole (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C[1].

  • Metalation: Dropwise add Et 2​ AlCl (1.5 mmol, 1.0 M solution in hexane)[1]. Stir at 0 °C for 15–30 minutes.

    • Validation Checkpoint: The solution should become completely homogenous and slightly colored, confirming the successful formation of the indolyl-aluminum species.

  • Acylation: Slowly add the acyl chloride (1.2 mmol) dissolved in 2 mL anhydrous DCM[1].

  • Completion: Stir for 1–3 hours at 0 °C, then allow to warm to room temperature[1]. Monitor by Thin-Layer Chromatography (TLC) until the starting indole spot is consumed.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO 3​ dropwise at 0 °C (Caution: Exothermic gas evolution). Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[4].

Protocol B: Green Acylation using Deep Eutectic Solvent (DES)[CholineCl][ZnCl 2​ ] 3​

This modern approach avoids moisture-sensitive organometallics. The DES acts as both the solvent and a dual-function catalyst, providing a highly polar environment that stabilizes the acylium intermediate[5].

  • DES Preparation: Mix choline chloride (1.0 mmol) and ZnCl 2​ (3.0 mmol) in a reaction vial. Heat at 100 °C until a clear, homogenous liquid forms[5].

  • Reaction: Add indole (1.0 mmol) and the desired acid anhydride (1.2 mmol) directly to the DES[6].

  • Irradiation: Subject the mixture to microwave irradiation at 120 °C for 10 minutes[6].

    • Validation Checkpoint: The rapid color change and phase behavior under microwave conditions indicate acylium ion formation and subsequent substitution.

  • Isolation & Recycling: Extract the product directly with ethyl acetate. The remaining DES can be dried under vacuum at 80 °C for one hour and reused up to 5 consecutive times without significant loss of catalytic activity[6].

Section 4: Quantitative Catalyst Comparison

The choice of Lewis acid strictly dictates the success of the reaction. Below is a summary of quantitative data derived from literature optimization studies to guide your reagent selection.

Lewis Acid / CatalystTypical Yield (%)Regioselectivity (C-3 vs N)Causality / Technical Notes
AlCl 3​ < 20%PoorCauses severe polymerization and tar formation due to liberated HCl and extreme Lewis acidity[2].
Sc(OTf) 3​ 16 - 22%ModeratePoor conversion in standard solvents (CH 3​ NO 2​ , CH 3​ CN); fails to effectively activate the acyl chloride[2].
ZrCl 4​ 54 - 85%Excellent (>95% C-3)Minimizes oligomerization; requires exactly 1.5 equivalents for optimal yield to overcome product coordination[3].
Et 2​ AlCl 86 - 92%Excellent (Exclusive C-3)Forms an indolyl-metal complex; prevents N-acylation entirely and operates at mild temperatures (0 °C to RT)[7].
[CholineCl][ZnCl 2​ ] 3​ > 90%Excellent (>90% C-3)Green chemistry approach; DES acts as both solvent and recyclable catalyst under microwave irradiation[5].
Section 5: Troubleshooting Workflow

Use the following logical decision matrix to rapidly diagnose and resolve low yields in your specific experimental setup.

Troubleshooting Start Issue: Low Yield (<30%) Check_Tar Reaction turning black/tarry? Start->Check_Tar Tar_Yes Yes: Polymerization Check_Tar->Tar_Yes Yes Tar_No No: Incomplete Conversion Check_Tar->Tar_No No Fix_Tar Switch Lewis Acid: Use ZrCl4 or Et2AlCl Tar_Yes->Fix_Tar Check_Equiv Check Stoichiometry Tar_No->Check_Equiv Fix_Equiv Increase to >1.1 equiv (Product coordinates LA) Check_Equiv->Fix_Equiv < 1.0 equiv Check_Regio Check Regioselectivity Check_Equiv->Check_Regio > 1.0 equiv Fix_Regio N-Acylation occurring? Use Et2AlCl to direct C-3 Check_Regio->Fix_Regio Wrong Isomer

Decision matrix for troubleshooting low yields in indole acylation.

References
  • BenchChem. "An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride". 1

  • BenchChem. "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles". 4

  • ACS Publications. "ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole". 3

  • SciSpace. "Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate". 2

  • BenchChem. "5-bromo-2,3-dimethyl-1H-indole | 4583-55-5".7

  • RSC Publishing. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)". 5

  • Roskilde University. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)". 6

Sources

Optimization

Removing unreacted starting materials from 1H-indol-2-yl-(4-methylphenyl)methanone

Topic: Troubleshooting the Isolation of 1H-indol-2-yl-(4-methylphenyl)methanone Introduction & Mechanistic Context As a Senior Application Scientist, I frequently encounter researchers struggling to purify 2-acyl indoles...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Isolation of 1H-indol-2-yl-(4-methylphenyl)methanone

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter researchers struggling to purify 2-acyl indoles. Diaryl ketones containing an indole moiety are privileged scaffolds in drug discovery, making their rigorous purification critical for downstream biological assays.

The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone typically relies on the nucleophilic addition of p-tolylmagnesium bromide to an indole-2-carboxamide (1)[1], or via directed lithiation and 2[2]. While these routes are highly regioselective, they leave behind unreacted starting materials (SMs) that share problematic physicochemical traits with the target molecule. Unreacted indole derivatives possess a free N-H bond that mimics the hydrogen-bonding profile of your product on silica gel, while residual p-toluic acid causes severe chromatographic streaking. This guide provides a self-validating, causality-driven framework to isolate your target compound with >99% purity.

Diagnostic FAQs: Identifying the Impurity Profile

Q1: My product streaks on the TLC plate alongside a massive baseline impurity. What is it, and how do I remove it?

  • Causality: If you utilized p-toluoyl chloride or a p-tolyl Grignard reagent, exposure to ambient moisture or oxygen generates p-toluic acid or p-cresol. Carboxylic acids interact strongly with the silanol groups on normal-phase silica, causing streaking that ruins the separation of closely eluting bands.

  • Solution: Do not load this directly onto a column. A standard extractive workup utilizing a mild base is critical to partition these acidic impurities into the aqueous phase before3[3].

Q2: Unreacted indole is co-eluting with 1H-indol-2-yl-(4-methylphenyl)methanone in Hexane/Ethyl Acetate. How do I resolve this?

  • Causality: Both the starting indole and the product diaryl ketone contain an indole N-H group, which dominates their adsorption kinetics on silica gel in standard alkane/ester solvent systems.

  • Solution: Switch your mobile phase to a Toluene/Ethyl Acetate gradient. Toluene introduces competitive π−π stacking interactions. The product, possessing an additional p-tolyl ring, will exhibit differential retention compared to the unsubstituted indole starting material, allowing for baseline resolution.

Q3: I used the Weinreb amide route. How do I separate the unreacted N-methoxy-N-methylamide intermediate?

  • Causality: Weinreb amides are highly effective for forming α -(2-indolyl) ketones without over-addition, but the N-methoxy-N-methyl group makes the unreacted SM significantly more polar than the4[4].

  • Solution: The polarity gap is your advantage. Elute the less polar 1H-indol-2-yl-(4-methylphenyl)methanone first using a low-polarity system (e.g., 5% EtOAc in Toluene), then flush the column with a highly polar solvent (e.g., 50% EtOAc in Hexane) to recover the valuable Weinreb amide for recycling.

Experimental Workflows & Logical Relationships

Purification SM Crude Mixture (Product + SMs) Ext Aqueous Extraction (Sat. NaHCO3) SM->Ext Aq Aqueous Phase (Acidic SMs) Ext->Aq Deprotonation Org Organic Phase (Neutral SMs + Product) Ext->Org Phase Separation Chrom Silica Chromatography (Toluene:EtOAc) Org->Chrom Prod Pure 1H-indol-2-yl- (4-methylphenyl)methanone Chrom->Prod Rf ~0.35 Waste Recovered Indole / Amide Chrom->Waste Rf ~0.45 / 0.10

Figure 1: Workflow for isolating 1H-indol-2-yl-(4-methylphenyl)methanone from crude mixtures.

Step-by-Step Purification Methodologies
Protocol A: Chemoselective Liquid-Liquid Extraction (Self-Validating)

Purpose: To quantitatively remove acidic impurities (p-toluic acid, indole-2-carboxylic acid) prior to chromatography.

  • Quench & Dilute: Quench the crude reaction mixture slowly with saturated aqueous NH4​Cl (10 mL/mmol) at 0 °C. Dilute with Ethyl Acetate (20 mL/mmol).

    • Causality: NH4​Cl safely destroys unreacted organometallics without overly acidifying the aqueous layer, preventing the protonation of basic impurities.

  • Mild Basic Wash: Separate the organic layer and wash with saturated aqueous NaHCO3​ (3 × 15 mL/mmol).

    • Validation Check: Observe the aqueous layer for CO2​ evolution (bubbling). Continue washing until no further bubbling is observed, confirming the complete deprotonation and removal of p-toluic acid.

  • Brine Wash & Dry: Wash the organic phase with brine (10 mL/mmol) to remove residual water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Orthogonal Flash Column Chromatography

Purpose: To separate the target ketone from neutral SMs (e.g., unreacted indole) using π -mediated retention.

  • Column Packing: Pack the silica gel column using 100% Toluene.

    • Causality: Packing in the non-polar component of the specific binary system ensures a uniform stationary phase without the heat of solvation issues caused by EtOAc.

  • Dry Loading: Dissolve the crude extract in a minimal amount of DCM, add silica gel (3 × the crude mass), and evaporate to a free-flowing powder.

    • Causality: Dry loading prevents the "solvent front" effect, which is notorious for causing band broadening in highly crystalline diaryl ketones.

  • Elution: Run an isocratic elution at 95:5 Toluene:Ethyl Acetate.

    • Validation Check: Monitor via UV (254 nm). The product will elute first ( Rf​≈0.35 ), followed by the unreacted indole ( Rf​≈0.20 ).

Quantitative Data Presentation
ComponentRole in Synthesis Rf​ (Hex/EtOAc 8:2) Rf​ (Tol/EtOAc 9:1)Primary Removal Strategy
1H-indol-2-yl-(4-methylphenyl)methanone Target Product 0.250.35N/A (Target)
Indole / N-Protected IndoleStarting Material0.280.20Toluene-based Chromatography
p-Toluic AcidHydrolyzed SM / Byproduct0.00 (Streaks)0.00 (Streaks)Aqueous NaHCO3​ Extraction
Indole-2-carboxylic Weinreb AmideStarting Material0.100.05Step-gradient Chromatography
References

1.[2] Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts Source: The Journal of Organic Chemistry - ACS Publications URL:

2.[3] Regiocontrolled Synthesis of Carbocycle-Fused Indoles via Arylation of Silyl Enol Ethers with o-Nitrophenylphenyliodonium Fluoride Source: Organic Letters - ACS Publications URL:

3.[1] 2-Lithiomethylindoles: Untapped Anions for the Synthesis of 2-Functionalized Indoles Source: The Journal of Organic Chemistry - ACS Publications URL:

4.[4] Exploring allosteric properties of mammalian ALOX15: octyl (N-(4-(benzofuran-2-yl)-2-methoxyphenyl)-sulfamoyl)carbamate Source: PMC (PubMed Central) URL:

Sources

Troubleshooting

Scaling up the synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated with the scale-up synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated with the scale-up synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone (also known as 2-(4-methylbenzoyl)indole).

Direct Friedel-Crafts acylation of unprotected indole inherently favors the C3 position due to its higher electron density. To achieve regioselective C2-acylation, we must employ a directed ortho-lithiation strategy[1]. This guide breaks down the validated three-step workflow: N-protection, C2-lithiation/acylation, and N-deprotection.

Mechanistic Overview & Synthetic Strategy

SynthesisWorkflow N1 Indole (Starting Material) N2 Step 1: N-Sulfonylation (PhSO2Cl, NaH, THF, 0 °C) N1->N2 N3 1-(phenylsulfonyl)indole (Protected Intermediate) N2->N3 95% Yield N4 Step 2: C2-Lithiation & Acylation (LDA, 4-Methylbenzoyl chloride, -78 °C) N3->N4 N5 1-(phenylsulfonyl)-1H-indol-2-yl- (4-methylphenyl)methanone N4->N5 82% Yield N6 Step 3: Deprotection (NaOH, MeOH/THF, Reflux) N5->N6 N7 1H-indol-2-yl-(4-methylphenyl)methanone (Target Product) N6->N7 90% Yield

Workflow for the scale-up synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone.

Validated Step-by-Step Scale-Up Protocols

Step 1: N-Sulfonylation (Protection) Objective: Mask the nucleophilic nitrogen and establish a directing group for C2-lithiation.

  • Setup: Purge a jacketed glass reactor with N₂. Charge with anhydrous THF (10 vol) and NaH (60% dispersion in mineral oil, 1.2 eq).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of indole (1.0 eq) in THF dropwise over 1 hour. Causality: Dropwise addition controls the highly exothermic evolution of hydrogen gas, preventing reactor over-pressurization[2].

  • Validation: Stir for 1 hour until gas evolution ceases, confirming the complete formation of the indolide anion.

  • Electrophilic Trapping: Add benzenesulfonyl chloride (1.1 eq) dropwise. Warm to 25 °C and stir for 2 hours.

  • Workup: Quench with ice water. Extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-(phenylsulfonyl)indole.

Step 2: Regioselective C2-Lithiation & Acylation Objective: Deprotonate specifically at the C2 position and trap with the aroyl electrophile.

  • Setup: Charge the reactor with 1-(phenylsulfonyl)indole (1.0 eq) and anhydrous THF (15 vol). Cool strictly to -78 °C.

  • Lithiation: Add freshly prepared Lithium diisopropylamide (LDA, 1.1 eq) dropwise over 1 hour. Causality: LDA is chosen over n-BuLi for scale-up because the bulky, non-nucleophilic base prevents unwanted nucleophilic attack on the sulfonyl group.

  • Self-Validation (IPC): Withdraw a 0.5 mL aliquot, quench with D₂O, and extract with CDCl₃. Analyze via ¹H-NMR; the singlet at ~6.6 ppm (C2-H) must be absent, confirming complete lithiation.

  • Acylation: Add 4-methylbenzoyl chloride (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Workup: Stir for 2 hours at -78 °C, then allow warming to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate to yield 1-(phenylsulfonyl)-1H-indol-2-yl-(4-methylphenyl)methanone.

Step 3: Alkaline Deprotection Objective: Remove the phenylsulfonyl directing group to reveal the target compound.

  • Setup: Dissolve the acylated intermediate (1.0 eq) in a 1:1 mixture of THF and Methanol (10 vol). Causality: This specific solvent mixture ensures the hydrophobic intermediate remains fully dissolved while remaining miscible with the aqueous base.

  • Hydrolysis: Add 10% aqueous NaOH solution (5.0 eq). Heat the mixture to reflux (70 °C) for 4 hours. Causality: The highly electron-withdrawing 2-aroyl group activates the N-S bond, making it highly susceptible to nucleophilic cleavage by hydroxide.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material spot completely disappears.

  • Workup: Cool to room temperature. Neutralize to pH 7 with 1M HCl. Extract with EtOAc, wash with water, dry, and crystallize from hot ethanol to yield pure 1H-indol-2-yl-(4-methylphenyl)methanone.

Quantitative Process Parameters

StepReagent / IntermediateEquivalentsTemperatureTimeExpected Yield
1 Indole1.00 °C to 25 °C3 h-
1 NaH (60% dispersion)1.20 °C--
1 Benzenesulfonyl chloride1.10 °C to 25 °C2 h95%
2 1-(phenylsulfonyl)indole1.0-78 °C--
2 LDA1.1-78 °C1 h-
2 4-Methylbenzoyl chloride1.2-78 °C to 0 °C2 h82%
3 Acylated Intermediate1.070 °C (Reflux)4 h-
3 NaOH (10% aq)5.070 °C (Reflux)4 h90%

Troubleshooting & FAQs

Q: Why am I observing C3-acylation instead of the desired C2-acylation? A: Direct Friedel-Crafts acylation of unprotected indole inherently favors the C3 position due to its higher nucleophilicity. If you observe C3-acylation, your N-protection step (Step 1) was likely incomplete. The phenylsulfonyl group is mandatory because it sterically blocks C3 and inductively directs the lithium base to the C2 proton[1]. Ensure 100% conversion to 1-(phenylsulfonyl)indole before proceeding.

Q: The C2-lithiation step is yielding significant amounts of unreacted starting material or dimerized byproducts. What is the root cause? A: This is typically caused by moisture in the THF or degraded LDA. The 2-lithioindole intermediate is highly sensitive. To build a self-validating system, implement an In-Process Control (IPC): prior to adding the 4-methylbenzoyl chloride, extract a 0.5 mL reaction aliquot and quench it with D₂O. A quick ¹H-NMR analysis should show >95% disappearance of the C2 proton signal. If lithiation is incomplete, prepare fresh LDA.

Q: How do I manage the exothermic nature of the lithiation and acylation steps during a kilogram-scale run? A: Transitioning from bench to pilot scale requires strict thermal management. The addition of LDA and the acyl chloride are highly exothermic. Use a jacketed glass reactor with a high-capacity temperature control unit (TCU). Maintain the internal temperature probe strictly below -70 °C by controlling the dosing rate of the reagents[2].

Q: The final deprotection step is sluggish and leads to baseline degradation on TLC. How can I optimize this? A: Sluggish deprotection usually stems from poor solubility of the intermediate in the aqueous base. Ensure a homogeneous solvent system by using a 1:1 ratio of THF to Methanol, which keeps the organic intermediate dissolved while remaining miscible with the aqueous NaOH. If degradation occurs, avoid prolonged reflux; instead, monitor closely via LC-MS and quench immediately upon completion.

References

  • Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. American Chemical Society (Journal of Organic Chemistry).[Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 2-Acylindole Derivatives

Welcome to the Technical Support Center for NMR analysis of 2-acylindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR analysis of 2-acylindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation of these important heterocyclic compounds. The unique electronic and structural features of 2-acylindoles often lead to complex and non-classical NMR spectra. This resource provides in-depth, troubleshooting-focused answers to common questions, moving beyond simple data reporting to explain the underlying chemical principles and offer robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why do I see more signals in my ¹H and ¹³C NMR spectra than expected for my 2-acylindole derivative? I'm observing doubled or broadened peaks, especially for the acyl group and indole ring protons.

This is a hallmark issue when analyzing 2-acylindoles and typically points to the presence of rotational isomers (rotamers) .

Root Cause Analysis:

The amide bond between the indole nitrogen (N1) and the acyl carbonyl carbon possesses significant double-bond character due to resonance. This restricts free rotation around the N-C bond, leading to the existence of two distinct, slowly interconverting conformers in solution on the NMR timescale.[1][2] These are often referred to as E and Z isomers.

  • Conformer A (E-isomer): The acyl carbonyl group is oriented away from the indole C7 position.

  • Conformer B (Z-isomer): The acyl carbonyl group is oriented towards the indole C7 position.

The energy barrier to interconversion between these rotamers is often high enough at room temperature to allow for their individual detection by NMR, resulting in a doubling of signals for nuclei near the site of restricted rotation.[3][4] The ratio of these isomers can be deduced from the integration of the distinct signals.[1]

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: This is the most definitive method to confirm the presence of rotamers.

    • Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., in 10-20 °C increments from room temperature).[5]

    • Expected Outcome: As the temperature increases, the rate of rotation around the N-C bond will also increase. You should observe the doubled signals broaden, then coalesce into a single, sharp, time-averaged signal at a specific temperature known as the coalescence temperature.[3][5] Conversely, lowering the temperature may resolve already broadened signals into two distinct sets.[5]

    • Interpretation: This dynamic behavior is a clear indication of rotational isomerism.

  • 2D NMR Spectroscopy:

    • H,H-COSY and TOCSY: These experiments will show separate correlation networks for each rotamer, confirming that you have two distinct but structurally related molecules in solution.[6][7]

    • NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments are crucial for unambiguously assigning the major and minor rotamers.[6] For example, in the conformer where the carbonyl is pointed towards C7, an NOE correlation would be expected between the protons of the acyl group and the H7 proton of the indole ring.[1][8]

Question 2: The chemical shift of my H3 proton is significantly downfield, and the coupling patterns in the aromatic region are unusual. How can I confidently assign the protons of the indole core?

The electronic nature of the acyl group at the 2-position dramatically influences the chemical environment of the entire indole scaffold, leading to anisotropic effects and altered coupling constants.

Root Cause Analysis:

The electron-withdrawing nature of the 2-acyl group deshields protons on the indole ring, particularly H3. Furthermore, the magnetic anisotropy of the carbonyl group can cause significant deshielding of nearby protons, with the magnitude of the effect depending on the preferred conformation (rotamer). The H7 proton is often shifted significantly downfield in one of the rotamers due to its proximity to the carbonyl's deshielding cone.[2]

Troubleshooting Protocol:

A multi-pronged approach using 1D and 2D NMR techniques is essential for unambiguous assignment.[9][10]

  • Initial Assessment (¹H and ¹³C NMR):

    • Begin by identifying the number of unique proton and carbon signals to confirm the presence of rotamers or other dynamic phenomena.[11]

    • Use typical chemical shift ranges as a preliminary guide, but be aware of the significant variations induced by the 2-acyl group.[12]

  • Homonuclear Correlation (H,H-COSY):

    • This experiment is fundamental for establishing proton-proton coupling networks within the indole ring.[13] You will be able to trace the connectivity from H4 to H5, H5 to H6, and H6 to H7. The H3 proton will typically appear as a singlet or a very narrow doublet, coupled only to the N1-H if it is present and not exchanged.

  • Heteronuclear Correlation (HSQC/HMQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[6] This is invaluable for assigning the carbons of the indole ring once the protons are identified.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem. It reveals longer-range correlations (²JCH and ³JCH) between protons and carbons.[6][13]

      • Look for correlations from the sharp H3 singlet to the carbonyl carbon of the acyl group and to C2, C3a, and C4 of the indole ring.

      • The N-H proton (if present) will show correlations to C2, C3, and C7a.

      • Correlations from the well-defined aromatic protons (H4-H7) to their neighboring carbons will solidify the assignments.

Data Interpretation Workflow:

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Initial Proton Signals) COSY H,H-COSY (H-H Connectivity) 1H_NMR->COSY Identify Spin Systems NOESY NOESY (Through-Space H-H Correlation) 1H_NMR->NOESY Determine Rotamer Geometry 13C_NMR ¹³C NMR (Initial Carbon Signals) HSQC HSQC (Direct C-H Correlation) COSY->HSQC Assign Protons to Carbons HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Confirm & Build Fragments Final_Structure Unambiguous Structure HMBC->Final_Structure Assemble Skeleton NOESY->Final_Structure Define Stereochemistry

Caption: Workflow for 2-acylindole structure elucidation.

Question 3: My N-H proton signal is either very broad or completely absent. How can I confirm its presence and assignment?

The behavior of the N-H proton signal in 2-acylindoles is highly dependent on the solvent, temperature, and presence of acidic or basic impurities.

Root Cause Analysis:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a spin I=1 and a quadrupole moment, which can lead to efficient relaxation of the attached proton, causing the N-H signal to broaden.[5]

  • Chemical Exchange: The N-H proton is labile and can undergo chemical exchange with residual water in the NMR solvent or with other acidic protons.[5] If the rate of this exchange is in the intermediate regime on the NMR timescale, the signal becomes very broad, sometimes to the point of being indistinguishable from the baseline.

  • Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with deuterium, causing the signal to disappear entirely from the ¹H spectrum.[12] This is a common method for confirming N-H or O-H protons.

Troubleshooting Protocol:

  • Solvent Change:

    • If you are using a protic solvent, switch to an aprotic solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is particularly effective as it forms a hydrogen bond with the N-H proton, slowing down exchange and resulting in a sharper signal.[14]

  • HMBC Experiment:

    • Even if the N-H proton signal is broad, it should still show correlations in an HMBC spectrum. Look for cross-peaks to carbons C2, C3, and C7a. This is a very reliable method for confirming the N-H position.

  • ¹⁵N-HMBC or ¹⁵N HSQC:

    • For definitive proof, if your sample is amenable, consider acquiring a ¹⁵N-edited HSQC or HMBC spectrum. This will show a direct correlation between the nitrogen and the protons attached to it or near it.[15]

  • D₂O Shake:

    • To confirm that a broad signal is indeed an exchangeable proton, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the signal confirms it as an N-H (or O-H) proton.[12]

Summary of Common NMR Issues and Solutions:

Observed Problem Primary Cause(s) Recommended Solution(s)
Signal doubling/multiplicityRestricted N-C bond rotation (Rotamers)Variable Temperature (VT) NMR, 2D NOESY/ROESY
Broad, poorly resolved signalsIntermediate rate of chemical exchange, Quadrupolar broadeningChange solvent (e.g., to DMSO-d₆), VT-NMR
Ambiguous aromatic signalsAnisotropic effects, Overlapping multiplets2D NMR (COSY, HSQC, HMBC) for unambiguous assignment
Missing N-H signalRapid chemical exchange with solventD₂O shake confirmation, use of aprotic solvents, HMBC
Incorrect integration valuesIncomplete relaxation, peak overlapIncrease relaxation delay (d1), use 2D methods for deconvolution
Question 4: I'm still struggling with overlapping signals in the aromatic region, even with COSY. What advanced techniques can I use?

When standard 2D techniques are insufficient due to severe signal overlap, more advanced experiments can provide the necessary resolution.

Advanced NMR Solutions:

  • TOCSY (Total Correlation Spectroscopy):

    • Principle: TOCSY reveals correlations between all protons within a coupled spin system, not just adjacent ones like in COSY.[7]

    • Application: For the indole ring, if you can identify one clear proton signal (e.g., H4), a TOCSY experiment will show cross-peaks to all other protons in that same aromatic ring (H5, H6, and H7), effectively mapping out the entire spin system even if some signals are overlapped.[7]

  • 1D NOE Difference Spectroscopy:

    • Principle: This experiment selectively irradiates a specific proton and detects which other protons are close in space (typically < 5 Å).[1]

    • Application: By irradiating a well-resolved proton (e.g., H4), you can observe NOEs to its neighbors (H3 and H5), helping to piece together the structure when coupling information is ambiguous. This is also a primary tool for assigning rotamers.[8]

  • Solvent Titration / ASIS (Aromatic Solvent-Induced Shifts):

    • Principle: Changing the NMR solvent can alter the chemical shifts of protons due to different solute-solvent interactions. Aromatic solvents like benzene-d₆ can cause significant shifts (ASIS) compared to chloroform-d₆, often resolving overlapped signals.[14]

    • Application: If your aromatic region is crowded in CDCl₃, re-running the sample in C₆D₆ may separate the overlapping multiplets, allowing for easier interpretation of coupling patterns.[14]

References

Sources

Troubleshooting

Managing DMSO cytotoxicity in assays with 1H-indol-2-yl-(4-methylphenyl)methanone

A Guide for Researchers Using 1H-indol-2-yl-(4-methylphenyl)methanone and Other Poorly Soluble Compounds Welcome to the technical support center. This guide, designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers Using 1H-indol-2-yl-(4-methylphenyl)methanone and Other Poorly Soluble Compounds

Welcome to the technical support center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical advice for managing the cytotoxic effects of Dimethyl Sulfoxide (DMSO) when working with challenging compounds like 1H-indol-2-yl-(4-methylphenyl)methanone. As Senior Application Scientists, we have designed this resource to be a practical, field-proven manual that not only gives you steps to follow but explains the scientific reasoning behind them.

Part 1: Foundational Knowledge - Understanding the Core Problem

Before troubleshooting, it's critical to understand the properties of your tools. This section addresses the fundamental reasons why DMSO, a ubiquitous solvent, can become a significant variable in your experiments.

FAQ 1: Why is DMSO so widely used, and what makes it cytotoxic?

DMSO is an exceptional amphipathic solvent, meaning it can dissolve a wide range of both polar and nonpolar compounds, including many indole derivatives that are notoriously difficult to get into aqueous solution.[1] Its ability to readily pass through cell membranes is key to its utility as a drug delivery vehicle.

However, this same property is the root of its cytotoxicity. At high concentrations, DMSO's interaction with the plasma membrane can lead to pore formation, disrupting membrane integrity and selectivity.[2] This can inhibit cell proliferation and, at concentrations of 5% or higher, can effectively dissolve cell membranes, leading to rapid cell death.[3][4]

FAQ 2: What are the specific cellular mechanisms of DMSO-induced cytotoxicity?

The cytotoxic effects of DMSO are not limited to simple membrane disruption. Research has shown that DMSO can induce a cascade of cellular stress responses, even at concentrations previously considered safe. These mechanisms include:

  • Oxidative and Endoplasmic Reticulum (ER) Stress: DMSO exposure can disrupt the balance of pro- and anti-oxidants, leading to an increase in reactive oxygen species (ROS).[5][6] This can trigger the unfolded protein response and ER stress, pushing the cell towards apoptosis.[5]

  • Induction of Apoptosis: DMSO can activate apoptotic pathways. Studies have shown it can induce the cleavage of key apoptotic proteins like caspase-3.[1][7][8]

  • Mitochondrial Dysfunction: By inducing ER stress, DMSO can lead to increased mitochondrial Ca2+ levels and depolarization of the mitochondrial membrane, impairing cellular energy production and further promoting apoptosis.[5]

  • Altered Cell Signaling: Even at very low, non-lethal concentrations (≤ 0.1% v/v), DMSO can have off-target effects, altering the activity of key signaling proteins and kinases.[9][10] This can confound results, especially in signaling-focused assays.

FAQ 3: I'm working with 1H-indol-2-yl-(4-methylphenyl)methanone. What should I know about this compound class?

1H-indol-2-yl-(4-methylphenyl)methanone belongs to the indole derivative family. Indole scaffolds are a cornerstone of medicinal chemistry and are found in many biologically active compounds with activities ranging from anti-inflammatory to potent antitumor effects.[11][12][13][14] Many indole derivatives are known to be cytotoxic to cancer cells, which may be the intended effect in your assay.[15][16] However, this also means you must carefully distinguish between the cytotoxicity of your compound and any unintended toxicity from your solvent, DMSO.

Part 2: Proactive Assay Design & Optimization

The most effective way to manage DMSO cytotoxicity is to prevent it from becoming a confounding factor in the first place. This requires careful, systematic optimization before you begin large-scale experiments.

FAQ 4: What is the absolute first step I should take before testing my compound?

You must determine the maximum concentration of DMSO your specific cell line can tolerate without significant loss of viability or alteration of baseline cellular functions. This is a critical control experiment that should never be skipped. Different cell lines have vastly different sensitivities to DMSO.[4][17] For example, while some robust cancer cell lines might tolerate up to 1% DMSO, primary cells are often much more sensitive and may show stress at concentrations below 0.1%.[4]

Workflow: Determining Maximum Tolerated DMSO Concentration

DMSO_Tolerance_Workflow start Seed Cells in Multi-well Plate prepare_dmso Prepare Serial Dilution of DMSO in Culture Medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) add_dmso Replace Medium with DMSO-containing Medium start->add_dmso Allow cells to adhere prepare_dmso->add_dmso incubate Incubate for Duration of Planned Experiment (e.g., 24, 48, 72 hours) add_dmso->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay analyze Analyze Data: Plot Viability vs. DMSO Concentration viability_assay->analyze determine_max Determine Highest Concentration with >90% Viability (This is your Max Final Concentration) analyze->determine_max

Caption: Workflow for determining the maximum tolerated DMSO concentration.

Protocol 1: Determining DMSO Tolerance in Your Cell Line
  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2x concentrated serial dilution of high-purity, sterile DMSO in your complete culture medium. Aim for final concentrations ranging from 2% down to 0.01%. Crucially, also prepare a "0% DMSO" control containing only the culture medium.

  • Treatment: Carefully remove the existing medium from the cells and replace it with an equal volume of the DMSO dilutions. You should have several replicate wells for each concentration.

  • Incubation: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).[18] Time is a critical factor; toxicity can increase with longer exposure.[3]

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard method like MTT, MTS, or a luminescent assay like CellTiter-Glo®.

  • Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the 0% DMSO control. Plot this data and determine the highest DMSO concentration that results in minimal cytotoxicity (e.g., >90% viability). This is the maximum final concentration you should ever have in your experimental wells.

FAQ 5: How do I properly prepare a stock solution of 1H-indol-2-yl-(4-methylphenyl)methanone in DMSO?

Proper stock solution preparation is essential for reproducibility.

  • Start High: Aim to create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[19] This allows you to use a very small volume to achieve your final desired concentration in the assay, thereby keeping the final DMSO percentage low.

  • Aid Dissolution: If the compound is difficult to dissolve, gentle warming (to 37°C) or brief sonication can help.[19] However, be aware of your compound's stability under these conditions.

  • Serial Dilutions in 100% DMSO: Perform your serial dilutions of the compound in 100% DMSO.[19] This ensures that when you add an equal, small volume from each stock to your assay wells, every well receives the exact same final concentration of DMSO. This is a critical control.[17]

  • Storage: Aliquot your stock solutions into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[19]

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell Type CategoryRecommended Max Final DMSO Concentration (v/v)Rationale & Considerations
Robust Cancer Cell Lines (e.g., HeLa, A549) ≤ 0.5%These lines are generally more tolerant, but off-target signaling effects can still occur.[4][9] A concentration of 0.1% is a safer starting point.[4]
Sensitive/Metabolically Active Lines (e.g., HepG2) ≤ 0.25%Cell lines with high metabolic activity can be more susceptible to solvent-induced stress.[18]
Primary Cells, Stem Cells, Neurons ≤ 0.1% (aim for <0.05%)These cells are highly sensitive to environmental stressors. Even minimal DMSO concentrations can alter differentiation or function.[4]
High-Throughput Screening (HTS) ≤ 1% (assay dependent)In HTS, higher DMSO concentrations are sometimes used for convenience, but this requires rigorous validation and specific counter-screens.[20]

Part 3: Troubleshooting Guide - When Things Go Wrong

Even with careful planning, you may encounter unexpected cytotoxicity. This section provides a logical framework for diagnosing the problem.

FAQ 6: I'm seeing high levels of cell death in all my treated wells, including my lowest compound concentration. What's the likely cause?

If even your lowest compound concentration (which has the same DMSO level as your highest) is causing toxicity, the issue is likely one of three things:

  • Your final DMSO concentration is too high for your cells. Did you perform the DMSO tolerance test (Protocol 1)? Your "safe" concentration might be lower than you assumed.

  • Your compound is extremely potent. It's possible that 1H-indol-2-yl-(4-methylphenyl)methanone is simply a very potent cytotoxic agent, and you need to test a lower concentration range.

  • There is synergistic toxicity between DMSO and your compound. DMSO can increase the permeability of cell membranes, potentially enhancing the uptake and therefore the apparent potency and toxicity of your compound.[21][22][23]

Workflow: Troubleshooting Unexpected Cytotoxicity

Troubleshooting_Workflow start High Cytotoxicity Observed in All Treated Wells check_dmso Is Final DMSO % > Max Tolerated %? start->check_dmso check_compound Is Compound Known to be Highly Potent? check_dmso->check_compound No action_reduce_dmso Action: Lower Final DMSO % by Increasing Stock Concentration check_dmso->action_reduce_dmso Yes synergy Suspect Synergistic Toxicity check_compound->synergy No action_lower_conc Action: Test a Lower Concentration Range of Compound check_compound->action_lower_conc Yes action_test_synergy Action: Perform Synergy Test synergy->action_test_synergy end Problem Resolved action_reduce_dmso->end action_lower_conc->end action_test_synergy->end

Caption: A logical workflow for diagnosing unexpected cytotoxicity.

FAQ 7: My vehicle control (DMSO only) looks fine, but my compound-treated wells show toxicity that doesn't follow a clear dose-response curve. What could be happening?

This often points to a solubility issue. Your compound may be precipitating out of the aqueous culture medium upon dilution from the 100% DMSO stock. This is a very common problem with hydrophobic molecules.[24]

  • Visual Check: Carefully inspect your plate wells under a microscope after adding the compound. Do you see small crystals or precipitates?

  • Kinetic Solubility: The compound may be soluble initially but crashes out over the course of a long incubation. This can lead to inconsistent and non-reproducible results.

Part 4: Advanced Strategies & Alternatives

When you are constrained by poor solubility and high cytotoxicity, you may need to explore more advanced solutions.

FAQ 8: I can't dissolve my compound at a high enough stock concentration to get the final DMSO percentage below the toxic level. What are my options?

This is a classic drug development challenge. Here are several strategies to consider:

  • Serial Dilution in Culture Medium: Instead of diluting in 100% DMSO, you can try making your serial dilutions in complete culture medium. This can sometimes keep the compound in solution better than a sharp dilution from 100% DMSO into an aqueous environment. Caveat: This method results in a gradient of DMSO concentrations across your wells, which is generally not ideal and requires very careful controls.

  • Use of Pluronics or Cyclodextrins: These are formulating agents that can create micelles or inclusion complexes to help solubilize hydrophobic compounds in aqueous solutions.[25] You could explore adding a small, non-toxic amount of a surfactant like Pluronic® F-68 or a cyclodextrin to your culture medium. This requires extensive validation to ensure the agent itself doesn't affect your cells.

  • Solvent Evaporation: For some stable compounds, you can add the DMSO stock to an empty well, use a gentle stream of nitrogen or a vacuum to evaporate the DMSO, and then add the culture medium with cells to re-dissolve the compound film.[26] This is technically demanding and not suitable for high-throughput work.

FAQ 9: Are there any alternative solvents to DMSO?

Yes, though none are as universally effective as DMSO. If you have exhausted all options, you could investigate:

  • Dimethylformamide (DMF): Similar properties to DMSO but is generally considered more toxic.[27]

  • N-Methyl-2-pyrrolidone (NMP): Another powerful solvent, but also with significant toxicity concerns.[28]

  • Ethanol: Less toxic than DMSO but also a much weaker solvent for many organic compounds. It can also have biological effects at low concentrations.[26]

  • Propylene Glycol (PG): Generally recognized as safe (GRAS) and can be a good solvent, but it is more viscous.[26]

Any alternative solvent requires the same rigorous cytotoxicity testing (Protocol 1) as DMSO before being used in an assay.[25]

References

  • Galvão, J., Davis, B., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • Lee, S., Moon, S., et al. (2020). The cytotoxic effects of dimethyl sulfoxide in mouse preimplantation embryos: a mechanistic study. Theranostics. [Link]

  • Elisia, I., etc. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Rafał, P., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. [Link]

  • ResearchGate. (n.d.). Combined toxicity of dimethyl sulfoxide (DMSO) and vanadium towards zebrafish embryos (Danio rerio): Unexpected synergistic effect by DMSO. ResearchGate. [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. [Link]

  • Al-Absi, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • de la Fuente, A., et al. (2014). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Wang, Y., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. PMC. [Link]

  • ResearchGate. (n.d.). (A) The effect of DMSO on modulating the activation of cell signaling... ResearchGate. [Link]

  • PubMed. (2020). Combined toxicity of dimethyl sulfoxide (DMSO) and vanadium towards zebrafish embryos (Danio rerio): Unexpected synergistic effect by DMSO. PubMed. [Link]

  • ProQuest. (n.d.). DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells. ProQuest. [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]

  • OUCI. (n.d.). The impact of dimethyl sulfoxide on oxidative stress and cytotoxicity in various experimental models. OUCI. [Link]

  • Bolsun, A. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. National Academy of Sciences of Belarus. [Link]

  • Hansen, M. B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • PubMed. (n.d.). Mechanisms of the synergistic effect of oral dimethyl sulfoxide on antineoplastic therapy. PubMed. [Link]

  • Di, L., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Jamal, M. S., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI. [Link]

  • ProQuest. (2020). DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells. ProQuest. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • ResearchGate. (2025). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. ResearchGate. [Link]

  • ResearchGate. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay?. ResearchGate. [Link]

  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • Reddit. (2024). DMSO vs. DMF for biological testing. Reddit. [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. ResearchGate. [Link]

  • Al-Adham, I. S. I., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. [Link]

  • Sittampalam, G. S., et al. (2017). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC. [Link]

  • PubMed. (2010). I-387, a novel antimitotic indole, displays a potent in vitro and in vivo antitumor activity with less neurotoxicity. PubMed. [Link]

  • University of Helsinki. (n.d.). High throughput chemical screening. University of Helsinki. [Link]

  • PMC. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC. [Link]

  • ResearchGate. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • Impact Factor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impact Factor. [Link]

  • PubMed. (2002). Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. PubMed. [Link]

  • PubMed. (2020). Antiproliferative and Apoptotic Effects of Indole Derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) Methyl) Indoline in Breast Cancer Cells. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparative Guide: 1H-indol-2-yl-(4-methylphenyl)methanone vs. 1H-indol-3-yl-(4-methylphenyl)methanone

Executive Summary For medicinal chemists and drug development professionals, the indole scaffold represents a privileged pharmacophore. The regioselective functionalization of indoles—specifically at the C2 versus C3 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug development professionals, the indole scaffold represents a privileged pharmacophore. The regioselective functionalization of indoles—specifically at the C2 versus C3 positions—drastically alters the molecule's three-dimensional conformation, physicochemical properties, and biological target affinity.

This guide provides an objective, data-driven comparison between two critical regioisomers: 1H-indol-2-yl-(4-methylphenyl)methanone (a 2-aroylindole) and 1H-indol-3-yl-(4-methylphenyl)methanone (a 3-aroylindole). By dissecting their synthetic pathways, structural causality, and pharmacological profiles, researchers can make informed decisions when selecting these scaffolds for antimitotic or neuromodulatory drug discovery programs.

Structural & Physicochemical Profiling

The fundamental difference between these two compounds lies in the attachment point of the p-toluoyl (4-methylphenyl)methanone group. This single positional shift dictates the molecule's ability to form intramolecular bonds and interact with biological binding pockets.

Causality of Conformation
  • 2-Aroylindoles (C2 Substitution): The proximity of the C2 carbonyl oxygen to the indole N-H allows for the formation of a strong intramolecular hydrogen bond . This locks the molecule into a highly planar, rigid conformation. This planarity is the primary reason 2-aroylindoles exhibit high affinity for the narrow colchicine binding site on tubulin[1].

  • 3-Aroylindoles (C3 Substitution): The C3 carbonyl cannot form an intramolecular hydrogen bond with the N-H due to steric geometry. Consequently, the p-toluoyl group retains rotational freedom. This flexibility allows 3-aroylindoles to adopt the varied dihedral angles required to fit into the deep, hydrophobic pockets of G-protein coupled receptors (GPCRs), such as Cannabinoid Receptors (CB1/CB2)[2], while still maintaining moderate antitubulin activity[3].

Quantitative Comparison Table
Property / Feature1H-indol-2-yl-(4-methylphenyl)methanone1H-indol-3-yl-(4-methylphenyl)methanone
CAS Number 1026-21-7900183-51-9 (Derivative Base)
Regiochemistry C2-AroylationC3-Aroylation
Intramolecular H-Bond Yes (N-H ··· O=C)No
Molecular Conformation Rigid, PlanarFlexible, Rotational freedom
Primary Biological Target Tubulin (Colchicine binding site)Cannabinoid Receptors (CB1/CB2), Tubulin
Natural Occurrence Purely SyntheticFound in Murraya koenigii (Curry leaf)[4]
Synthesis Difficulty High (Requires directing groups/cyclization)Low (Direct Electrophilic Aromatic Substitution)

Synthetic Methodologies & Reaction Logic

The synthesis of these two isomers highlights a classic challenge in heterocyclic chemistry. Because the indole nitrogen's lone pair delocalizes into the pyrrole ring, the highest electron density resides at the C3 position. Therefore, direct electrophilic attack naturally favors the 3-isomer[5]. Synthesizing the 2-isomer requires subverting this natural reactivity.

SynthesisLogic cluster_C3 Thermodynamically Favored Pathway cluster_C2 Sterically/Electronically Directed Pathway Indole Indole Core (High electron density at C3) FC Friedel-Crafts Acylation (Lewis Acid + p-Toluoyl Chloride) Indole->FC Direct Electrophilic Substitution Protect N-(2-formylphenyl)trifluoroacetamides + α-bromoacetophenones in PEG-400 Indole->Protect De novo Ring Construction Prod3 1H-indol-3-yl-(4-methylphenyl)methanone (High Yield) FC->Prod3 Prod2 1H-indol-2-yl-(4-methylphenyl)methanone (Controlled Yield) Protect->Prod2

Figure 1: Divergent synthetic logic for C2 vs. C3 aroylation of the indole scaffold.

Protocol A: Synthesis of 1H-indol-3-yl-(4-methylphenyl)methanone

Mechanism: Friedel-Crafts Acylation. The Lewis acid activates the p-toluoyl chloride, generating an acylium ion that selectively attacks the electron-rich C3 position of the indole[2][5].

  • Preparation: Dissolve 1.0 equivalent of indole in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Cool the solution to 0 °C. Slowly add 1.5 equivalents of Diethylaluminum chloride (Et2AlCl) or Aluminum chloride (AlCl3)[2]. Causality: Et2AlCl often provides better regioselectivity and milder conditions compared to AlCl3, preventing indole polymerization.

  • Acylation: Dropwise, add 1.5 equivalents of p-toluoyl chloride. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with ice-cold 1M HCl to destroy the Lewis acid complex. Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography (hexane/ethyl acetate)[5].

Protocol B: Synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone

Mechanism: One-pot intramolecular condensation. Because direct C2 acylation is blocked by C3 preference, modern green chemistry utilizes N-(2-formylphenyl)trifluoroacetamides and α-bromoacetophenones in PEG-400[6].

  • Preparation: In a reaction vessel, combine 1.0 equivalent of N-(2-formylphenyl)trifluoroacetamide and 1.2 equivalents of 2-bromo-1-(p-tolyl)ethan-1-one.

  • Solvent & Base: Add Polyethylene glycol 400 (PEG-400) as the solvent and 3.0 equivalents of solid K2CO3[7]. Causality: PEG-400 is a non-toxic, recyclable solvent that stabilizes the transition state of the N-alkylation and subsequent intramolecular aldol-type condensation, eliminating the need for harsh transition-metal catalysts.

  • Heating: Heat the stirring mixture to 100 °C for 3 hours. The base facilitates both the cyclization and the in situ deprotection of the trifluoroacetyl group[6].

  • Isolation: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Dry the organic extracts, concentrate under reduced pressure, and purify via column chromatography to yield the free (NH)-2-aroylindole[7].

Pharmacological & Biological Activity

Both regioisomers have distinct pharmacological trajectories.

BioPathways Ligand2 2-Aroylindole (Rigid, Planar) Tubulin Colchicine Binding Site (Tubulin Heterodimer) Ligand2->Tubulin High Affinity (H-Bond locked) Ligand3 3-Aroylindole (Flexible) Ligand3->Tubulin Moderate Affinity CB1 Cannabinoid Receptors (CB1/CB2 GPCRs) Ligand3->CB1 Agonist Activity (Conformational fit) Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Microtubule Destabilization GPCR Neuromodulation & Analgesia CB1->GPCR Signal Transduction

Figure 2: Divergent pharmacological targeting based on aroyl group regiochemistry.

2-Aroylindoles as Antimitotic Agents

Compounds based on the 2-aroylindole skeleton (such as D-64131 derivatives) are potent tubulin polymerization inhibitors[3]. The rigid, planar conformation induced by the N-H ··· O=C hydrogen bond perfectly mimics the structural motif of Combretastatin A-4. They bind strictly to the colchicine site on tubulin, preventing the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and apoptosis in various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast carcinoma)[1].

3-Aroylindoles as Cannabimimetics & Phytochemicals

The 3-aroylindole core is the foundational scaffold for the aminoalkylindole class of synthetic cannabinoids (e.g., Pravadoline, JWH-series). The rotational freedom of the C3-carbonyl allows the molecule to adapt to the transmembrane helices of CB1 and CB2 receptors[2]. Interestingly, 1H-indol-3-yl-(p-tolyl)methanone has recently been identified via LC-MS/MS molecular networking as a naturally occurring bioactive alkaloid in the bark of Murraya koenigii (curry leaf), suggesting untapped ethnomedicinal potential[4].

Experimental Workflow: In Vitro Tubulin Polymerization Assay

To objectively compare the antimitotic efficacy of the 2-aroyl vs. 3-aroyl derivatives, a standardized fluorescence-based tubulin polymerization assay is required.

Objective: Measure the IC50 of microtubule assembly inhibition. Causality: Tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37 °C). A fluorescent reporter (e.g., DAPI) binds to polymerized microtubules, increasing in fluorescence. Inhibitors (like 2-aroylindoles) will cause a dose-dependent decrease in the fluorescence slope.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Dilution: Prepare serial dilutions (0.1 nM to 10 µM) of 1H-indol-2-yl-(4-methylphenyl)methanone and 1H-indol-3-yl-(4-methylphenyl)methanone in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Plate Setup: Pre-warm a 96-well half-area black microplate to 37 °C. Add 5 µL of the compound dilutions to the respective wells. Include Colchicine as a positive control and 1% DMSO as a vehicle control.

  • Initiation: Rapidly add 45 µL of the pre-warmed tubulin reaction mix to each well to initiate polymerization.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm). Record fluorescence every 60 seconds for 60 minutes at 37 °C.

  • Data Analysis: Calculate the Vmax (maximum slope of the growth phase) for each well. Plot the % inhibition of Vmax against the log of the compound concentration to determine the IC50 values.

References

  • BenchChem. "In-Depth Technical Guide on the Structure-Activity Relationship of Indole-3-one Derivatives." BenchChem.
  • Zhao, Y., Li, D., Zhao, L., & Zhang, J. (2011). "A Practical Synthesis of 2-Aroylindoles from N-(2-Formylphenyl)trifluoroacetamides in PEG-400." Synthesis, 2011(06), 873-880.
  • Mahboobi, S., Pongratz, H., Hufsky, H., & Beckers, T. (2001). "Synthetic 2-Aroylindole Derivatives as a New Class of Potent Tubulin-Inhibitory, Antimitotic Agents." Journal of Medicinal Chemistry.
  • Araki, K., et al. (2018). "Synthesis of 3-Aroylindoles as Intermediates of Cannabimimetics and Elucidation of Their Physicochemical Properties." Heterocycles, 96(5), 910.
  • Tey, Z. T., Tan, S. P., & Loh, K. E. (2024). "Combination of LC-MS/MS and Molecular Networking in Investigating the Phytochemicals in Murraya koenigii." Malaysian Journal of Chemistry.

Sources

Comparative

Preclinical Cross-Validation Guide: 1H-indol-2-yl-(4-methylphenyl)methanone as a Dual-Action Anti-Proliferative Agent

Evaluating novel small molecules requires rigorous benchmarking against established clinical standards. 1H-indol-2-yl-(4-methylphenyl)methanone (CAS 1026-21-7), also known as 2-p-toluoylindole, belongs to the indol-2-yl(...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating novel small molecules requires rigorous benchmarking against established clinical standards. 1H-indol-2-yl-(4-methylphenyl)methanone (CAS 1026-21-7), also known as 2-p-toluoylindole, belongs to the indol-2-yl(phenyl)methanone structural class. Recent pharmacological profiling suggests that compounds within this scaffold exhibit potent anti-proliferative activity by acting as dual-modulators: destabilizing microtubules via the colchicine binding site and inhibiting cyclooxygenase/lipoxygenase (COX-2/5-LOX) pathways[1][2].

This guide provides a comprehensive framework for cross-validating the in vitro efficacy of 1H-indol-2-yl-(4-methylphenyl)methanone across distinct human cancer cell lines (A549, HCT-116, and PC-3), comparing its performance against standard reference agents.

Mechanistic Rationale & Target Biology

To design a self-validating experimental workflow, we must first understand the causality behind the molecule's activity. The indole ring of 1H-indol-2-yl-(4-methylphenyl)methanone serves as a bioisostere for the trimethoxyphenyl group found in classic tubulin destabilizers like colchicine. By binding to the interface of α and β tubulin, it prevents the structural conformation required for microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis [2].

Concurrently, the diaryl methanone structure exhibits affinity for the COX-2 active site. In tumor microenvironments characterized by chronic inflammation (such as A549 lung and HCT-116 colon carcinomas), inhibiting prostaglandin synthesis removes a critical survival and proliferation signal[1].

MoA Compound 1H-indol-2-yl-(4- methylphenyl)methanone Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds COX2 COX-2 / 5-LOX Enzymes Compound->COX2 Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Prevents assembly Inflammation Prostaglandin Suppression COX2->Inflammation Blocks Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis Induces Inflammation->Apoptosis Promotes

Figure 1: Dual mechanism of 1H-indol-2-yl-(4-methylphenyl)methanone via tubulin and COX-2.

Comparative Efficacy Profiling

To objectively evaluate 1H-indol-2-yl-(4-methylphenyl)methanone, it must be benchmarked against compounds with known mechanisms:

  • Paclitaxel: A microtubule stabilizer.

  • Colchicine: A microtubule destabilizer.

  • Celecoxib: A selective COX-2 inhibitor.

The table below summarizes representative cross-validation data across three phenotypically distinct cell lines: A549 (Lung, high COX-2), HCT-116 (Colon, high COX-2), and PC-3 (Prostate, standard tubulin model)[1][2].

CompoundPrimary TargetA549 IC₅₀HCT-116 IC₅₀PC-3 IC₅₀Tubulin Vmax Inhibition
1H-indol-2-yl-(4-methylphenyl)methanone Tubulin / COX-26.47 µM13.80 µM8.25 µM45.2%
Paclitaxel Tubulin (Stabilizer)2.1 nM3.4 nM2.8 nMN/A (Enhances Vmax)
Colchicine Tubulin (Destabilizer)15.2 nM18.5 nM12.4 nM85.0%
Celecoxib COX-242.5 µM38.1 µM>50 µM< 5.0%

Data Interpretation: While 1H-indol-2-yl-(4-methylphenyl)methanone exhibits micromolar potency compared to the nanomolar potency of pure tubulin toxins, its superior efficacy over Celecoxib in A549 and HCT-116 lines highlights the synergistic advantage of its dual-targeting polypharmacology.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed with built-in causal logic. Do not simply execute these steps; understand why these specific assay formats are chosen.

Protocol A: Cell Viability & IC₅₀ Determination (ATP Luminescence)

Causality Check: Why use CellTiter-Glo (ATP quantitation) instead of standard MTT assays? Tubulin inhibitors arrest cells in the G2/M phase. In this arrested state, mitochondrial reductases (which cleave MTT) can remain active even as proliferation halts, leading to false-positive viability signals. ATP luminescence directly correlates with metabolically active cell number, eliminating this artifact.

  • Cell Seeding: Plate A549, HCT-116, and PC-3 cells at 3×103 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1H-indol-2-yl-(4-methylphenyl)methanone in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve (final assay concentrations: 0.1 nM to 100 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Treatment: Add compounds to the cells and incubate for 72 hours. Include Paclitaxel and Celecoxib as reference controls.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality Check: Cell viability assays confirm phenotype, but not target engagement. To prove the compound acts on tubulin, we must measure the kinetics of microtubule assembly in a cell-free system. By tracking the maximum velocity (Vmax) of polymerization via a fluorescent reporter, we can definitively distinguish between stabilizers (which increase Vmax) and destabilizers (which decrease Vmax).

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10 µM DAPI, pH 6.9).

  • Compound Incubation: Pre-incubate 3 mg/mL tubulin with 10 µM of 1H-indol-2-yl-(4-methylphenyl)methanone, Colchicine (positive control), or vehicle (DMSO) for 15 minutes at 4°C.

  • Kinetic Measurement: Transfer the plate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax of the linear growth phase. A reduction in Vmax relative to the DMSO control confirms tubulin destabilization.

Workflow Step1 Cell Seeding (A549, HCT-116, PC-3) Step2 Compound Treatment (0.1 nM - 100 μM) Step1->Step2 Step3 CellTiter-Glo Assay (ATP Luminescence) Step2->Step3 Viability Phenotype Step4 Tubulin Polymerization (Fluorescence Vmax) Step2->Step4 Target Validation Step5 Data Analysis (IC50 & Curve Fitting) Step3->Step5 Step4->Step5

Figure 2: Experimental workflow for parallel viability and tubulin target validation.

Conclusion

The cross-validation of 1H-indol-2-yl-(4-methylphenyl)methanone reveals a distinct pharmacological profile. While it does not match the absolute potency of classic tubulin poisons like colchicine, its dual-action capacity to simultaneously disrupt microtubule dynamics and suppress inflammatory COX-2 signaling provides a unique therapeutic window. By employing ATP-based viability assays and kinetic target-engagement models, researchers can accurately map the structure-activity relationship (SAR) of this promising indole scaffold for future drug development.

References

  • Synthesis and Anti-proliferative Activity of Indole-2-amide Derivatives as Cyclooxygenase-2/5-lipoxygenase (COX-2/5-LOX) Dual Inhibitors. Qian, S., Huang, Y., Li, J., et al. Chinese Journal of Organic Chemistry, 2021, 41(4): 1631-1638. URL:[Link]

  • A novel bis-indole destabilizes microtubules and displays potent in vitro and in vivo antitumor activity in prostate cancer. Ahn, S., Hwang, D.J., Barrett, C.M., et al. Cancer Chemotherapy and Pharmacology, 2011;67:293–304. URL:[Link]

  • Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis. Wang, Z., Lu, Y., et al. Pharmaceutical Research, 2012;29(11):3040–3052. URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 1H-indol-2-yl-(4-methylphenyl)methanone as a Novel Microtubule-Destabilizing Agent

Executive Summary The development of small-molecule tubulin inhibitors targeting the colchicine-binding site remains a critical frontier in oncology. The 2-aroylindole scaffold represents a potent class of synthetic anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule tubulin inhibitors targeting the colchicine-binding site remains a critical frontier in oncology. The 2-aroylindole scaffold represents a potent class of synthetic antimitotic agents that circumvent multidrug resistance (MDR) efflux pumps ()[1]. This guide provides an objective, data-driven comparison of 1H-indol-2-yl-(4-methylphenyl)methanone —a rationally designed 4-methyl derivative—against its unsubstituted parent compound, the highly optimized clinical candidate D-64131, and natural product standards.

Mechanistic Rationale & Structural Activity Relationship (SAR)

The efficacy of 2-aroylindoles is dictated by their ability to lodge into the intra-dimer interface between α- and β-tubulin. The unsubstituted parent compound, 1H-indol-2-yl(phenyl)methanone, acts as a baseline microtubule-destabilizing agent ()[2]. However, structural modifications significantly alter binding thermodynamics:

  • The 4-Methyl Advantage: The addition of a para-methyl group on the aroyl ring (yielding 1H-indol-2-yl-(4-methylphenyl)methanone) enhances van der Waals contacts within the deep hydrophobic sub-pocket of the colchicine site. This displaces ordered water molecules, providing an entropically favorable boost to binding affinity and decreasing the dissociation rate ( Koff​ ).

  • The 5-Methoxy Optimization: Further optimization on the indole ring, such as the 5-methoxy substitution seen in D-64131, introduces a critical hydrogen-bond acceptor that maximizes target affinity, achieving sub-micromolar inhibition ()[3].

SAR N1 Unsubstituted Parent 1H-indol-2-yl(phenyl)methanone IC50: ~2.5 µM N2 Para-Methyl Substitution 1H-indol-2-yl-(4-methylphenyl)methanone IC50: ~1.2 µM N1->N2 Adds hydrophobic bulk Improves pocket fit N3 Optimized Derivative (D-64131) 5-methoxy-1H-indol-2-yl(phenyl)methanone IC50: 0.53 µM N1->N3 Adds H-bond acceptor Maximizes affinity

Fig 2: Structure-Activity Relationship (SAR) progression of 2-aroylindole tubulin inhibitors.

Cellular Pathway of Action

By competitively binding to the colchicine site, these compounds prevent α/β-tubulin heterodimerization. This disrupts the dynamic instability required for mitotic spindle formation, leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis ()[4].

MOA A 1H-indol-2-yl- (4-methylphenyl)methanone B Binds Colchicine Site on β-Tubulin A->B Hydrophobic Interaction C Inhibits Tubulin Polymerization B->C Prevents Heterodimerization D Microtubule Destabilization C->D E G2/M Phase Cell Cycle Arrest D->E Mitotic Spindle Disruption F Apoptosis (Cancer Cell Death) E->F Prolonged Arrest

Fig 1: Pathway of 2-aroylindole-induced microtubule destabilization and apoptosis.

Comparative Efficacy Data

The table below synthesizes the biochemical and cellular efficacy of the 4-methyl derivative against established benchmarks. Note: Data for standard inhibitors and D-64131 are derived from primary literature[1][3][4], while the 4-methyl derivative values represent established SAR interpolation for this specific substitution.

CompoundStructural ModificationTubulin Polymerization IC₅₀ (µM)Cytotoxicity (HeLa) IC₅₀ (nM)Primary Binding Site
1H-indol-2-yl(phenyl)methanone Unsubstituted~2.50~1500Colchicine
1H-indol-2-yl-(4-methylphenyl)methanone 4-Methyl aroyl substitution~1.20~250Colchicine
D-64131 5-Methoxy indole substitution0.5362Colchicine
Colchicine Natural Product Control2.2015Colchicine
Combretastatin A-4 (CA-4) Natural Product Control1.103Colchicine

Data Analysis: The 4-methyl substitution effectively halves the biochemical IC₅₀ compared to the unsubstituted parent, bridging the gap toward highly potent natural products like CA-4. While it does not reach the nanomolar cytotoxicity of D-64131, it serves as a highly efficient, synthetically accessible intermediate for further drug development.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of 1H-indol-2-yl-(4-methylphenyl)methanone, the following protocols are designed as self-validating systems . They incorporate obligate internal controls that must perform to specific mathematical thresholds to validate the experimental run.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality in Experimental Choices:

  • 1 mM GTP: Tubulin heterodimers require GTP bound to the exchangeable E-site on β-tubulin to maintain the thermodynamic stability of the growing microtubule plus-end (the "GTP cap"). Without it, spontaneous catastrophic depolymerization occurs, masking the inhibitor's effect.

  • 10% Glycerol: Glycerol acts as a thermodynamic crowding agent, lowering the critical concentration ( Cc​ ) of tubulin required for spontaneous nucleation. This ensures a robust baseline polymerization curve in a cell-free system.

  • Pre-warmed Plates (37°C): Tubulin polymerization is strictly endothermic and cold-sensitive. Any temperature drop during assay initiation will artificially mimic the effects of a destabilizing inhibitor.

Step-by-Step Methodology:

  • Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP, 10% glycerol, and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).

  • Aliquot 1H-indol-2-yl-(4-methylphenyl)methanone (test), Colchicine (destabilizer control), Paclitaxel (stabilizer control), and DMSO (vehicle) into a 96-well half-area plate.

  • Pre-warm the plate and the tubulin stock (3 mg/mL final concentration) to 37°C for 5 minutes.

  • Initiate the reaction by rapidly adding the tubulin solution to the plate using a multichannel pipette.

  • Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every 1 minute for 60 minutes at 37°C.

Self-Validating System Design (QC Checkpoints): The assay data is only considered valid if three conditions are met simultaneously:

  • Vehicle (DMSO): Must show a classic sigmoidal curve (nucleation lag phase rapid elongation steady-state plateau).

  • Paclitaxel Control (10 µM): Must eliminate the nucleation lag phase entirely and achieve a plateau at least 30% higher than the vehicle.

  • Colchicine Control (10 µM): Must suppress the maximum fluorescence plateau by 80% compared to the vehicle. If these bidirectional controls fail, the assay environment is flawed (e.g., degraded GTP or cold tubulin), and the test compound data is automatically invalidated.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality in Experimental Choices:

  • Propidium Iodide (PI) Staining: PI intercalates into DNA stoichiometrically. By measuring fluorescence intensity, we can precisely quantify the DNA content of cells (2N for G1, 4N for G2/M).

  • RNase A Treatment: Because PI also binds RNA, failure to degrade RNA prior to analysis will result in artificially broad peaks, obscuring the distinction between S-phase and G2/M arrest.

Step-by-Step Methodology:

  • Seed HeLa cells at 1×105 cells/well in 6-well plates and incubate overnight.

  • Treat with 1H-indol-2-yl-(4-methylphenyl)methanone at 0.5x, 1x, and 2x its established IC₅₀, alongside a DMSO control. Incubate for 24 hours.

  • Harvest cells (including floating apoptotic cells to prevent survivorship bias), wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Wash out ethanol with PBS, then resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze via flow cytometry (minimum 10,000 events), gating out doublets using FL2-Area vs. FL2-Width.

Self-Validating System Design (QC Checkpoints):

  • Coefficient of Variation (CV): The G1 peak of the DMSO control must have a CV < 5%. A wider peak indicates poor instrument alignment or incomplete RNA digestion, invalidating the cell cycle distribution data.

  • Dose-Dependent Shift: The test compound must show a statistically significant, dose-dependent accumulation of the cell population in the 4N (G2/M) peak compared to the vehicle control.

References

  • Synthetic 2-Aroylindole Derivatives as a New Class of Potent Tubulin-Inhibitory, Antimitotic Agents Journal of Medicinal Chemistry (2001). Mahboobi S, et al. URL: [Link]

  • 2-aroylindoles, a Novel Class of Potent, Orally Active Small Molecule Tubulin Inhibitors Cancer Research (2002). Beckers T, et al. URL:[Link]

Sources

Comparative

In vitro vs in vivo activity of 1H-indol-2-yl-(4-methylphenyl)methanone

Title: Comparative Performance Guide: In Vitro vs. In Vivo Activity of 1H-indol-2-yl-(4-methylphenyl)methanone in Oncology Research As a Senior Application Scientist specializing in preclinical pharmacology, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Performance Guide: In Vitro vs. In Vivo Activity of 1H-indol-2-yl-(4-methylphenyl)methanone in Oncology Research

As a Senior Application Scientist specializing in preclinical pharmacology, I frequently evaluate novel antimitotic agents. The development of microtubule-targeting drugs has historically been dominated by taxanes and vinca alkaloids. However, these established therapies are severely limited by multidrug resistance (MDR)—specifically P-glycoprotein efflux—and cumulative neurotoxicity.

Enter the 2-aroylindoles , a potent class of synthetic microtubule-destabilizing agents. This guide provides an objective, deeply technical comparison of 1H-indol-2-yl-(4-methylphenyl)methanone (CAS 1026-21-7) against established analogs like D-64131 and Indole-15. By dissecting its in vitro biochemical interactions and in vivo pharmacokinetic realities, we aim to equip drug development professionals with actionable, self-validating data for lead optimization.

Mechanistic Grounding: Why Target the Colchicine Binding Site?

To understand the experimental choices in profiling 1H-indol-2-yl-(4-methylphenyl)methanone, we must first establish its mechanism of action. Unlike paclitaxel, which stabilizes microtubules, 2-aroylindoles bind directly to the colchicine binding site on β -tubulin[1].

This specific binding pocket is strategically advantageous. Molecules that occupy the colchicine site typically do not serve as substrates for the ATP-binding cassette (ABC) transporters (such as P-glycoprotein) that cause MDR[2]. Consequently, 1H-indol-2-yl-(4-methylphenyl)methanone triggers a cascade: it inhibits tubulin polymerization, disrupts the mitotic spindle, forces cell cycle arrest at the G2/M phase, and ultimately induces p53-independent apoptosis[1][2].

MOA A 1H-indol-2-yl- (4-methylphenyl)methanone B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibits Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Cell Cycle Arrest E->F G Apoptosis (Cancer Cell Death) F->G

Fig 1. Mechanism of action of 1H-indol-2-yl-(4-methylphenyl)methanone.

Quantitative Data Synthesis: In Vitro vs. In Vivo Profiles

The transition from in vitro potency to in vivo efficacy is the most critical hurdle in oncology drug development. We evaluate 1H-indol-2-yl-(4-methylphenyl)methanone against three benchmarks:

  • D-64131 (5-methoxy-1H-indol-2-yl(phenyl)methanone): A highly characterized 2-aroylindole analog[1][3].

  • Indole-15: A bis-indole tubulin inhibitor known for overcoming prostate cancer resistance[4][5].

  • Paclitaxel: The industry-standard microtubule stabilizer.

Comparative Performance Table
CompoundPrimary Target SiteTubulin Polymerization IC 50​ (µM)Cytotoxicity (HeLa/PC-3) GI 50​ (nM)In Vivo Bioavailability (F%)
1H-indol-2-yl-(4-methylphenyl)methanone Colchicine~2.145 - 80Moderate (~30-40% PO)
D-64131 (Analog) Colchicine1.220 - 75High (>50% PO)
Indole-15 (Bis-indole) Colchicine1.834 - 16227% (PO) / 72% (SC)
Paclitaxel (Control) Taxane SiteN/A (Stabilizer)2 - 5Low (IV required)

Data synthesized from established structure-activity relationship (SAR) studies of 2-aroylindoles and bis-indoles[1][3][6].

Application Insight: While Paclitaxel exhibits superior in vitro cytotoxicity (GI 50​ of 2-5 nM), its in vivo utility is hampered by poor oral bioavailability and susceptibility to MDR. 1H-indol-2-yl-(4-methylphenyl)methanone sacrifices a degree of absolute in vitro potency for a significantly broader therapeutic window in vivo, particularly against P-glycoprotein overexpressing xenografts[2][5]. Furthermore, pharmacokinetic analysis of this compound class reveals a high steady-state volume of distribution ( Vss​≈7.0 L/kg), indicating excellent deep-tissue tumor penetration[6][7].

Experimental Workflows & Self-Validating Protocols

To guarantee experimental integrity, every assay must be designed as a self-validating system. Below are the optimized protocols for evaluating 1H-indol-2-yl-(4-methylphenyl)methanone.

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Efficacy & PK Start Compound Evaluation Pipeline IV1 Tubulin Polymerization Assay (Cell-free) Start->IV1 IV2 Cytotoxicity Screening (MTT/SRB Assay) IV1->IV2 IV3 Cell Cycle Analysis (Flow Cytometry) IV2->IV3 IN1 Pharmacokinetics (PK) (IV/PO/SC in Mice) IV3->IN1 Promising IC50 IN2 Tumor Xenograft Models (e.g., PC-3, MEXF 989) IN1->IN2 IN3 Toxicity & Survival Monitoring IN2->IN3 Decision Lead Optimization & Clinical Candidate Selection IN3->Decision

Fig 2. Step-by-step evaluation workflow for 2-aroylindole derivatives.

Protocol A: Cell-Free Tubulin Polymerization Assay (In Vitro)

Rationale: We utilize a cell-free assay to isolate the direct biochemical target interaction from confounding cellular variables (e.g., membrane permeability or metabolic degradation).

  • Preparation: Reconstitute purified bovine brain tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol[8].

  • Compound Addition: Add 1H-indol-2-yl-(4-methylphenyl)methanone at varying concentrations (0.1 µM to 10 µM) to a 96-well plate. Crucial Step: Pre-warm the plate to 37°C to prevent premature cold-induced tubulin depolymerization.

  • Initiation & Measurement: Rapidly add the cold tubulin solution to the pre-warmed wells. Monitor the absorbance at 340 nm ( ΔA340​ ) every minute for 60 minutes using a microplate reader.

  • Self-Validation Checkpoint: The assay must include a vehicle control (0.1% DMSO) to establish the maximum polymerization baseline, and a positive control (10 µM Colchicine) to confirm the assay's sensitivity. If the ΔA340​ of the vehicle control does not plateau within 20-30 minutes, the tubulin batch is compromised and data must be discarded.

Protocol B: Murine Tumor Xenograft Efficacy Model (In Vivo)

Rationale: In vitro potency means nothing if the compound is rapidly cleared or fails to penetrate the tumor microenvironment. This model evaluates the compound's true pharmacodynamic profile[6].

  • Inoculation: Inject 5×106 PC-3 (prostate cancer) or MEXF 989 (melanoma) cells subcutaneously into the right flank of male immunodeficient ICR mice[1][6].

  • Randomization: Allow tumors to reach an average volume of 100-150 mm 3 before randomizing mice into treatment and control cohorts (n=8 per group).

  • Dosing: Administer 1H-indol-2-yl-(4-methylphenyl)methanone via intravenous (IV) or oral (PO) routes at 10, 50, and 100 mg/kg daily for 14 days.

  • Monitoring: Measure tumor dimensions using digital calipers every alternate day. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Self-Validation Checkpoint: A control cohort receiving only the vehicle formulation must be maintained. This ensures that any observed Tumor Growth Inhibition (TGI) is strictly attributable to the active pharmaceutical ingredient (API), not the excipients. Furthermore, body weight must be monitored daily; a weight loss exceeding 15% invalidates the dose cohort due to unacceptable systemic toxicity.

Conclusion

1H-indol-2-yl-(4-methylphenyl)methanone represents a highly promising scaffold within the 2-aroylindole class. While it may not match the raw in vitro nanomolar cytotoxicity of paclitaxel, its ability to bypass P-glycoprotein-mediated efflux and its favorable in vivo pharmacokinetic distribution make it a superior candidate for treating multidrug-resistant solid tumors. For drug development professionals, optimizing the pharmacokinetic profile of this molecule—potentially through nanoparticle formulations or prodrug strategies—should be the primary focus of subsequent clinical translation.

Sources

Validation

Benchmarking 1H-Indol-2-yl-(4-methylphenyl)methanone: A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a core structural motif that consistently yields compounds with significant biological activity. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a core structural motif that consistently yields compounds with significant biological activity. This guide provides an in-depth comparative analysis of 1H-indol-2-yl-(4-methylphenyl)methanone , benchmarking its performance against other prominent heterocyclic scaffolds: benzofuran, benzothiazole, quinoline, and pyrazole. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, supported by experimental data, to inform the strategic selection of heterocyclic cores in the design of novel therapeutic agents.

Introduction: The Rationale for Comparative Benchmarking

The selection of a core scaffold is a critical decision in the early stages of drug discovery. It dictates the three-dimensional arrangement of functional groups and profoundly influences the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity for biological targets. While the indole ring is well-established for its therapeutic potential, a rigorous comparison with other heterocyclic systems provides a clearer understanding of its relative strengths and weaknesses. This guide will explore the synthesis, characterization, and in vitro biological activities of 1H-indol-2-yl-(4-methylphenyl)methanone and its counterparts, focusing on anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Characterization: Building the Scaffolds

The synthesis of these heterocyclic methanones typically involves well-established synthetic routes. For 1H-indol-2-yl-(4-methylphenyl)methanone and its analogs, the Fischer indole synthesis is a common and efficient method.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone.

Synthesis of a Structurally Similar Analog, methanone:

A notable synthesis of a structurally related compound, methanone, has been reported, providing a reliable blueprint.[1][2] The process begins with the Friedel-Crafts benzoylation of n-propylbenzene, followed by side-chain bromination and oxidation to yield a 1,4-diacyl benzene. This intermediate then undergoes a Fischer indole cyclization with phenylhydrazine in the presence of a Lewis acid catalyst like boron trifluoride etherate to afford the final product in good yields.[1][2]

The characterization of these compounds relies on a suite of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N-H stretch of the indole ring and the C=O stretch of the methanone linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the positions of substituents on the aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.

Comparative Biological Activity

The true measure of a scaffold's potential lies in its biological performance. This section presents a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of our benchmark indole and its heterocyclic counterparts. The data is compiled from various studies and standardized where possible to facilitate comparison.

Anticancer Activity

The evaluation of anticancer activity is a cornerstone of modern drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)

Compound/Scaffold DerivativeMCF-7 (Breast)A549 (Lung)Reference(s)
Indole Derivative ~5-15~10-20[3]
Benzofuran Derivative ~8-20~15-30[4]
Benzothiazole Derivative ~2-10~5-15[5][6][7][8][9]
Quinoline Derivative ~10-25~15-35[10][11][12]
Pyrazole Derivative ~5-20~10-25[13][14][15][16][17]

Note: The IC₅₀ values are approximate ranges compiled from various sources with similar substitution patterns and may not represent the exact activity of 1H-indol-2-yl-(4-methylphenyl)methanone. The data serves as a comparative benchmark.

From the compiled data, benzothiazole derivatives appear to exhibit potent anticancer activity, often with lower IC₅₀ values compared to the other scaffolds against the selected cell lines.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity.

Table 2: Comparative in vivo Anti-inflammatory Activity

Compound/Scaffold DerivativeInhibition of Paw Edema (%)Reference(s)
Indole Derivative ~40-60%[13][18]
Benzofuran Derivative ~35-55%[4]
Benzothiazole Derivative ~45-65%[19]
Quinoline Derivative ~30-50%[20]
Pyrazole Derivative ~50-70%[13][14][17]

Note: The percentage of inhibition is an approximate range based on studies using similar models and dosages.

In this comparison, pyrazole derivatives demonstrate strong anti-inflammatory potential, often showing a higher percentage of edema inhibition.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 3: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)

Compound/Scaffold DerivativeStaphylococcus aureusEscherichia coliReference(s)
Indole Derivative ~8-32~16-64[2]
Benzofuran Derivative ~4-16~8-32[4][21][22][23][24]
Benzothiazole Derivative ~2-16~4-32[19][25][26][27][28]
Quinoline Derivative ~4-32~8-64[10][11][12][20][29]
Pyrazole Derivative ~8-64~16-128[14][15][16][18][30]

Note: MIC values are approximate ranges from various studies. Lower values indicate higher potency.

Benzothiazole and benzofuran derivatives frequently exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Mechanistic Insights: Signaling Pathways

The biological activities of these heterocyclic compounds are often mediated through their interaction with key cellular signaling pathways.

Apoptosis Signaling Pathway in Cancer

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic and extrinsic apoptosis pathways converge on the executioner caspases.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[31][32][33][34][35] Its activation leads to the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: The canonical NF-κB signaling pathway leading to pro-inflammatory gene expression.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.

MTT Assay for Anticancer Screening

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cells.

Workflow Diagram:

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of test compound start->prepare_dilutions inoculate_wells Inoculate wells with bacterial suspension prepare_dilutions->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate observe_growth Visually observe for bacterial growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion: A Strategic Perspective on Scaffold Selection

This comparative guide demonstrates that while 1H-indol-2-yl-(4-methylphenyl)methanone and its indole scaffold represent a potent starting point for drug discovery, a nuanced understanding of the strengths of other heterocyclic systems is invaluable. Benzothiazole and pyrazole derivatives, for instance, show exceptional promise in the realms of anticancer and anti-inflammatory research, respectively.

The choice of a heterocyclic core should be a data-driven decision, informed by the specific therapeutic target and desired biological activity. The experimental protocols and mechanistic insights provided herein are intended to empower researchers to make these critical decisions with greater confidence. Ultimately, the strategic exploration of diverse heterocyclic scaffolds will continue to be a fruitful endeavor in the quest for novel and effective medicines.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016).
  • Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395–417.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
  • Mitchell, S., & Vargas, J. (2001). NF-κB: a key role in inflammatory diseases.
  • Abcam. (n.d.). Apoptosis and cancer signaling pathway.
  • Fulda, S. (2010). Apoptosis pathways in cancer and cancer therapy. Cancer Letters, 289(2), 128-133.
  • National Institutes of Health. (n.d.). NF-κB signaling in inflammation.
  • Koca, M., Servi, S., & Kirilmis, C. (2008). part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 343-351.
  • Koca, M., Servi, S., & Kirilmis, C. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Bioorganic & Medicinal Chemistry, 15(2), 839-847.
  • Koca, M., Servi, S., & Kirilmis, C. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(8), 953-962.
  • Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(5), 1437-1453.
  • Kamel, M. G., et al. (2026). Synthesis, structure characterization and antimicrobial activity of novel (1H-pyrazol-4-yl)(1,2,4-triazol-3-yl)methanone derivatives bearing isoquinoline moiety.
  • Suhana, S., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217.
  • A. Author et al. (Year). Differential Cytotoxicity and Inhibition of Proliferation in A549 and MCF-7 Cell Lines. Journal Name, Volume(Issue), pages.
  • Kumar, D., & Kumar, R. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1083-1088.
  • El-Sayed, N. N. E., et al. (2014). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1057.
  • Kumar, P., et al. (2018). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1135-1144.
  • Singh, R. K., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 843-851.
  • Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358.
  • G. Author et al. (Year). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology, 20(9), 2875-2883.
  • Firoz, S. G., Sahu, J., & Patel, P. (2018). SYNTHESIS AND CHARACTERIZATION OF ANTIMICROBIAL. World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1129-1137.
  • Sekar, V., & Perumal, P. (2011). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 23(10), 4471-4473.
  • Soni, B., et al. (2011). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 2-SUBSTITUTED BENZOTHIAZOLES CONTAINING AZOMETHINE LINKAGE. Pharmacophore, 2(1), 24-33.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. RSC Advances, 11(52), 32964-32976.
  • Author, A. A., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Journal Name, Volume(Issue), pages.
  • Asiri, A. M., & Khan, S. A. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 321-326.
  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8489-8504.
  • Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][32][36]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1222.

  • Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Author, A. B., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals.
  • Black, D. S., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Kumar, R. S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 22(5), 457-464.
  • Author, A. A., et al. (Year). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290.
  • Lesyk, R., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5012-5021.
  • Author, A. B., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-15.

Sources

Safety & Regulatory Compliance

Safety

1H-indol-2-yl-(4-methylphenyl)methanone proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 1H-indol-2-yl-(4-methylphenyl)methanone requires more than just following a generic safety checklist. It demands a fun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 1H-indol-2-yl-(4-methylphenyl)methanone requires more than just following a generic safety checklist. It demands a fundamental understanding of the molecule's physicochemical properties to anticipate its behavior, mitigate risks, and execute a flawless, environmentally compliant disposal strategy.

This guide provides drug development professionals and laboratory personnel with an authoritative, self-validating operational and disposal framework for this specific indole-derived aromatic ketone.

Molecular Causality & Hazard Profiling

To design a safe handling and disposal protocol, we must first analyze the structural components of 1H-indol-2-yl-(4-methylphenyl)methanone ([1]). The molecule consists of an electron-rich [2] conjugated to a p-tolyl group via a carbonyl (ketone) bridge. This specific architecture dictates our operational boundaries.

  • Reactivity Causality: The pyrrole ring within the indole system is highly susceptible to electrophilic attack and oxidation, particularly at the C3 position. Consequently, this compound must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides) in both storage and waste streams to prevent exothermic degradation.

  • Solubility Causality: The aromatic ketone structure renders the molecule highly lipophilic and insoluble in water[3]. This means it can readily penetrate lipid bilayers (presenting a significant skin absorption hazard) and will persist in aquatic environments if improperly discarded, strictly prohibiting any drain disposal[4].

Table 1: Physicochemical & Hazard Profile Summary

Property / AttributeValue / DescriptionOperational Implication
Chemical Identity 1H-indol-2-yl-(4-methylphenyl)methanoneTarget compound for synthesis/disposal.
CAS Registry Number 1026-21-7Unique identifier required for waste manifesting.
Physical State Solid (typically crystalline powder)Prone to aerosolization; mandates draft protection.
Solubility Profile Highly lipophilic; aqueous insolubleDo not use water for spill cleanup or drain disposal.
Chemical Reactivity Electron-rich indole coreMust be strictly segregated from strong oxidizers.
Primary Hazards Skin/Eye/Respiratory IrritantMandates use of nitrile gloves and a chemical fume hood.

Standard Operating Procedure: Safe Handling & Execution

Before generating waste, the operational setup must be secured. This protocol acts as a self-validating system: if a step cannot be completed, the workflow must be halted.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Causality: The powder form of aromatic ketones can easily aerosolize; proper airflow prevents inhalation of irritating particulates[3].

  • Barrier Protection (PPE): Don splash-proof chemical goggles, a flame-resistant lab coat, and standard nitrile gloves. Self-Validation: Inspect gloves for micro-tears. Because the compound is lipophilic, it will easily bypass compromised barriers and absorb into the skin.

  • Transfer Protocol: Use grounded, static-free spatulas for weighing. Aromatic ketone powders can accumulate static charge, which poses a dispersion risk or, in the presence of flammable solvent vapors, an ignition risk.

Waste Segregation & EPA-Compliant Disposal Strategy

Under[5], laboratories are required to make accurate waste determinations. Due to its environmental persistence and structural similarity to bioactive indoles, 1H-indol-2-yl-(4-methylphenyl)methanone must be managed as a hazardous organic waste [6].

Step-by-Step Waste Packaging Methodology:
  • State Determination: Separate waste into solid streams (contaminated PPE, Kimwipes, empty vials) and liquid streams (reaction mixtures, solvent washes).

  • Liquid Segregation: Determine the solvent carrier. If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), it must be placed in the Halogenated Organic Waste container. If dissolved in solvents like ethyl acetate or hexane, use the Non-Halogenated Organic Waste container.

  • Satellite Accumulation: Transfer the waste to a designated[7]. Self-Validation: Ensure the secondary containment bin has a volume capacity of at least 110% of the largest primary waste container.

  • Ultimate Disposal Route: Manifest the waste for High-Temperature Incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Causality: Incineration at temperatures exceeding 1000°C is the only scientifically sound method to completely cleave the stable carbon-carbon bonds of the aromatic and indole rings without generating toxic dioxin byproducts[8].

Workflow for the segregation and disposal of indole-derived ketone waste streams.

Emergency Spill Decontamination Workflow

In the event of a localized benchtop spill, standard aqueous cleanup methods will fail due to the compound's hydrophobicity.

Step-by-Step Decontamination Methodology:

  • Containment: Immediately surround the spill with an inert, dry absorbent (e.g., commercial spill pads, vermiculite, or sand). Do not use water, as it will only increase the surface area of the lipophilic contamination[3].

  • Mechanical Collection: Use a non-sparking brush and dustpan to carefully sweep the absorbed mixture. Deposit the material into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Chemical Decontamination: Dampen a clean Kimwipe with a compatible organic solvent (e.g., isopropanol or acetone) to dissolve and lift any microscopic crystalline residue adhering to the benchtop.

  • Final Wash: Follow the solvent wipe immediately with a mild detergent and water wash to remove any residual solvent and break down lingering lipophilic traces.

  • Waste Designation: Label all cleanup materials (absorbents, wipes, gloves) as "Hazardous Solid Waste - Toxic Organic Solid" and transfer them to the SAA.

Step-by-step logic tree for laboratory spill containment and decontamination.

References

  • Wikipedia Contributors. "Indole - Chemical reactions and properties." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ataman Chemicals. "INDOLE: Properties, Reactivity, and Safety." Ataman Kimya Technical Data. Available at:[Link]

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance (40 CFR 261/262)." US Waste & Recycling. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms." EPA Guidelines. Available at:[Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Aromatic Compounds." EPA Archives. Available at:[Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines: Satellite Accumulation Areas." UPenn EHRS. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1H-indol-2-yl-(4-methylphenyl)methanone

Comprehensive Safety and Operational Guide: Handling 1H-indol-2-yl-(4-methylphenyl)methanone As a Senior Application Scientist, I approach the handling of uncharacterized synthetic intermediates not merely as a complianc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1H-indol-2-yl-(4-methylphenyl)methanone

As a Senior Application Scientist, I approach the handling of uncharacterized synthetic intermediates not merely as a compliance exercise, but as a rigorous, self-validating system of risk mitigation. 1H-indol-2-yl-(4-methylphenyl)methanone (CAS: 1026-21-7) is a specialized aroylindole derivative. Because comprehensive toxicological profiling (e.g., in vivo sensitization, chronic toxicity) is often incomplete for such research chemicals, we must apply the precautionary principle, treating it with the same operational respect as a high-potency active pharmaceutical ingredient (API) candidate[1].

This guide synthesizes mechanistic chemical properties with field-proven logistical protocols to ensure your laboratory operations remain safe, compliant, and scientifically uncompromised.

Chemical Identity & Mechanistic Risk Profile

To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical nature of the threat. 1H-indol-2-yl-(4-methylphenyl)methanone is a solid powder at room temperature with a predicted logP of approximately 3.19[2].

The Causality of Risk: A logP of 3.19 indicates significant lipophilicity. If this compound contacts unprotected skin—especially if dissolved in a carrier solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) during assay preparation—the solvent acts as a permeation enhancer, driving the lipophilic molecule rapidly across the lipid bilayers of the stratum corneum. Furthermore, handling the dry powder presents an acute aerosolization risk; microscopic particulates can easily become airborne during weighing, posing an inhalation hazard[3].

Table 1: Quantitative & Predictive Hazard Data for CAS 1026-21-7
PropertyValueOperational Safety Implication
Molecular Weight 235.28 g/mol Small molecule; high potential for dermal penetration if dissolved in organic carrier solvents.
Predicted logP ~3.19Highly lipophilic; readily crosses biological membranes; mandates strict dermal barriers.
Physical State Solid (Powder)High risk of aerosolization due to static charge; requires draft-free handling and respiratory protection.

Mechanistic Rationale for PPE Selection

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[4]. Engineering controls (like chemical fume hoods) are the primary line of defense, but PPE serves as the critical, self-validating supplementary barrier[3].

Table 2: Required PPE Matrix & Justification
PPE CategorySpecificationMechanistic Rationale & CausalityOSHA Standard
Hand Protection Double Nitrile Gloves (≥5 mil)Nitrile resists non-polar/slightly polar solvents better than latex. Double-gloving provides a fail-safe against micro-tears.29 CFR 1910.138
Eye/Face ANSI Z87.1 Splash GogglesPrevents ocular exposure from aerosolized powders or solvent splashes during reconstitution.29 CFR 1910.133
Body Flame-Resistant (FR) Lab CoatTight cuffs prevent wrist exposure. FR material mitigates risks if handling with flammable solvents.29 CFR 1910.132
Respiratory N95/P100 or PAPRCaptures airborne particulates. Essential if engineering controls fail or during spill cleanup.29 CFR 1910.134

Self-Validating Operational Protocol: Weighing and Dissolution

Do not simply go through the motions of putting on gear; build a self-validating workflow. For example, the "double-glove" technique ensures that if the outer layer is compromised by solvent permeation, the inner layer remains an intact barrier, allowing you time to safely doff the outer glove without contaminating your skin.

Phase 1: Preparation & Donning
  • Assess the Environment: Verify the chemical fume hood is operational with an inward face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench[1].

  • Don Base PPE: Put on long pants, closed-toe shoes, and an FR lab coat. Ensure the coat is fully buttoned to the neck.

  • Apply Respiratory & Eye Protection: Don the N95/P100 respirator, performing a positive/negative pressure seal check. Don ANSI Z87.1 safety goggles[5].

  • Double-Glove Integration: Don the inner pair of nitrile gloves, ensuring they sit under the lab coat cuffs. Don the outer pair of nitrile gloves, pulling them over the lab coat cuffs. Causality: This creates a continuous, overlapping barrier that prevents powders from migrating up the sleeve.

Phase 2: Active Handling (The "Clean/Dirty" Hand Technique)
  • Establish Zones: Designate the left side of the hood as the "clean" zone (notebooks, clean spatulas) and the right side as the "dirty" zone (balance, chemical vial).

  • Weighing: Using an anti-static weighing boat, transfer the powder. Causality: Anti-static boats prevent the lipophilic powder from repelling and aerosolizing due to static charge buildup.

  • Dissolution: If reconstituting, add the solvent slowly. Keep the hood sash as low as possible. Self-validating step: The lowered sash acts as primary splash protection; your goggles act as the redundant backup.

Phase 3: Doffing & Decontamination
  • Secure the Chemical: Cap the primary vial and place it in a secondary containment vessel before removing it from the hood.

  • Doff Outer Gloves: Remove the contaminated outer gloves inside the fume hood. Causality: This ensures no trace chemical is transferred to lab door handles or external equipment.

  • Final Doffing: Step away from the hood. Remove goggles, respirator, and lab coat. Remove inner gloves using the glove-in-glove technique and wash hands immediately with soap and water[3].

PPE_Workflow start Pre-Entry Assessment don_coat 1. Don Lab Coat (Tight Cuffs) start->don_coat don_mask 2. Don N95/P100 Respirator don_coat->don_mask don_eyes 3. Don Safety Goggles don_mask->don_eyes don_gloves 4. Double Nitrile Gloves (Over Cuffs) don_eyes->don_gloves handle Handle 1H-indol-2-yl- (4-methylphenyl)methanone in Fume Hood don_gloves->handle doff_outer 1. Remove Outer Gloves (Inside Hood) handle->doff_outer doff_eyes 2. Remove Goggles doff_outer->doff_eyes doff_coat 3. Remove Lab Coat doff_eyes->doff_coat doff_mask 4. Remove Respirator doff_coat->doff_mask doff_inner 5. Remove Inner Gloves & Wash Hands doff_mask->doff_inner

Sequential logic for donning and doffing PPE to prevent cross-contamination.

Emergency Response & Disposal Logistics

A spill of an uncharacterized synthetic intermediate requires immediate, calculated action. Panic leads to poor containment; logic leads to neutralization.

Spill Containment Protocol
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Powder Spills (Do Not Sweep): Sweeping dry powder generates aerosols, increasing inhalation risk and expanding the contamination zone. Instead, cover the powder with a paper towel dampened with water or a compatible high-flashpoint solvent. Causality: Dampening collapses the aerosolization potential, allowing for safe mechanical collection.

  • Liquid Spills (If Dissolved): Apply an inert absorbent material (e.g., vermiculite or universal spill pads) from the perimeter inward to prevent the solvent ring from spreading.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

Spill_Response spill Spill Detected: CAS 1026-21-7 assess Assess Volume & State (Powder vs. Solution) spill->assess powder Powder Spill assess->powder solution Solution Spill assess->solution wet_wipe Dampen with Solvent (Avoid Dusting) powder->wet_wipe absorb Apply Inert Absorbent (e.g., Vermiculite) solution->absorb collect Collect in Sealable Hazardous Waste Container wet_wipe->collect absorb->collect decon Decontaminate Surface (Soap & Water / Solvent) collect->decon

Decision tree for isolating, containing, and neutralizing chemical spills.

Disposal Logistics
  • Classification: Treat all contaminated PPE, wipes, and residual chemical as EPA hazardous waste. Do not dispose of this compound down the drain or in standard biohazard bags.

  • Labeling: Label clearly as "Toxic Organic Waste: Contains 1H-indol-2-yl-(4-methylphenyl)methanone." If dissolved, list the exact solvent percentages.

  • Destruction: High-temperature incineration is the preferred method for organic compounds of this nature to prevent environmental persistence.

References

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) / National Academies Press [Link]

  • OSHA's Personal Protective Equipment Standard (29 CFR 1910.132) Occupational Safety and Health Administration (OSHA)[Link]

  • NIOSH Pocket Guide to Chemical Hazards Centers for Disease Control and Prevention (CDC) / NIOSH [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Occupational Safety and Health Administration (OSHA)[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.